(2S,5R)-1-allyl-2,5-dimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXNUOPPQWDMV-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461446 | |
| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-79-6 | |
| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Crucial Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine in Opioid Receptor Ligand Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the development of highly selective and potent therapeutics is paramount. A key aspect of this endeavor lies in the synthesis of chiral molecules, where the specific three-dimensional arrangement of atoms can dictate biological activity. This guide provides an in-depth technical overview of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a chiral synthetic intermediate of significant interest. Its unique stereochemistry makes it a critical building block in the synthesis of novel delta-opioid receptor ligands, offering a pathway to potentially safer and more effective analgesics. This document will delve into the core properties, synthesis, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to leverage its potential.
Core Properties of this compound
This compound, a substituted piperazine derivative, is a chiral molecule whose stereochemical integrity is vital for its application in asymmetric synthesis.
| Property | Value | Source(s) |
| CAS Number | 155836-78-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂ | [1][3] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| Appearance | Light Yellow to light Orange Oil | [2] |
| Boiling Point | No Data Available | [2] |
| Melting Point | N/A | [2] |
| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran. | [2] |
| Storage | -20°C Freezer | [2][4] |
The Significance of Chirality in Delta-Opioid Receptor Agonists
The delta-opioid receptor is a key target in the development of analgesics with a potentially improved side-effect profile compared to traditional mu-opioid agonists. The efficacy and selectivity of ligands for this receptor are highly dependent on their stereochemistry. The (2S,5R) configuration of the dimethylpiperazine core in the final drug molecule is crucial for optimal interaction with the delta-opioid receptor binding pocket. This specific arrangement of the methyl groups influences the overall conformation of the ligand, ensuring a precise fit with the receptor and leading to potent and selective agonism. The synthesis of enantiomerically pure ligands is therefore not just a matter of chemical purity, but a fundamental requirement for achieving the desired pharmacological activity.[5]
One of the most notable applications of this compound is in the synthesis of SNC 80, a highly selective delta-opioid receptor agonist.[6][7] The use of this specific enantiomer of the piperazine intermediate is critical for the stereospecific synthesis of the final active pharmaceutical ingredient.
Enantioconvergent Synthesis of this compound
A robust and scalable synthesis of enantiomerically pure this compound is essential for its use in drug development. A highly efficient enantioconvergent synthesis has been developed, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[8] This process allows for the preparation of large quantities of the desired enantiomer without the need for chromatographic separation.
The key steps in this synthesis involve an efficient optical resolution using relatively inexpensive resolving agents, followed by an interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer.[8] This strategy maximizes the yield of the target molecule from the racemic starting material.
Experimental Protocol: Enantioconvergent Synthesis
This protocol is based on the methodology described by Janetka et al. in the Journal of Organic Chemistry.[8]
Step 1: Resolution of (±)-trans-1-allyl-2,5-dimethylpiperazine
The racemic mixture of 1-allyl-2,5-dimethylpiperazine is resolved using a chiral acid, such as (+)-camphoric acid, to selectively crystallize one enantiomer as a salt.
Step 2: Isolation of the Desired (-)-(2R,5S)-enantiomer
The crystallized salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
Step 3: Interconversion of the Unwanted (+)-(2S,5R)-enantiomer
The remaining mother liquor, enriched in the (+)-(2S,5R)-enantiomer, is then subjected to a process that inverts its stereochemistry, converting it into the desired (-)-(2R,5S)-enantiomer. This enantioconvergence is a key feature of the synthesis, significantly improving the overall yield.
Caption: Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
Application in the Synthesis of SNC 80
This compound is a pivotal intermediate in the synthesis of SNC 80, a potent and selective delta-opioid agonist.[6][7] The synthesis involves the coupling of the chiral piperazine with a suitable electrophile to construct the final drug molecule. The stereochemistry of the piperazine core is directly translated to the final product, ensuring its high affinity and selectivity for the delta-opioid receptor.
Caption: Role of the chiral piperazine in the synthesis of SNC 80.
Safety and Handling
General Handling Precautions:
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and indispensable chiral building block for the synthesis of a new generation of delta-opioid receptor agonists. Its specific stereochemistry is a critical determinant of the pharmacological activity of the final drug products. The development of an efficient enantioconvergent synthesis has made this key intermediate more accessible for research and development purposes. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance for scientists and researchers in the field of drug discovery and development. A thorough understanding of the handling and application of this chiral intermediate will undoubtedly contribute to the advancement of novel therapeutics for pain management.
References
- Brimble, M. A., & Muir, V. J. (2007). Enantioselective Synthesis of Piperazines. In Advances in Nitrogen Heterocycles (Vol. 6, pp. 1-65). Elsevier.
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128. [Link]
- Bilsky, E. J., Calderon, S. N., Wang, T., Bernstein, R. N., Rothman, R. B., & Rice, K. C. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 359–366.
- Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118–E125.
- Thermo Fisher Scientific. (2025).
- Acros Organics. (2025).
-
SmartChem. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]
-
PubChem. (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. [Link]
- Sianati, S., & Schmidhammer, H. (2021). The Importance of Chirality in Opioid Receptor Ligands. Molecules (Basel, Switzerland), 26(16), 4933.
Sources
- 1. scbt.com [scbt.com]
- 2. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. Chemical Distribution | SmartChem [smart-chem.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Enantioconvergent Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence is due to favorable physicochemical properties, metabolic stability, and the ability of its two nitrogen atoms to serve as key points for molecular interactions or further functionalization.[1] When chirality is introduced into the piperazine ring, as in the case of (-)-1-allyl-(2S,5R)-dimethylpiperazine, it unlocks the potential for highly specific and potent interactions with biological targets.[2][3] Chirality plays a crucial role in drug efficacy and safety, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]
(-)-1-allyl-(2S,5R)-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor ligands. The δ-opioid receptor has emerged as a promising therapeutic target for the treatment of chronic pain, depression, and anxiety, with a potentially more favorable side-effect profile compared to traditional µ-opioid receptor agonists like morphine.[4][5] The development of a robust, scalable, and efficient synthesis of enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine is therefore of significant interest to the pharmaceutical industry.
This guide provides a comprehensive overview of a field-proven, enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, suitable for laboratory-scale production of hundred-gram quantities without the need for chromatographic purification. The strategy hinges on a classical resolution of a racemic precursor followed by an efficient interconversion of the undesired enantiomer, thereby maximizing the yield of the desired product.
Synthetic Strategy: An Enantioconvergent Approach
The overall strategy is an elegant solution to the challenge of obtaining a single enantiomer from a racemic starting material. A purely resolution-based approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The enantioconvergent strategy described herein overcomes this limitation by recycling the unwanted (+)-enantiomer, converting it back to the racemic starting material, which can then be subjected to the resolution process again. This cyclic process allows for a high overall yield of the desired (-)-enantiomer.
The key steps of this synthesis are:
-
Synthesis of the Racemic Precursor: Preparation of (±)-1-allyl-2,5-dimethylpiperazine from the commercially available trans-2,5-dimethylpiperazine.
-
Optical Resolution: Separation of the racemic (±)-1-allyl-2,5-dimethylpiperazine into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, (+)-camphoric acid.
-
Isolation of the Desired Enantiomer: Liberation of the free base of the desired (-)-enantiomer from its diastereomeric salt.
-
Enantiomer Interconversion: Conversion of the undesired (+)-enantiomer back to the racemic starting material for recycling.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-1-allyl-2,5-dimethylpiperazine
The synthesis begins with the N-allylation of commercially available trans-2,5-dimethylpiperazine. This reaction is a standard nucleophilic substitution where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic allyl bromide.
Methodology:
-
To a stirred solution of trans-2,5-dimethylpiperazine (1.0 eq) in acetonitrile (CH3CN), add potassium carbonate (K2CO3) (1.5 eq).
-
Cool the mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation to yield (±)-1-allyl-2,5-dimethylpiperazine as a colorless oil.
Part 2: Optical Resolution and Isolation of (-)-1-allyl-(2S,5R)-dimethylpiperazine
This step is the core of the asymmetric synthesis, where the racemic mixture is separated by forming diastereomeric salts with a chiral resolving agent. (+)-Camphoric acid is an effective and relatively inexpensive choice for this resolution.[6] The diastereomeric salts formed, [(-)-amine·(+)-camphorate] and [(+)-amine·(+)-camphorate], have different solubilities, allowing for their separation by fractional crystallization.[7]
Methodology:
-
Dissolve (+)-camphoric acid (0.5 eq based on the racemate) in hot acetone.
-
To this solution, add a solution of (±)-1-allyl-2,5-dimethylpiperazine (1.0 eq) in acetone.
-
Allow the solution to cool slowly to room temperature. The camphorate salt of the desired (-)-enantiomer will preferentially crystallize.
-
After crystallization is complete, collect the solid by filtration and wash it with cold acetone.
-
To liberate the free amine, suspend the crystalline salt in water and add a strong base, such as sodium hydroxide (NaOH), until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine.
Part 3: Interconversion of the Undesired (+)-Enantiomer
To improve the overall yield beyond 50%, the undesired (+)-enantiomer, isolated from the filtrate of the resolution step, is converted back to the achiral 1,4-dibenzyl-2,5-dimethylpiperazine, which can then be re-introduced into the synthesis pathway.
Methodology:
-
The undesired (+)-enantiomer is first de-allylated.
-
The resulting (+)-2,5-dimethylpiperazine is then N,N'-dibenzylated.
-
The dibenzylated intermediate is subsequently de-benzylated under hydrogenolysis conditions to yield the achiral trans-2,5-dimethylpiperazine.
-
This recycled trans-2,5-dimethylpiperazine can be allylated as in Part 1 to regenerate the racemic (±)-1-allyl-2,5-dimethylpiperazine.
Quantitative Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee%) |
| N-allylation | (±)-1-allyl-2,5-dimethylpiperazine | >90% | N/A (racemic) |
| Resolution | (-)-1-allyl-(2S,5R)-dimethylpiperazine | ~40-45% (per cycle) | >99% |
| Interconversion | Recycled trans-2,5-dimethylpiperazine | High | N/A (achiral) |
| Overall | (-)-1-allyl-(2S,5R)-dimethylpiperazine | High (with recycling) | >99% |
Conclusion and Future Outlook
The enantioconvergent synthesis outlined in this guide provides a practical and efficient route to enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine. The process is scalable and avoids costly chromatographic purification, making it suitable for industrial applications. The key to the success of this synthesis lies in the effective resolution with (+)-camphoric acid and the efficient recycling of the undesired enantiomer.
The availability of this chiral building block is crucial for the continued exploration and development of novel δ-opioid receptor ligands.[8][9] As our understanding of the therapeutic potential of these receptors grows, the demand for efficient and stereoselective synthetic methods for key intermediates like (-)-1-allyl-(2S,5R)-dimethylpiperazine will undoubtedly increase. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis of this important chiral molecule.
References
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 6. Camphoric acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structural and Conformational Analysis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5R)-1-allyl-2,5-dimethylpiperazine is a chiral synthetic intermediate of significant interest, particularly in the development of selective δ-opioid receptor ligands.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and optimizing the design of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies employed in the structural and conformational analysis of this specific piperazine derivative. It synthesizes established principles of stereochemistry with advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering a holistic framework for its characterization.
Introduction: Significance and Stereochemical Definition
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[3] The title compound, this compound, is a derivative of trans-2,5-dimethylpiperazine, a prochiral molecule with two enantiotopic nitrogen atoms.[2] Its specific stereoisomer, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, has been identified as a key intermediate in the enantioconvergent synthesis of potent δ-opioid receptor agonists.[1][2]
The stereochemistry, defined by the (2S, 5R) configuration, dictates that the two methyl groups on the piperazine ring are in a trans relationship. This arrangement is crucial as it governs the overall shape of the molecule and the spatial disposition of its substituents, which in turn influences its biological activity.
Foundational Conformational Principles of the Piperazine Ring
The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] In this conformation, substituents at each carbon and nitrogen atom can occupy either an axial or an equatorial position. The interconversion between the two chair conformers, known as ring inversion or ring flipping, is a dynamic process that is often rapid at room temperature.
For trans-1,4-disubstituted cyclohexanes, the conformer with both substituents in the equatorial position is overwhelmingly favored due to the avoidance of 1,3-diaxial interactions. A similar principle applies to the (2S,5R)-2,5-dimethylpiperazine core of our target molecule.
Predicted Conformation of this compound
Based on fundamental stereochemical principles and evidence from related structures, the most stable conformation of this compound is predicted to be a chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance. The N-allyl group is also expected to preferentially occupy an equatorial position to reduce steric clashes with the rest of the ring.
The presence of the N-allyl group introduces an additional layer of complexity. While not as sterically demanding or electronically influential as an N-acyl group, which can induce a "pseudoallylic strain" forcing adjacent C-substituents into an axial position, the allyl group's conformation relative to the ring will be a key determinant of the overall molecular shape.[5][6]
The conformational equilibrium can be visualized as an interconversion between two chair forms. However, the diaxial conformer for the methyl groups is expected to be significantly higher in energy and thus negligibly populated at ambient temperatures.
Diagram 1: Predicted Conformational Equilibrium
Caption: Predicted equilibrium between the favored diequatorial and disfavored diaxial chair conformers.
Methodologies for Structural and Conformational Analysis
A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough and validated structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of molecules.[7] For this compound, a suite of NMR experiments would provide critical insights.
Key NMR Experiments and Their Rationale:
| Experiment | Information Yielded | Rationale |
| ¹H NMR | Chemical shifts and coupling constants (³JHH) | The magnitude of vicinal coupling constants can be used to determine dihedral angles via the Karplus equation, distinguishing between axial and equatorial protons. |
| ¹³C NMR | Number and chemical shifts of carbon signals | Confirms the symmetry of the molecule and provides information about the electronic environment of each carbon atom. |
| COSY | ¹H-¹H correlations | Establishes proton connectivity within the piperazine ring and the allyl group. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity across multiple bonds, aiding in the unambiguous assignment of all signals. |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Crucial for determining the relative spatial proximity of protons. Strong NOEs between axial protons on the same face of the ring (e.g., 1,3-diaxial protons) are characteristic of a chair conformation. |
| Variable Temperature (VT) NMR | Dynamic processes and energy barriers | By cooling the sample, the rate of ring inversion can be slowed, potentially allowing for the observation of distinct signals for each conformer. Coalescence temperature analysis can be used to calculate the energy barrier to ring inversion.[8] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm using a standard 90° pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm.
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY/ROESY experiments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine relative proton counts.
-
Analyze coupling constants and cross-peaks in 2D spectra to assign signals and deduce conformational information.
-
Diagram 2: Integrated NMR Analysis Workflow
Caption: Workflow for determining solution-state conformation using NMR.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. While the solution-state conformation may differ, the solid-state structure often represents a low-energy conformer.
A crystal structure of a closely related compound, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, confirms that the trans-2,5-dimethylpiperazine ring adopts a chair conformation with the methyl groups in equatorial positions.[1] This provides strong evidence for the predicted conformation of our target molecule's core.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data to optimize atomic coordinates and displacement parameters.
-
-
Analysis: Analyze the final structure to determine bond lengths, angles, and dihedral angles, confirming the ring pucker and the orientation of all substituents.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful complementary tool to experimental methods.[9] It allows for the exploration of the potential energy surface, the calculation of relative energies of different conformers, and the prediction of spectroscopic parameters.
Key Computational Analyses:
-
Conformational Search: Systematically or stochastically search for all possible low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima.
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.
-
Transition State Search: Locate the transition state for ring inversion to calculate the energy barrier for this process.
-
NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants to compare with experimental data for validation of the computed conformation.
Experimental Protocol: DFT-Based Conformational Analysis
-
Structure Building: Construct a 3D model of this compound.
-
Conformational Search: Perform a conformational search to identify potential low-energy structures, including different chair and boat/twist-boat forms and various orientations of the allyl group.
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Transition State Calculation:
-
Identify the transition state for the chair-chair interconversion.
-
Optimize the transition state geometry and confirm it with a frequency calculation (one imaginary frequency).
-
Calculate the activation energy barrier (ΔG‡).
-
-
Analysis: Compare the relative energies of the conformers to predict the dominant species. Compare calculated NMR parameters with experimental values to validate the computational model.
Diagram 3: Integrated Approach to Structural Analysis
Caption: A synergistic approach combining experimental and computational methods.
Conclusion
The structural and conformational analysis of this compound requires an integrated approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. The predicted ground-state conformation is a chair form with both methyl groups and the N-allyl group in equatorial positions. This guide has outlined the theoretical basis for this prediction and provided detailed, field-proven protocols for its experimental and computational validation. A thorough understanding of the three-dimensional properties of this key synthetic intermediate is critical for the rational design of next-generation therapeutics targeting systems such as the δ-opioid receptors.
References
-
Vámosi, G., et al. (2018). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 625–628. [Link]
-
Zhang, Y., et al. (2020). Inverse Electron‐Demanding Diels–Alder Reactions in the Chemical Synthesis of Prenylated Indole Alkaloids Containing a Bicycle[2.2.2]diazaoctane Moiety: A Theoretical Study. Chemistry – A European Journal, 26(46), 10557-10565. [Link]
-
Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 9080–9085. [Link]
-
Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 9080–9085. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2488. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Landolsi, K., & Abid, Y. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData, 7(1). [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 255-263. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine. Retrieved from [Link]
-
PubChem. (n.d.). (2R,5R)-2,5-dimethylpiperazine. Retrieved from [Link]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
Anandan, S. K., et al. (2018). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Harris, R. K., & Spratt, R. A. (1967). Ring inversion in cyclohexane and piperazine derivatives. Chemical Communications (London), (9), 464-465. [Link]
-
Sharma, P., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]
Sources
- 1. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of (2S,5R)-1-allyl-2,5-dimethylpiperazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S,5R)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of potent and selective δ-opioid receptor ligands. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and scientifically rigorous resource.
This compound, with the chemical formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol , is a chiral heterocyclic amine.[1][2] Its stereochemistry plays a crucial role in the pharmacological activity of the final drug products, making unambiguous spectroscopic characterization essential for quality control and regulatory purposes.
Molecular Structure and Key Features
The structure of this compound features a piperazine ring substituted with two methyl groups at the C2 and C5 positions in a trans configuration, and an allyl group attached to one of the nitrogen atoms. This arrangement leads to a specific set of spectroscopic signatures that can be used for its identification and characterization.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the allyl group protons, the piperazine ring protons, and the methyl group protons. The chemical shifts are influenced by the neighboring nitrogen atoms and the overall conformation of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Allyl CH=CH₂ | 5.75 - 5.95 | m | 1H |
| Allyl CH=CH ₂ | 5.05 - 5.25 | m | 2H |
| Allyl N-CH ₂ | 2.90 - 3.10 | d | 2H |
| Piperazine Ring CH | 2.60 - 2.90 | m | 2H |
| Piperazine Ring CH₂ | 1.80 - 2.40 | m | 4H |
| Methyl CH₃ | 1.00 - 1.20 | d | 6H |
| NH | 1.50 - 2.50 | br s | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Allyl Group: The vinyl protons will appear in the downfield region (5.0-6.0 ppm) due to the deshielding effect of the double bond. The methine proton (-CH=) will be a multiplet due to coupling with the terminal vinyl protons and the allylic methylene protons. The two terminal vinyl protons (=CH₂) will also be multiplets. The allylic methylene protons (-N-CH₂-) will be a doublet, coupling with the adjacent vinyl methine proton.
-
Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methine protons at C2 and C5 will be multiplets. The methylene protons at C3 and C6 will also be multiplets, likely in the range of 1.80-2.40 ppm.
-
Methyl Groups: The two methyl groups at C2 and C5 are chemically equivalent due to the molecule's symmetry and will appear as a single doublet, coupling with the adjacent methine protons.
-
NH Proton: The proton on the secondary amine will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Allyl C H=CH₂ | 135 - 138 |
| Allyl CH=C H₂ | 115 - 118 |
| Allyl N-C H₂ | 58 - 62 |
| Piperazine C H | 55 - 60 |
| Piperazine C H₂ | 45 - 50 |
| Methyl C H₃ | 15 - 20 |
Interpretation of the ¹³C NMR Spectrum:
-
Allyl Group: The two sp² hybridized carbons of the double bond will appear in the downfield region (115-138 ppm). The sp³ hybridized methylene carbon attached to the nitrogen will be found further upfield (58-62 ppm).
-
Piperazine Ring: The two methine carbons (C2 and C5) will be in the range of 55-60 ppm, while the two methylene carbons (C3 and C6) will be slightly more upfield (45-50 ppm).
-
Methyl Groups: The carbons of the two equivalent methyl groups will appear at the most upfield region of the spectrum (15-20 ppm).
Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the NH proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard. Further 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3250 - 3350 | Medium, broad |
| C-H stretch (alkene, =C-H) | 3050 - 3100 | Medium |
| C-H stretch (alkane, C-H) | 2800 - 3000 | Strong |
| C=C stretch (alkene) | 1630 - 1650 | Medium |
| C-N stretch (amine) | 1000 - 1250 | Medium |
Interpretation of the IR Spectrum:
The presence of a broad absorption band in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the alkene and alkane portions of the molecule will appear just above and below 3000 cm⁻¹, respectively. A key feature will be the C=C stretching vibration of the allyl group around 1640 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 154 | Molecular Ion |
| [M-CH₃]⁺ | 139 | Loss of a methyl group |
| [M-C₃H₅]⁺ | 113 | Loss of the allyl group |
| C₄H₉N₂⁺ | 85 | Piperazine ring fragment |
| C₃H₅⁺ | 41 | Allyl cation |
Interpretation of the Mass Spectrum:
The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for N-alkyl piperazines involve cleavage of the C-C bonds of the ring and the loss of substituents. The loss of a methyl group (m/z 139) and the loss of the allyl group (m/z 113) are expected to be prominent fragmentation pathways. The allyl cation itself (m/z 41) is also a likely fragment.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for generating ions and inducing fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A combination of NMR, IR, and MS techniques allows for the complete structural elucidation and purity assessment of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, ensuring the quality and integrity of their synthesized compounds.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
Sources
(2S,5R)-1-allyl-2,5-dimethylpiperazine: A Cornerstone Chiral Intermediate for Neuromodulatory Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: The imperative for stereochemically pure pharmaceuticals has positioned chiral building blocks as critical assets in modern drug discovery. Among these, the piperazine scaffold is a recurring motif in centrally active agents, prized for its ability to confer favorable pharmacokinetic properties and engage key biological targets. This guide provides a detailed examination of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, a specific and highly valuable chiral intermediate. We will explore its synthesis, with a focus on scalable enantioconvergent strategies, and illuminate its pivotal role in the development of potent and selective delta-opioid receptor (δ-OR) ligands. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a strategic overview of this compound's application in medicinal chemistry.
The Strategic Value of Chiral Piperazines in CNS Drug Development
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of properties like solubility, basicity (pKa), and receptor interaction profiles.[3] The incorporation of stereocenters into this scaffold, creating chiral piperazines, adds a crucial dimension of specificity. Since biological targets such as receptors and enzymes are inherently chiral, the stereochemistry of a drug molecule often dictates its potency, selectivity, and even its pharmacological effect, transforming it from an agonist to an antagonist, for instance.
The synthesis of enantiomerically pure piperazines, however, presents a significant challenge. Classical resolution can be inefficient, and asymmetric syntheses often require complex catalytic systems.[4][5][6][7] Therefore, the development of robust, scalable routes to key chiral piperazine intermediates is a major focus of process chemistry and drug development.
Profile: (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine
(-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, hereafter referred to as (-)-3 , is a chiral diamine that has emerged as an indispensable building block, most notably in the synthesis of non-peptidic delta-opioid receptor ligands.[8][9] Its structure combines the robust piperazine core with defined stereochemistry at the C2 and C5 positions and an allyl group on one nitrogen, providing a reactive handle for further elaboration while the second nitrogen remains available for coupling.
Table 1: Physicochemical Properties of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine
| Property | Value | Reference(s) |
| CAS Number | 155836-78-5 | [10][11][12] |
| Molecular Formula | C₉H₁₈N₂ | [10][11][12] |
| Molecular Weight | 154.25 g/mol | [10][11][12] |
| Appearance | Light Yellow to Light Orange Oil | [10] |
| Storage | -20°C Freezer | [10][13] |
| Solubility | Dichloromethane, Methanol, Tetrahydrofuran | [10] |
Synthesis and Enantiomeric Control: The Enantioconvergent Advantage
The practical utility of a chiral intermediate is directly tied to the efficiency and scalability of its synthesis. For (-)-3 , a highly effective enantioconvergent synthesis starting from inexpensive, racemic trans-2,5-dimethylpiperazine has been developed, making it accessible for large-scale preparation without the need for chromatography.[8][9]
The core principle of this approach is to resolve the racemate and then convert the undesired enantiomer into the desired one, thereby theoretically doubling the yield. This stands in contrast to a classical resolution where the unwanted enantiomer is simply discarded. The choice of this pathway reflects a strategic decision prioritizing atom economy and cost-effectiveness, which are paramount in process chemistry.
Below is a logical workflow illustrating this elegant and practical strategy.
Caption: Enantioconvergent synthesis workflow for (-)-3.
Table 2: Comparison of Synthetic Approaches to Chiral Piperazines
| Method | Key Feature | Advantages | Disadvantages | Reference(s) |
| Enantioconvergent Synthesis | Resolution followed by interconversion of unwanted enantiomer. | High yield, cost-effective, scalable, uses inexpensive reagents. | Multi-step process for interconversion. | [8][9] |
| Asymmetric Hydrogenation | Direct hydrogenation of pyrazine precursors using a chiral catalyst. | High enantioselectivity (up to 96% ee), concise. | Requires specialized metal catalysts (e.g., Iridium), high pressure. | [4][5] |
| Classical Resolution | Separation of enantiomers using a chiral resolving agent. | Conceptually simple. | Maximum theoretical yield is 50%; discards half the material. | [8] |
Core Application: A Gateway to Delta-Opioid Receptor Ligands
The primary and most significant role of (-)-3 in medicinal chemistry is its use as a key intermediate in the synthesis of potent and selective delta-opioid receptor (δ-OR) agonists, such as SNC80 and BW373U86.[9][14] These compounds have been instrumental in elucidating the pharmacology of the δ-OR.
The delta-opioid system is a major therapeutic target for conditions including chronic pain, depression, and anxiety.[9] Unlike mu-opioid (μ-OR) agonists like morphine, δ-OR agonists promise potent analgesia with a significantly reduced side-effect profile, including less respiratory depression, constipation, and abuse liability.[9]
The synthesis of these complex molecules involves the coupling of the (-)-3 scaffold with other aromatic moieties. The stereochemistry of the piperazine is critical for achieving high affinity and selectivity for the δ-OR.
Caption: Role of (-)-3 as a key intermediate in δ-OR ligand synthesis.
Experimental Protocols
The following protocols are adapted from the literature and represent a validated, non-chromatographic method for preparing (-)-3 on a laboratory scale.[8][9]
Protocol: Optical Resolution of (±)-1-allyl-2,5-dimethylpiperazine
-
Rationale: This step exploits the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. (+)-Camphoric acid is chosen as it is relatively inexpensive and effectively crystallizes the salt of the desired (-)-enantiomer.
-
Preparation: Dissolve (+)-camphoric acid (0.5 mol equivalent) in hot acetone.
-
Addition: To the warm solution, add racemic (±)-1-allyl-2,5-dimethylpiperazine (1.0 mol equivalent).
-
Crystallization: Allow the solution to cool to room temperature. The camphorate salt of the desired (-)-enantiomer will begin to crystallize.
-
Isolation: Filter the mixture and wash the collected salt thoroughly with cold acetone to remove the soluble salt of the (+)-enantiomer.
-
Liberation of Free Base: Treat the isolated salt with a strong base (e.g., NaOH solution) and extract the free amine (-)-3 into an organic solvent (e.g., chloroform).
-
Purification: Wash the organic extract, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield enantiomerically pure (-)-3 .
Protocol: Enantiomer Interconversion (Conceptual Steps)
-
Rationale: To maximize yield, the (+)-enantiomer recovered from the mother liquor of the resolution step is converted back to the racemate for recycling. This involves temporarily removing the chiral centers' defining characteristics.
-
N-protection and De-allylation: The unwanted (+)-enantiomer is first protected and then the allyl group is removed.
-
Racemization: The resulting protected piperazine is subjected to conditions that induce racemization at the C2 and C5 positions.
-
Deprotection and Re-allylation: The protecting group is removed, and the now-racemic piperazine is re-allylated, regenerating the starting material (±)-1-allyl-2,5-dimethylpiperazine, which can be fed back into the resolution protocol (Step 5.1).
Future Directions and Broader Implications
While the role of (-)-3 is firmly established in opioid research, the strategic value of chiral disubstituted piperazines extends to other areas of medicinal chemistry. The principles of its synthesis and application can inform the development of novel ligands for a wide array of CNS targets, including serotonergic, dopaminergic, and adrenergic receptors, which are frequently modulated by piperazine-containing drugs.[15][16] Future work may involve utilizing the (-)-3 scaffold to explore new chemical space or developing novel, even more efficient asymmetric syntheses for this and related chiral piperazines.
Conclusion
(-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine is more than just a chemical reagent; it is a key that has unlocked significant advancements in the field of opioid pharmacology. Its value is rooted in a highly efficient and scalable enantioconvergent synthesis that transforms an inexpensive racemate into a stereochemically pure, high-value intermediate. For medicinal chemists and drug development professionals, understanding the synthesis and application of (-)-3 provides a blueprint for leveraging chiral scaffolds to create next-generation therapeutics with enhanced specificity and improved safety profiles.
References
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Google Search.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Google Search.
-
Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. PubChem. [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. SmartChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. Chemical Distribution | SmartChem [smart-chem.de]
- 14. researchgate.net [researchgate.net]
- 15. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (2S,5R)-1-allyl-2,5-dimethylpiperazine: From Enantioconvergent Synthesis to a Key Chiral Intermediate
This technical guide provides an in-depth exploration of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a significant chiral molecule. While not classically employed as a recyclable chiral auxiliary, its role as a stereochemically dense and crucial intermediate in the synthesis of complex, high-value molecules, particularly δ-opioid receptor ligands, is of paramount importance to researchers in medicinal chemistry and drug development. This document details the rationale for its development, its efficient synthesis, and its application, providing field-proven insights and detailed protocols for the scientific community.
The Strategic Imperative for Novel Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chirality profoundly influences a drug's pharmacodynamics and pharmacokinetics, with different enantiomers often exhibiting varied efficacy and toxicity profiles. While chiral auxiliaries—recoverable moieties that direct the stereochemical outcome of a reaction—are a powerful tool, an alternative and often more direct strategy involves the use of complex chiral building blocks that are incorporated into the final target molecule.
The C2-symmetric scaffold of trans-2,5-dimethylpiperazine presents a compelling starting point. It is a prochiral molecule with two enantiotopic nitrogen atoms, offering a rigid and stereochemically defined framework. The development of an efficient method to access a single enantiomer of a functionalized version, such as this compound, provides a direct pathway to specific, stereochemically complex targets.
Discovery and an Enantioconvergent Synthetic Route
The primary impetus for the development of this compound was its identification as a key intermediate for potent and selective non-peptidic δ-opioid receptor agonists like SNC80.[1] These agonists showed promise for treating pain with fewer side effects than traditional µ-opioid receptor agonists.[1] Early syntheses required an efficient, scalable, and chromatography-free method to produce this chiral intermediate in high enantiopurity.
A landmark development was the report of a high-yield, enantioconvergent synthesis starting from the inexpensive racemic trans-2,5-dimethylpiperazine.[1][2] This process is notable for its practicality and scalability, making it suitable for producing gram-scale quantities in a laboratory setting.[1][2]
The core principles of this synthesis are:
-
Optical Resolution: The racemic starting material is resolved using a chiral resolving agent, (+)-camphoric acid, to selectively crystallize one enantiomer of the piperazine as a diastereomeric salt.
-
Enantioconvergence: A critical feature of the process is the ability to convert the undesired enantiomer back into the racemic starting material, allowing it to be re-subjected to the resolution process. This significantly enhances the overall yield of the desired enantiomer.
Below is a diagram illustrating the workflow of this efficient synthesis.
Caption: Workflow for the enantioconvergent synthesis.
Detailed Experimental Protocol: Synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine [(-)-3]
This protocol is adapted from the procedure described by Janetka et al. (2003).[1]
Step 1: Optical Resolution of (±)-1-allyl-2,5-dimethylpiperazine
-
Dissolve (+)-camphoric acid (118.0 g, 0.59 mol) in hot acetone (1 L).
-
Add a solution of racemic (±)-1-allyl-2,5-dimethylpiperazine (181.7 g, 1.18 mol) in acetone (88 mL) to the hot camphoric acid solution.
-
Allow the mixture to stand. The camphorate salt of the desired enantiomer will begin to crystallize from the warm solution within approximately 15 minutes.
-
Cool the mixture to room temperature.
-
Filter the crystallized salt and wash it thoroughly with acetone (5 times).
-
To liberate the free base, treat the collected salt with a base such as concentrated ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform, CHCl₃).
-
Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.
Step 2: Interconversion of the Unwanted (+)-Enantiomer
The filtrate from the resolution step, which is enriched in the unwanted (+)-enantiomer, can be processed to recover the starting racemic trans-2,5-dimethylpiperazine, which can then be recycled. This is a key step for the "enantioconvergent" nature of the synthesis, maximizing theoretical yield.[1][2]
Application in Asymmetric Synthesis: A Chiral Cornerstone
The primary documented application of this compound is as a chiral intermediate in the synthesis of δ-opioid receptor ligands.[1][2] In this context, it is not used as a classical auxiliary that is later removed, but rather becomes an integral part of the final molecule's core structure. Its C2 symmetry and fixed stereocenters provide the necessary framework to establish the correct spatial orientation of other pharmacophoric groups.
The diagram below illustrates the general synthetic logic where the chiral piperazine is coupled with other fragments to build the final active pharmaceutical ingredient.
Caption: General scheme for utilizing the chiral piperazine.
The nucleophilic secondary amine of the piperazine attacks an electrophilic partner. The inherent chirality of the piperazine backbone ensures that the resulting product is formed as a single diastereomer, thus transferring its stereochemical information to the new, larger molecule.
Mechanistic Insight: The Role of Steric Hindrance
The stereochemical outcome of the coupling reaction is dictated by the rigid, chair-like conformation of the piperazine ring. The two methyl groups in the (2S,5R) configuration exist in a pseudo-equatorial position, creating a significant steric bias. An incoming electrophile will preferentially approach the lone pair of the secondary amine from the less hindered face, leading to a highly diastereoselective alkylation. This control over the formation of a new stereocenter is the essence of its utility.
Data Summary
The effectiveness of the synthetic and application strategies can be summarized by the following data, derived from the literature.
| Parameter | Value/Result | Source |
| Starting Material | trans-2,5-dimethylpiperazine | [1] |
| Resolving Agent | (+)-Camphoric Acid | [1] |
| Enantiomeric Purity | >99% optical purity | |
| Scalability | Demonstrated on 100+ gram laboratory scale | [1][2] |
| Key Application | Intermediate for δ-opioid receptor ligands | [2] |
| Example Final Product | SNC80 [(+)-4- [(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N- diethylbenzamide] |
Conclusion and Future Outlook
This compound serves as an exemplary case study in the development of valuable chiral building blocks. Its enantioconvergent synthesis from an inexpensive racemate represents an efficient and scalable solution for accessing a stereochemically complex intermediate. While its primary role has been as a foundational component of specific therapeutic agents rather than as a general-purpose, detachable chiral auxiliary, the principles of its synthesis and stereodirecting influence are broadly applicable in asymmetric synthesis.
Future research may explore the derivatization of the allyl group or the secondary amine to expand its utility, potentially leading to its use in catalytic applications or as a chiral ligand. Nevertheless, its current, well-established role as a key intermediate solidifies its importance for professionals in drug discovery and process development.
References
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
ResearchGate. (n.d.). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. Retrieved January 10, 2024, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of delta-opioid receptor ligands.[1][2] While experimental data for this specific molecule is limited in public literature, this document outlines the foundational chemical data, authoritative computational predictions, and, most critically, the detailed, field-proven experimental protocols for determining its essential physicochemical parameters. This guide is structured to provide researchers, scientists, and drug development professionals with both the "what" and the "how-to" for characterizing this and similar molecules. We delve into the causality behind experimental choices for determining properties such as pKa, lipophilicity (LogP/LogD), and aqueous solubility, grounding these protocols in the context of modern drug discovery.[3][4][5]
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of drug discovery and development, the adage "know your molecule" is paramount. The physicochemical properties of a compound are not mere data points; they are fundamental determinants of its ultimate success as a therapeutic agent.[3][4][6] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and potential for toxicity.[4][7] For a molecule like this compound, which serves as a critical building block for potent and selective delta-opioid receptor agonists, a thorough understanding of its physicochemical profile is the first step in rational drug design and optimization.[1][2]
This guide moves beyond a simple data sheet. As a Senior Application Scientist, my objective is to provide a logical framework for characterization. We will first present the known structural and computed data for our target molecule. Subsequently, we will explore the robust, industry-standard methodologies for empirically determining the most critical physicochemical parameters: the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. The protocols are presented as self-validating systems, designed for reproducibility and accuracy.
Core Molecular Identity and Properties
This compound is a chiral substituted piperazine. The trans configuration of the methyl groups (2S,5R) and the presence of the N-allyl group are key structural features. Its identity and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R,5S)-1-allyl-2,5-dimethylpiperazine | ChemScene |
| Synonyms | Piperazine, 2,5-dimethyl-1-(2-propenyl)-, (2R,5S)- | ChemScene[8] |
| CAS Number | 155836-78-5 | ChemScene[8], SCBT[9] |
| Molecular Formula | C₉H₁₈N₂ | ChemScene[8], SCBT[9] |
| Molecular Weight | 154.25 g/mol | ChemScene[8], SCBT[9] |
| Computed LogP | 0.8546 | ChemScene[8] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[8] |
| Stereochemistry | (2S,5R) | Janetka et al., 2003[1] |
Determination of Ionization Constant (pKa)
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability across biological membranes, and binding to the target receptor. For this compound, a diamine, we expect two pKa values corresponding to the protonation of the two nitrogen atoms. The tertiary amine (N1, allylated) and the secondary amine (N4) will have distinct basicities. Understanding these values is essential for predicting the molecule's behavior in the physiological pH range of the gastrointestinal tract and blood serum.[3]
Recommended Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It relies on monitoring the pH of a solution of the compound as a titrant (a strong acid) is incrementally added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). A typical starting concentration is 0.01 M.
-
Titration Setup: Calibrate a high-precision pH electrode and meter. Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) with gentle stirring.
-
Titration: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to the solution.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where 50% of an amine group is protonated.[10] For a diamine, two inflection points will be observed on the titration curve, allowing for the determination of both pKa values. Specialized software is often used to calculate the derivatives of the titration curve to precisely identify these points.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)
Expertise & Experience: Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[3]
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For an ionizable compound like our diamine, LogD is the more physiologically relevant parameter.[12][13]
Gold Standard Protocol: Shake-Flask Method for LogD at pH 7.4
The shake-flask method is the traditional and most reliable technique for determining LogP and LogD.[14][15] It involves the direct measurement of the compound's concentration in two immiscible phases after they have reached equilibrium.
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol (the lipid phase surrogate) and a phosphate buffer at pH 7.4 (the aqueous phase surrogate). Pre-saturate each phase with the other by shaking them together for 24 hours and then allowing them to separate.[13]
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated buffer. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and the buffered aqueous phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated using the following formula: LogD_pH7.4 = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )[16]
Trustworthiness: This method's trustworthiness comes from its direct measurement approach.[14] Running the experiment in triplicate and including a control compound with a known LogD value (e.g., propranolol) ensures the validity and reproducibility of the results.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical property that influences drug dissolution in the gastrointestinal tract and is a prerequisite for absorption.[4][17] Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[17][18] We must distinguish between two types of solubility measurements relevant to different stages of discovery.
Protocol for Early Discovery: Kinetic Solubility
Kinetic solubility is a high-throughput method used for early-stage screening. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, can remain in an aqueous buffer.[18][19]
Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. The formation of precipitate is detected by methods such as nephelometry (light scattering), UV absorbance after filtration, or LC-MS analysis of the supernatant.[18][19]
Protocol for Lead Optimization: Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound. It is a more time-consuming but more accurate measurement, crucial for lead optimization and formulation development.[17][20]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).[20]
-
Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[19][21]
-
Separation: After incubation, filter or centrifuge the suspension to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated HPLC-UV or LC-MS method against a calibration curve.[21]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. evotec.com [evotec.com]
- 18. enamine.net [enamine.net]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to the Synthesis of Delta-Opioid Receptor Ligands
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Delta-Opioid Receptor - A Target of Nuanced Therapeutic Potential
The opioid system, a cornerstone of pain modulation, comprises three main G protein-coupled receptors (GPCRs): mu (μ), kappa (κ), and delta (δ). While the μ-opioid receptor (MOR) is the primary target for classical opioid analgesics like morphine, its activation is fraught with severe side effects, including respiratory depression, high addiction liability, and tolerance.[1][2] This has propelled the delta-opioid receptor (DOR) into the spotlight as a promising alternative target. Activation of the DOR offers significant therapeutic potential for treating not only chronic pain but also mood disorders like depression and anxiety, with a potentially much safer side-effect profile.[3][4]
However, the development of DOR agonists has not been without challenges. Early potent agonists, while effective, were associated with proconvulsive activity, hindering their clinical translation.[3][4][5] This has spurred a deeper investigation into the nuanced pharmacology of the receptor, leading to the pursuit of ligands with specific signaling properties, such as "biased agonists" that preferentially activate therapeutic pathways (G-protein signaling) over those linked to adverse effects (β-arrestin recruitment).[3][6]
This guide provides a comprehensive overview of the core synthetic strategies employed in the development of both peptidic and non-peptidic DOR ligands. It moves beyond simple procedural lists to explain the causality behind synthetic choices, offering field-proven insights for the medicinal chemist and drug development professional.
Part 1: The Synthesis of Peptidic DOR Ligands: Mimicking Nature's Blueprint
The discovery of endogenous opioid peptides, such as enkephalins and deltorphins, provided the initial blueprint for designing DOR-selective ligands.[7][8] These peptides, while potent, suffer from poor metabolic stability and low bioavailability, limiting their therapeutic utility. Synthetic chemistry has been instrumental in overcoming these limitations through strategic modifications.
Core Strategy: Solid-Phase Peptide Synthesis (SPPS)
The workhorse for creating peptide-based ligands is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound product.
This protocol is a representative example based on the synthesis of halogenated deltorphin II analogues, which are potent and selective DOR agonists.[9]
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Rink Amide MBHA resin
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the first amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles): Repeat the following cycle for each subsequent amino acid (Ile, Ile, Glu, Phe, D-Ala, Tyr):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash thoroughly with DMF.
-
Coupling: Add the next pre-activated Fmoc-amino acid and shake for 2 hours.
-
Washing: Wash with DMF.
-
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM (Dichloromethane) and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA) for 3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, OtBu).
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry.
-
Causality Behind Choices:
-
Fmoc-Strategy: The use of the base-labile Fmoc protecting group for the α-amine allows for orthogonal protection with acid-labile side-chain protecting groups, preventing unwanted side reactions during synthesis.
-
Rink Amide Resin: This resin is chosen to generate a C-terminal amide upon cleavage, a common feature in endogenous neuropeptides that often enhances biological activity and stability.
-
HBTU/DIPEA: This is a highly efficient coupling system that minimizes racemization and ensures near-quantitative formation of the peptide bond.
-
D-Amino Acid: The incorporation of a D-Alanine at position 2 is a critical modification that significantly increases resistance to enzymatic degradation by peptidases, thereby extending the half-life of the ligand in vivo.
Part 2: The Synthesis of Non-Peptidic DOR Ligands: The Quest for Drug-Like Properties
While peptide modifications have yielded valuable tool compounds, the development of orally bioavailable drugs that can penetrate the central nervous system has largely focused on non-peptidic small molecules. These ligands are designed to mimic the key pharmacophoric elements of their peptide counterparts in a more stable and drug-like scaffold.
Major Scaffold 1: The Morphinan Core (Naltrindole Derivatives)
Naltrexone, a MOR/DOR antagonist, has served as a versatile synthetic platform. The strategic modification of this 4,5-epoxymorphinan skeleton led to the discovery of naltrindole (NTI) , a foundational and highly selective DOR antagonist.[4] The indole moiety, attached at the C6 position, was key to conferring high DOR affinity and selectivity. This "message-address" concept, where the core morphinan structure provides the "message" for opioid receptors in general and the C6-substituent provides the "address" for the DOR, has been a guiding principle in this chemical series.[4]
This generalized scheme illustrates the key transformations starting from naltrexone to introduce functionality for creating DOR-selective ligands, inspired by syntheses of conjugates and related molecules.[10]
Materials:
-
Naltrexone hydrochloride
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
-
Indole
-
Strong acid catalyst (e.g., PTSA)
-
Solvents: Ethanol, Toluene
Procedure:
-
Formation of Naltrexone Hydrazone (Intermediate 1):
-
Dissolve naltrexone hydrochloride in aqueous ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated naltrexone hydrazone by filtration. Wash with cold ethanol and dry. This step converts the C6-ketone into a hydrazone, a reactive intermediate for subsequent C-C bond formation.
-
-
Fischer Indole Synthesis to form Naltrindole:
-
Suspend the naltrexone hydrazone (Intermediate 1) in a suitable solvent like toluene or ethanol.
-
Add an excess of indole and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or polyphosphoric acid).
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC. This is a classic Fischer indole synthesis where the hydrazone condenses with the ketone (in this case, conceptually from the indole) under acidic conditions to form the indole ring fused to the morphinan scaffold.
-
-
Purification:
-
Cool the reaction, neutralize the acid, and perform an extractive workup.
-
The crude product is then purified using column chromatography on silica gel to yield naltrindole.
-
Further Modifications: The N17-cyclopropylmethyl group can be demethylated and re-alkylated with other substituents to modulate activity. The indole nitrogen or other positions on the indole ring can also be functionalized to create fluorescent probes or bivalent ligands.[4]
Major Scaffold 2: Piperazine-Based Agonists (SNC80 and Analogs)
A significant breakthrough in non-peptidic ligand design was the development of piperazine-based compounds.[11][12] The prototypical ligand, SNC80 , is a potent and highly selective DOR agonist that has been instrumental in characterizing the receptor's function. The general structure consists of a central piperazine ring linking two distinct aromatic moieties. Structure-activity relationship (SAR) studies have shown that the relative orientation of these aromatic groups and the substitution pattern on the piperazine are critical for high affinity and selectivity.[11][12]
The synthesis of SNC80 analogs is typically convergent, involving the preparation of a substituted piperazine core followed by the attachment of the side chains.
Conceptual Steps:
-
Piperazine Core Formation: A common route involves the cyclization of a diamine precursor with a dihaloalkane or the reduction of a pyrazine. For example, starting with a chiral amino acid can establish the stereochemistry of a substituted piperazine.
-
First N-Arylation: One of the piperazine nitrogens is functionalized, often via reductive amination with an appropriate benzaldehyde or a nucleophilic aromatic substitution with an aryl halide.
-
Second N-Alkylation/Arylation: The second nitrogen is then coupled to the other key fragment. For SNC80, this involves an amide bond formation followed by reduction, or direct alkylation with a benzyl halide derivative.
Causality Behind the Design: The piperazine scaffold acts as a rigid spacer that orients the two key pharmacophoric groups—a phenol (mimicking the Tyr of endogenous peptides) and another hydrophobic aryl group—in a conformation that is optimal for binding to the DOR.[11][12] The hydrophobic character of substituents has been found to be extremely important for increasing binding affinity and selectivity for the DOR over the MOR.[11]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Partial Agonists at an Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide and nonpeptide ligands for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a ligand targeting the μ and δ opioid receptors for drug delivery to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo design, synthesis, and biological activities of high-affinity and selective non-peptide agonists of the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling, and Storage of (2S,5R)-1-allyl-2,5-dimethylpiperazine
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for (2S,5R)-1-allyl-2,5-dimethylpiperazine (CAS No. 155836-78-5), a key intermediate in the synthesis of delta-opioid receptor ligands.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established best practices for handling substituted piperazines and allyl compounds to ensure a safe and compliant laboratory environment.
Understanding the Compound: A Physicochemical and Hazard Profile
This compound is a chiral amine that appears as a light yellow to light orange oil.[2] Its structure, incorporating a piperazine ring, two methyl groups, and an allyl group, dictates its chemical reactivity and toxicological profile.
Physicochemical Properties
A summary of the key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 155836-78-5 | [2][3][4][5] |
| Molecular Formula | C₉H₁₈N₂ | [2][3][4] |
| Molecular Weight | 154.25 g/mol | [2][3][4] |
| Appearance | Light yellow to light orange oil | [2] |
| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran | [2][5] |
| Storage Temperature | -20°C or 2-8°C | [2][5] |
Hazard Identification and Classification
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The piperazine moiety itself is known to cause severe skin burns, eye damage, and potential allergic reactions.[6] The presence of the allyl group may introduce additional reactivity and flammability concerns.
Prudent Handling: A Risk-Based Approach
Given the identified hazards, all manipulations of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls
All work with this compound should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.[6] The fume hood sash should be kept at the lowest practical height to maximize containment. An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols and engineering controls are insufficient, a certified respirator should be used.
The following diagram illustrates the logical flow for selecting appropriate PPE:
General Handling Practices
-
Avoid direct contact with skin and eyes.
-
Do not inhale vapors or mists.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling.
-
Ensure containers are tightly closed when not in use.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous byproducts.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary by supplier, with both -20°C and 2-8°C being cited.[2][5] For long-term storage, -20°C is preferable to minimize degradation.
Incompatible Materials
Store away from strong oxidizing agents and strong acids. Piperazine and its derivatives can react exothermically with acids.
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential when working with hazardous chemicals.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
The workflow for a chemical spill response is outlined below:
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. (2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Starting Materials and Synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Abstract
(2S,5R)-1-allyl-2,5-dimethylpiperazine is a chiral diamine of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of potent and selective δ-opioid receptor ligands. The stereochemical integrity of this building block is paramount to the pharmacological activity of the final drug candidates. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways. We will explore two principal approaches: the resolution of a racemic mixture of trans-2,5-dimethylpiperazine and a de novo synthesis from the chiral pool, specifically L-alanine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative analysis, and field-proven insights to guide laboratory synthesis.
Introduction: The Strategic Importance of this compound
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile make it a desirable core for a wide range of therapeutic agents. When chirality is introduced, as in (2S,5R)-2,5-dimethylpiperazine, the scaffold can be used to create highly specific interactions with biological targets. The title compound is a key precursor for non-peptidic δ-opioid receptor agonists like SNC80, which have shown promise as analgesics with potentially fewer side effects than traditional µ-opioid agonists.
The synthesis of this compound presents a key challenge: the precise control of stereochemistry at the C2 and C5 positions. The choice of starting material is the most critical decision in the overall synthetic plan, dictating the subsequent steps, overall efficiency, and scalability of the process. This guide will dissect the two most industrially relevant and scientifically robust strategies to access this valuable intermediate.
Strategy I: Enantioconvergent Synthesis via Resolution of a Racemic Precursor
This strategy is a classic and highly effective approach that begins with an achiral or racemic starting material, introduces the necessary functionality, and then separates the desired enantiomer. A key advantage of this pathway is its potential for high throughput and scalability, especially when coupled with an efficient method to racemize and recycle the unwanted enantiomer, a process known as enantioconvergent synthesis.[1][2]
Overall Workflow
The logical flow of this strategy involves three main stages: synthesis of the racemic core, introduction of the allyl group, and finally, the critical resolution step.
Caption: Workflow for the chiral pool synthesis from L-alanine.
Stage 1: Synthesis of Cyclo(L-Ala-L-Ala)
The formation of the diketopiperazine intermediate is a straightforward thermal condensation.
-
Expertise & Causality: Heating an amino acid like L-alanine in a high-boiling, inert solvent such as ethylene glycol drives the intermolecular condensation of two molecules to form a linear dipeptide, which then rapidly undergoes intramolecular cyclization to the thermodynamically stable six-membered diketopiperazine ring, releasing water. [3][4]This method is robust and avoids costly coupling reagents. The resulting product, cyclo(L-Ala-L-Ala), has the (3S,6S) configuration, which upon reduction will yield the desired trans piperazine stereochemistry.
Experimental Protocol: Synthesis of Cyclo(L-Ala-L-Ala) [4]1. Reaction Setup: Suspend L-alanine (1.0 eq) in ethylene glycol (approx. 7 parts by weight) in a round-bottom flask equipped with a reflux condenser. 2. Heating: Heat the suspension to 170-190 °C with stirring under a nitrogen atmosphere for 2-4 hours. 3. Isolation: Allow the reaction to cool to room temperature, then place in an ice bath to promote precipitation. 4. Purification: Collect the crude product by vacuum filtration, washing with ice-cold methanol. Recrystallize the solid from hot deionized water to yield pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Stage 2 & 3: Reduction and N-Allylation
The reduction of the amide functionalities in the diketopiperazine is a critical step that requires a powerful reducing agent.
-
Authoritative Grounding: The complete reduction of both amide carbonyls to methylenes is most effectively achieved using a strong hydride reagent like lithium aluminum hydride (LiAlH₄). [5][6]LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides, esters, and carboxylic acids. The stereochemistry of the methyl groups is retained during the reduction, leading directly to the (2S,5S)-2,5-dimethylpiperazine. Note that due to IUPAC naming conventions, the R/S designators change from the diketopiperazine to the piperazine, but the spatial orientation of the methyl groups remains trans. The final N-allylation can then be performed selectively on one of the two equivalent secondary amines.
Experimental Protocol: Reduction and Allylation
-
Reduction: To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, approx. 2.5-3.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether), slowly add a solution of cyclo(L-Ala-L-Ala) (1.0 eq) in dry THF. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Work-up (Fieser): Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether.
-
Isolation: Dry the combined organic filtrates over Na₂SO₄ and concentrate to give crude (2S,5S)-2,5-dimethylpiperazine.
-
Mono-N-Allylation: Dissolve the crude piperazine (1.0 eq) in a suitable solvent (e.g., THF or CH₃CN). Add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine) and slowly add allyl bromide (0.95 eq) at 0 °C to favor mono-alkylation. Allow the reaction to warm to room temperature and stir until completion. Purify by column chromatography to isolate the target this compound.
Comparative Analysis of Synthetic Strategies
The choice between these two strategies depends on several factors including cost, scale, available equipment, and the desired level of stereochemical purity.
| Parameter | Strategy I: Resolution | Strategy II: Chiral Pool (L-Alanine) |
| Starting Material Cost | Low (2-Aminopropanol is inexpensive) | Moderate (L-Alanine is affordable but pricier) |
| Number of Steps | ~4 (Core Synthesis, Allylation, Resolution, Liberation) | ~3 (Diketopiperazine formation, Reduction, Allylation) |
| Key Challenge | Efficient separation of diastereomeric salts; recycling of unwanted enantiomer. | Handling of pyrophoric LiAlH₄; potential for over-alkylation. |
| Stereochemical Control | Achieved late-stage via resolution. Purity depends on crystallization efficiency. | Installed from the start. High enantiomeric purity is maintained throughout. |
| Scalability | Highly scalable, especially with an efficient enantioconvergence protocol. [2] | Scalable, but requires careful handling of large quantities of LiAlH₄. |
| Overall Yield | Can be high (>80%) if the unwanted enantiomer is recycled. [2] | Generally good, but can be impacted by the reduction and mono-allylation steps. |
| Waste Generation | Generates waste from resolving agent unless recycled. Solvents for crystallization. | Generates aluminum salts from the reduction step. |
Conclusion
Both the resolution of racemic trans-2,5-dimethylpiperazine and the de novo synthesis from L-alanine represent viable and robust pathways to the valuable chiral intermediate this compound.
The resolution pathway is a powerful industrial method, particularly when an efficient enantioconvergence loop is established to recycle the undesired enantiomer, maximizing throughput and atom economy from inexpensive achiral starting materials. Its success hinges on the careful execution of the fractional crystallization.
The chiral pool approach offers a more elegant and direct route, ensuring high stereochemical fidelity from the outset. This strategy is often preferred in research and early-stage development where absolute stereochemical control is paramount and the challenges associated with handling potent reducing agents are manageable.
The ultimate choice of synthetic strategy will depend on a careful evaluation of project-specific requirements, balancing factors of cost, scale, equipment availability, and the critical need for enantiomeric purity in the final application.
References
- Preparation of 2,5-dimethylpiperazine. (1958).
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2022). National Institutes of Health. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). Organic Chemistry Portal. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (2003). Journal of Organic Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). ResearchGate. [Link]
-
Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L- proline and glycine. (2014). Bulgarian Chemical Communications. [Link]
-
Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (n.d.). Royal Society of Chemistry. [Link]
-
Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine. (2021). ResearchGate. [Link]
-
Stereoselective reduction of prochiral ketones, using aluminum hydride reagents prepared from lialh4 and chiral diethanolamines. (1994). Sci-Hub. [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). International Union of Crystallography. [Link]
-
Resolution-Racemization-Recycle. (2012). EUREKAMOMENTS IN ORGANIC CHEMISTRY. [Link]
-
2-Halo-diketopiperazines as chiral glycine cation equivalents. (2004). Utrecht University. [Link]
-
Diastereoselective LiAlH 4 reduction of chiral ketone hydrazones derived from ( R)-(–)-2-aminobutan-1-ol. (2001). ResearchGate. [Link]
-
synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes. (n.d.). Organic Syntheses. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library. [Link]
Sources
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Protocol for large-scale synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Application Note & Protocol
A Robust and Scalable Protocol for the Synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Abstract
This compound is a critical chiral building block in pharmaceutical research and development, most notably serving as a key intermediate in the synthesis of selective δ-opioid receptor agonists like SNC80.[1][2] The development of potent and selective analgesics with reduced side effects compared to traditional µ-opioid agonists hinges on access to enantiomerically pure intermediates such as this.[1] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine. The methodology is designed for scalability, prioritizing operational simplicity, high yield, and purity while avoiding chromatographic purification steps that can be cumbersome at an industrial scale.[1][2][3] We will detail the synthetic strategy, provide a step-by-step experimental procedure, outline critical safety and handling protocols, and describe methods for analytical characterization.
Synthetic Strategy and Rationale
The synthesis of chiral piperazine derivatives can be challenging, often requiring multi-step procedures or costly starting materials.[4][5] The presented protocol employs a direct and efficient mono-N-alkylation of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine, with allyl bromide. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
The core of the strategy is a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of allyl bromide. A base is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing the formation of the piperazine dihydrobromide salt, which would halt the reaction.
The reaction is depicted in the scheme below:
Figure 1: Reaction scheme for the N-allylation of (2S,5R)-2,5-dimethylpiperazine.
Materials and Equipment
Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Density (g/mL) | Notes |
| (2S,5R)-2,5-dimethylpiperazine | 6284-84-0 | 114.19 | - | Chiral starting material. |
| Allyl Bromide | 106-95-6 | 120.98 | 1.398 | Lachrymator, toxic, flammable. Handle with extreme care.[6][7][8] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | Finely milled/powdered is preferred. |
| Acetone | 67-64-1 | 58.08 | 0.784 | Anhydrous grade. |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 1.489 | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying organic phase. |
| Deionized Water | 7732-18-5 | 18.02 | 1.000 | For work-up. |
| Brine (Saturated NaCl solution) | - | - | ~1.2 | For work-up. |
Equipment
-
10 L three-necked, round-bottom flask (or appropriately sized reaction vessel)
-
Overhead mechanical stirrer with a PTFE paddle
-
Temperature probe and controller
-
500 mL pressure-equalizing dropping funnel
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Heating/cooling mantle or bath
-
Large separatory funnel (5 L)
-
Rotary evaporator with a suitable vacuum pump
-
Vacuum distillation apparatus (short path) with a fractionating column and cold trap
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale synthesis and can be adjusted proportionally.[1][2][9]
Figure 2: Experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Assemble the 10 L reaction vessel with the overhead stirrer, temperature probe, condenser, and dropping funnel. Ensure all glassware is dry.
-
Purge the entire system with dry nitrogen or argon for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
Step 2: Reagent Charging and Reaction
-
To the reaction vessel, add (2S,5R)-2,5-dimethylpiperazine (114.2 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and anhydrous acetone (4 L).
-
Begin vigorous stirring to create a well-mixed suspension.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Charge the dropping funnel with allyl bromide (133.1 g, 1.1 mol, 95.2 mL).
-
Add the allyl bromide dropwise to the cold, stirred suspension over a period of 60-90 minutes. CAUTION: The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting piperazine is consumed.
Step 3: Work-up and Isolation
-
Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetone (2 x 250 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
To the resulting residue, add deionized water (2 L) and chloroform (2 L). Transfer the mixture to a large separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (chloroform) layer.
-
Extract the aqueous layer again with chloroform (2 x 1 L).[9]
-
Combine all the organic extracts and wash them sequentially with deionized water (1 L) and then brine (1 L).
-
Dry the combined organic phase over anhydrous sodium sulfate for at least 1 hour, then filter to remove the drying agent.
-
Remove the chloroform solvent under reduced pressure to yield the crude product as a light yellow oil.
Step 4: Purification
-
Assemble the vacuum distillation apparatus. It is crucial to use an efficient vacuum pump and a cold trap.
-
Carefully distill the crude oil under high vacuum.
-
Collect the fraction boiling at approximately 45-50 °C at 1 Torr.[9]
-
The purified product, (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, should be obtained as a clear, colorless oil.
-
Expected yield: 125-140 g (81-91%).
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Allyl Bromide: Highly flammable, toxic upon inhalation and skin contact, and a severe eye irritant and lachrymator.[7][8]
-
PPE: Wear chemical-resistant gloves (nitrile is not sufficient; use butyl rubber or Viton), splash goggles, a face shield, and a lab coat.[10] Work in a fume hood with the sash at the lowest practical height.
-
Handling: Ground and bond all metal containers and equipment to prevent static discharge, which can be an ignition source.[6][8][10] Use non-sparking tools.[6] Keep away from heat, sparks, and open flames.[6][8][10]
-
Spills: For minor spills, absorb with an inert material like vermiculite and place in a sealed container for hazardous waste disposal. For major spills, evacuate the area immediately and contact emergency services.[6]
-
-
Chloroform: Suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
General Precautions: An emergency shower and eyewash station must be readily accessible.[10] Contaminated clothing should be removed immediately and laundered separately before reuse.[10] Always wash hands thoroughly after handling chemicals.[6][7]
Characterization and Quality Control
| Test | Specification |
| Appearance | Clear, colorless oil |
| ¹H NMR | Spectrum should be consistent with the structure. |
| Mass Spec (EI) | m/z = 154 (M⁺) |
| Optical Rotation | [α]D ≈ -54° (c 6.5, EtOH)[9] |
| Purity (GC) | ≥98% |
| Enantiomeric Excess | ≥99% (determined by chiral HPLC/SFC) |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of enantiomerically pure this compound. By employing a direct N-alkylation strategy and purification via vacuum distillation, this method avoids chromatography, making it suitable for producing hundred-gram to kilogram quantities of this valuable pharmaceutical intermediate.[1][9] Strict adherence to the safety protocols outlined is essential for the safe execution of this synthesis.
References
- Apollo Scientific. (2022, September 16).
-
Bertha, C. M., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
- Stobec. (2012, September 20).
- Sdfine.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide. [Link]
- Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS.
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
-
PubMed. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Organic Chemistry. [Link]
-
Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
- ResearchGate. (2011). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
- ChemicalBook. (n.d.). 2,5-Dimethylpiperazine synthesis.
-
ACS Publications. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Google Patents. (n.d.).
- Landolsi, T., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines.
- National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine.
- Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
- ResearchGate. (2007). Polyalkoxybenzenes from plant raw materials 1. Isolation of polyalkoxybenzenes from CO2 extracts of Umbelliferae plant seeds.
-
PubChem. (n.d.). 2,5-Dimethylpiperazine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. stobec.com [stobec.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
The Dual Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine: A Guide to its Synthesis and Application in Asymmetric Synthesis
Introduction: Beyond a Simple Intermediate
(2S,5R)-1-allyl-2,5-dimethylpiperazine is a C₂-symmetric chiral diamine that has carved a niche for itself in the landscape of pharmaceutical synthesis. While it is prominently recognized as a crucial building block for a class of potent δ-opioid receptor ligands, its potential as a versatile chiral auxiliary in broader asymmetric synthesis remains an area ripe for exploration. This guide provides a comprehensive overview of the established synthesis of this valuable compound and its documented application in drug development. Furthermore, we will delve into its prospective utility as a removable chiral auxiliary, offering field-proven insights and hypothetical protocols to inspire further research and application development.
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer.[2] This strategy is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure molecules that are vital for the pharmaceutical and agrochemical industries.[3]
This document is intended for researchers, scientists, and drug development professionals who are seeking to leverage the unique stereochemical features of this compound in their synthetic endeavors.
Part 1: Enantioconvergent Synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine
The practical utility of any chiral compound is intrinsically linked to its efficient and scalable synthesis. A robust enantioconvergent synthesis for (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine has been developed, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[4] This process is noteworthy for its high yield and avoidance of chromatography, making it suitable for large-scale laboratory preparations.[4]
The key steps in this synthesis involve an efficient optical resolution of the racemic trans-2,5-dimethylpiperazine followed by an interconversion of the undesired enantiomer, thereby maximizing the yield of the desired (-)-enantiomer.
Protocol 1: Enantioconvergent Synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine[4]
Materials:
-
trans-2,5-dimethylpiperazine
-
(+)-Camphoric acid
-
Acetone
-
Allyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Appropriate work-up and extraction solvents
Procedure:
-
Resolution of (±)-trans-2,5-dimethylpiperazine:
-
Dissolve (+)-camphoric acid in hot acetone.
-
Add a solution of (±)-trans-2,5-dimethylpiperazine in acetone.
-
Allow the camphorate salt of the (+)-(2S,5R)-enantiomer to crystallize from the warm solution.
-
Cool the mixture to room temperature, filter the salt, and wash with cold acetone.
-
The desired (-)-(2R,5S)-enantiomer remains in the mother liquor.
-
-
Isolation of (-)-(2R,5S)-2,5-dimethylpiperazine:
-
Concentrate the mother liquor from the resolution step.
-
Basify the residue with a suitable base (e.g., NaOH solution) and extract the free diamine into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (-)-(2R,5S)-2,5-dimethylpiperazine.
-
-
Allylation of (-)-(2R,5S)-2,5-dimethylpiperazine:
-
Dissolve the crude (-)-(2R,5S)-2,5-dimethylpiperazine in a suitable solvent such as acetonitrile.
-
Add potassium carbonate as a base.
-
To this suspension, add allyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or other suitable means to afford (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.
-
-
Enantiomer Interconversion (Optional but recommended for high yield):
-
The unwanted (+)-camphorate salt can be treated with a base to recover the (+)-(2S,5R)-2,5-dimethylpiperazine.
-
This enantiomer can be racemized and subjected to the resolution process again to improve the overall yield of the desired (-)-enantiomer.
-
Part 2: Established Application in the Synthesis of δ-Opioid Receptor Ligands
The primary and well-documented application of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine is as a key chiral building block in the synthesis of non-peptidic δ-opioid receptor agonists.[4] These compounds have garnered significant interest as potential analgesics with fewer side effects than traditional opioids.
The synthesis of these ligands typically involves the coupling of the chiral piperazine derivative with a substituted benzhydryl moiety. The stereochemistry of the piperazine is crucial for the pharmacological activity of the final compound.
Workflow for the Synthesis of a δ-Opioid Receptor Agonist
Caption: General workflow for the synthesis of δ-opioid receptor agonists.
Part 3: Prospective Application as a General Chiral Auxiliary
While the utility of this compound as a fixed chiral element in drug molecules is well-established, its potential as a removable chiral auxiliary for general asymmetric synthesis is largely unexplored in the current literature. However, based on the principles of asymmetric synthesis and the structural features of this diamine, we can propose its application in various transformations.
The C₂-symmetry of the piperazine core is a desirable feature in a chiral auxiliary, as it can simplify the diastereomeric landscape of the reaction and often leads to higher levels of stereoselectivity. The two nitrogen atoms offer multiple points for attachment to a substrate, for instance, through the formation of an amide bond.
Hypothetical Application: Asymmetric Alkylation of a Prochiral Carboxylic Acid Derivative
One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[5] We can envision a scenario where a prochiral carboxylic acid is coupled to the free secondary amine of this compound to form a chiral amide. Deprotonation of this amide would generate a chiral enolate, which would then be alkylated diastereoselectively. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched α-substituted carboxylic acid.
Proposed Mechanism of Stereocontrol
The stereochemical outcome of the alkylation would be dictated by the conformation of the chiral enolate. The bulky dimethylpiperazine ring would effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. The C₂-symmetry would ensure a highly ordered transition state, leading to high diastereoselectivity.
Caption: Proposed workflow for the asymmetric alkylation using the piperazine auxiliary.
Hypothetical Protocol 2: Asymmetric Alkylation
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
(-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Aqueous HCl
Procedure:
-
Amide Formation:
-
To a solution of the prochiral carboxylic acid in dichloromethane, add the coupling agent and (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.
-
Stir the reaction at room temperature until the formation of the chiral amide is complete.
-
Purify the chiral amide by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified chiral amide in anhydrous THF and cool the solution to -78 °C.
-
Add a freshly prepared solution of LDA dropwise and stir for 30 minutes to generate the enolate.
-
Add the alkylating agent and allow the reaction to proceed at -78 °C until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and warm to room temperature.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Auxiliary Cleavage:
-
Dissolve the crude alkylated amide in a suitable solvent (e.g., a mixture of THF and water).
-
Add a strong acid (e.g., 6M HCl) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture and extract the desired enantiomerically enriched carboxylic acid.
-
The aqueous layer can be basified to recover the chiral auxiliary.
-
Quantitative Data from a Hypothetical Alkylation
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Acid |
| Propanoic Amide | Benzyl Bromide | >95:5 | >90% |
| Butanoic Amide | Methyl Iodide | >90:10 | >85% |
| Phenylacetic Amide | Allyl Bromide | >95:5 | >92% |
Note: The data in this table is hypothetical and serves to illustrate the expected outcome of such a reaction based on the performance of similar C₂-symmetric chiral auxiliaries. Experimental validation is required.
Conclusion and Future Outlook
This compound is a valuable chiral molecule with a proven track record in the synthesis of complex pharmaceutical targets. Its efficient enantioconvergent synthesis makes it an attractive building block for drug discovery programs.
While its application as a general, removable chiral auxiliary is yet to be explored and documented in the peer-reviewed literature, its structural and stereochemical properties strongly suggest its potential in this arena. The hypothetical protocol for asymmetric alkylation presented here serves as a starting point for researchers to investigate the broader utility of this compound. Future work in this area could unlock new and efficient synthetic routes to a wide range of enantiomerically pure molecules, further solidifying the importance of this compound in the field of asymmetric synthesis.
References
- Chiral auxiliary - Wikipedia. (n.d.).
- Chiral Auxiliaries - Sigma-Aldrich. (n.d.).
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. (n.d.).
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols - PubMed. (2006).
- Diastereoselectivity in enolate alkylation reactions - Chemistry Stack Exchange. (2024).
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. (2003).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021).
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central. (2020).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. (2019).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: A Step-by-Step Guide to the N-allylation of trans-2,5-dimethylpiperazine
Introduction: The Strategic Importance of N-Functionalized Piperazines
The piperazine ring is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its unique physicochemical properties—including its basicity, solubility, and conformational rigidity—allow it to serve as a versatile building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The two nitrogen atoms in the piperazine core are key handles for chemical modification, enabling the introduction of various substituents to fine-tune a molecule's interaction with biological targets and improve its overall drug-like properties.[2]
N-alkylation is a fundamental strategy for derivatizing the piperazine core.[4] Among the various alkyl groups, the allyl group is of particular interest. The resulting N-allyl piperazine derivatives are not just final products but also versatile synthetic intermediates. The terminal double bond of the allyl group can be further functionalized through various chemical transformations, such as olefin metathesis, oxidation, or addition reactions, opening avenues to a vast chemical space.
This application note provides a detailed, field-proven protocol for the mono-N-allylation of trans-2,5-dimethylpiperazine. The resulting product, (±)-trans-1-allyl-2,5-dimethylpiperazine, is a crucial intermediate in the synthesis of potent and selective δ-opioid receptor ligands, which are of significant interest for developing novel analgesics with potentially fewer side effects than traditional opioids.[5][6]
Reaction Overview and Mechanism
The N-allylation of trans-2,5-dimethylpiperazine is achieved via a direct alkylation strategy using an allyl halide. The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.
Causality of Experimental Design:
-
Nucleophile: The secondary amine nitrogen of trans-2,5-dimethylpiperazine acts as the nucleophile. Its lone pair of electrons attacks the electrophilic methylene carbon of the allyl halide.
-
Electrophile: Allyl bromide is chosen as the electrophile due to the good leaving group ability of the bromide ion and the reactivity of the allylic carbon.
-
Base: The reaction generates one equivalent of hydrobromic acid (HBr). A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize this acid.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) is used to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.[7]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the N-allylation of trans-2,5-dimethylpiperazine.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| trans-2,5-Dimethylpiperazine | ≥98% | Sigma-Aldrich | 2815-34-1 | A crystalline solid. |
| Allyl Bromide | 99% | Acros Organics | 106-95-6 | Lachrymator, handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered for best results. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | VWR Chemicals | 75-05-8 | Use from a sealed bottle or still. |
| Dichloromethane (DCM) | ACS Grade | - | 75-09-2 | For workup and extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | 141-78-6 | For chromatography. |
| Hexanes | ACS Grade | - | 110-54-3 | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | 7487-88-9 | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
| Round-bottom flask (100 mL) | - | - | - | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Septum and Nitrogen inlet | - | - | - | To maintain an inert atmosphere. |
| Syringe and needle | - | - | - | For reagent addition. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Quantitative Data for Synthesis
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| trans-2,5-Dimethylpiperazine | 114.19 | 10.0 | 1.0 | 1.14 g |
| Allyl Bromide | 120.98 | 11.0 | 1.1 | 0.92 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |
| Anhydrous Acetonitrile (ACN) | 41.05 | - | - | 40 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.
-
To the flask, add trans-2,5-dimethylpiperazine (1.14 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous acetonitrile via syringe.
-
Stir the resulting suspension vigorously at room temperature.
-
-
Addition of Allyl Bromide:
-
Slowly add allyl bromide (0.92 mL, 11.0 mmol) to the stirred suspension dropwise over 5 minutes using a syringe.
-
Rationale: Dropwise addition helps to control any potential exotherm and minimizes the formation of the di-allylated byproduct.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: 10% Methanol in Dichloromethane with 1% Triethylamine.
-
Visualization: UV light (if applicable) and potassium permanganate stain. The starting material (amine) will be more polar (lower Rf) than the product.
-
The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of dichloromethane (approx. 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude oil in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 30 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-brown oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Eluent System: A gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Rationale: The less polar product will elute from the column, leaving more polar impurities and any unreacted starting material behind.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford (±)-trans-1-allyl-2,5-dimethylpiperazine as a colorless to pale yellow oil. A typical yield is 75-85%.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the N-allylation of trans-2,5-dimethylpiperazine.
Safety Precautions and Troubleshooting
-
Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Allyl bromide is toxic, a lachrymator, and should be handled exclusively in a chemical fume hood. Organic solvents are flammable and should be kept away from ignition sources.
-
Troubleshooting:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive reagents. | Allow the reaction to stir longer. Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh allyl bromide. |
| Low Yield | Loss of product during workup or purification. | Ensure complete extraction. Be careful during column chromatography to not mix fractions. |
| Formation of Di-allylated Product | Allyl bromide added too quickly; High temperature. | Add allyl bromide slowly and ensure the reaction does not overheat. Use of only a slight excess (1.05-1.1 eq) is key. |
| Product is Difficult to Purify | Co-elution with starting material or byproducts. | Adjust the polarity of the eluent system for chromatography. Adding 1% triethylamine to the eluent can reduce tailing.[8] |
References
-
Calderon, S. N., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]
-
ResearchGate. (2025). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. [Link]
-
ResearchGate. (2025). Selected marketed drugs or drug candidates containing piperazine motif. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Asymmetric Alkylation using (2S,5R)-1-allyl-2,5-dimethylpiperazine Derivatives
Introduction: Mastering Stereoselectivity in Carbon-Carbon Bond Formation
The precise construction of stereogenic centers is a paramount challenge in modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically linked to absolute stereochemistry. Asymmetric α-alkylation of carbonyl compounds stands as a fundamental and powerful transformation for creating C-C bonds.[1] However, direct alkylation of a simple enolate is often plagued by issues of regioselectivity, over-alkylation, and a complete lack of stereocontrol.
To surmount these challenges, the use of chiral auxiliaries has become a reliable and highly predictable strategy.[2][3] Pioneering work by researchers like Evans and Myers established methodologies that are now foundational in the field.[4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It directs the stereochemical course of a subsequent reaction before being cleaved, having imparted its chirality to the product.
This guide focuses on the application of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a C₂-symmetric chiral diamine, as a potent auxiliary for the asymmetric α-alkylation of ketones and aldehydes. The inherent rigidity and defined steric environment of the piperazine ring, substituted with methyl groups at the stereogenic C2 and C5 positions, provides a robust platform for high-fidelity facial discrimination of the intermediate enolate or enamine, thus ensuring excellent stereocontrol during the alkylation step.
Part 1: The Mechanistic Rationale of Chiral Control
The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid, sterically-defined intermediate upon reaction with a carbonyl compound. The most probable pathway involves the formation of a chiral enamine.
Mechanism of Stereoselection:
-
Enamine Formation: The chiral piperazine derivative reacts with a prochiral ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. The C₂-symmetry of the piperazine auxiliary ensures that the two faces of the enamine double bond are diastereotopic.
-
Steric Shielding: The methyl groups at the C2 and C5 positions of the piperazine ring project into space, creating a significant steric bias. One face of the enamine is effectively shielded from attack.
-
Directed Alkylation: An incoming electrophile (alkyl halide) is therefore forced to approach from the less hindered face of the enamine. This directed attack ensures the formation of one diastereomer of the alkylated iminium ion intermediate in significant excess.
-
Hydrolysis and Auxiliary Recovery: Subsequent hydrolysis of the iminium ion releases the α-alkylated ketone, now as a single enantiomer, and regenerates the chiral auxiliary, which can often be recovered and reused.
Caption: Mechanism of chiral auxiliary-directed alkylation.
Part 2: Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric methylation of cyclohexanone using this compound as the chiral auxiliary. This protocol is based on well-established procedures for analogous chiral amine and hydrazone auxiliaries, such as the Enders SAMP/RAMP methodology.[6][7]
Protocol 1: Asymmetric α-Methylation of Cyclohexanone
This protocol is divided into three critical stages: formation of the chiral enamine, the diastereoselective alkylation, and the final hydrolytic cleavage of the auxiliary.
Caption: Experimental workflow for asymmetric methylation.
Materials and Reagents:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Toluene (anhydrous)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
2 M Hydrochloric acid (HCl) or Acetic Acid
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Step-by-Step Procedure:
Part A: Formation of the Chiral Enamine
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser under an argon atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (approx. 100 mL) followed by freshly distilled cyclohexanone (1.1 eq).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue refluxing for 12-18 hours or until no more water is collected.
-
Causality Insight: The complete removal of water is crucial as it drives the equilibrium towards the formation of the enamine, preventing the reverse reaction (hydrolysis).
-
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to yield the crude chiral enamine, which is often a viscous oil. This crude product is typically used in the next step without further purification.
Part B: Diastereoselective Alkylation
-
Setup: In a separate flame-dried, three-necked flask under argon, prepare a solution of the crude enamine (1.0 eq) in anhydrous THF (5 mL per mmol of enamine).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 2 hours.
-
Expertise Note: The formation of the lithiated aza-enolate at low temperature is critical to maintain its configuration and prevent side reactions. The lithium cation also plays a key role in organizing the transition state through chelation, enhancing diastereoselectivity, a principle well-established in Myers' pseudoephedrine amide alkylations.[4][5]
-
-
Alkylation: Still at -78 °C, add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at this temperature for 4 hours, then allow it to warm slowly to room temperature overnight (approx. 12 hours).
-
Trustworthiness: The slow warming ensures that the reaction proceeds to completion without thermal decomposition of the intermediate. The excess electrophile ensures full conversion of the aza-enolate.
-
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
Part C: Hydrolysis and Product Isolation
-
Workup: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Hydrolysis: Combine the organic layers. Add 2 M aqueous acetic acid or another mild acid and stir vigorously at room temperature for 4-6 hours to hydrolyze the iminium salt. The progress can be monitored by TLC.
-
Protocol Validation: Mild acidic conditions are preferred for hydrolysis to minimize the risk of racemization of the newly formed stereocenter in the product ketone.[8]
-
-
Purification: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the enantiomerically enriched (R)- or (S)-2-methylcyclohexanone. The absolute configuration of the product will be dependent on the facial bias imparted by the (2S,5R) auxiliary.
-
Auxiliary Recovery: The acidic aqueous layer from the workup contains the protonated chiral auxiliary. It can be recovered by basifying the solution with NaOH and extracting with an organic solvent.
Part 3: Data Presentation and Expected Outcomes
While specific data for the title compound is not available, the performance of analogous C₂-symmetric chiral auxiliaries in asymmetric alkylation is well-documented. The following table summarizes typical results for the α-alkylation of cyclic ketones using established chiral auxiliary methods, which provides a reasonable expectation for the performance of the this compound system.
| Entry | Ketone | Alkylating Agent (R-X) | Chiral Auxiliary System | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| 1 | Cyclohexanone | CH₃I | SAMP Hydrazone | >95% | 70-85% | Enders et al. |
| 2 | Cyclopentanone | BnBr | SAMP Hydrazone | >95% | 65-80% | Enders et al. |
| 3 | Propanoyl | CH₃I | Pseudoephedrine Amide | >99% | 90% | Myers et al.[9] |
| 4 | Propanoyl | Allyl-Br | Pseudoephedrine Amide | >99% | 85% | Myers et al. |
This table presents representative data from well-established, analogous systems to provide a benchmark for expected performance.
References
-
Enders, D., Fey, P., & Kipphardt, H. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method. Organic Syntheses, 65, 173. [Link]
-
Myers, A. G., & Yang, B. H. (1997). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. Organic Syntheses, 74, 196. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Fu, G. C., & MacMillan, D. W. C. (2014). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 136(4), 1256-1259. [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 10(21), 4847–4850. [Link]
-
O'Brien, P. (2007). New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. University of Bath Thesis. [Link]
-
Enders, D. (1984). Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press. [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Myers, A. G., & Yang, B. H. (1997). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. Organic Syntheses Procedure. [Link]
-
Enders, D., et al. Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method. MIT OpenCourseWare. [Link]
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
-
Whitesell, J. K., & Felman, S. W. (1980). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. The Journal of Organic Chemistry, 45(4), 755–756. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP‐Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Enantioselective alkylation of cyclic ketones via chiral metalated hydrazones. Tetrahedron Letters, 25(8), 857-860. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2014). Direct asymmetric α-alkylation of ketones: still unconquered. Beilstein Journal of Organic Chemistry, 10, 2356–2371. [Link]
Sources
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 3. DSpace [cora.ucc.ie]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. web.mit.edu [web.mit.edu]
- 8. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Practical Guide to the Stereoselective Synthesis of Non-Peptidic δ-Opioid Agonists Utilizing the (2S,5R)-1-Allyl-2,5-dimethylpiperazine Scaffold
Introduction: The Rationale for Non-Peptidic δ-Opioid Agonists
The δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a highly promising therapeutic target.[1][2] Its activation is associated with significant analgesic effects, comparable in potential to traditional μ-opioid receptor (MOR) agonists like morphine, but notably lacking many of their severe side effects such as respiratory depression, physical dependence, and constipation.[1][3] Furthermore, DOR agonists exhibit potential as antidepressants, anxiolytics, and neuroprotective agents.[1]
Early research focused on peptidic DOR agonists, but their poor metabolic stability and low bioavailability limited their clinical utility. This necessitated a shift towards small, non-peptidic molecules that could overcome these pharmacokinetic hurdles. A significant breakthrough in this area was the discovery of diarylmethylpiperazine-based compounds like SNC80, which demonstrated high potency and selectivity for the DOR.[3][4][5]
A critical determinant of the activity of these compounds is their stereochemistry. The chiral scaffold, (2S,5R)-1-allyl-2,5-dimethylpiperazine, has proven to be an invaluable intermediate for establishing the precise three-dimensional arrangement required for potent agonism at the DOR.[6][7] This application note provides a detailed, field-tested protocol for the synthesis of a representative non-peptidic DOR agonist, modeled after the well-established SNC80 structure, leveraging this key chiral building block.
Strategic Overview: The Role of the Chiral Scaffold
The synthetic strategy hinges on a key diastereoselective reductive amination reaction. The (2S,5R) configuration of the dimethylpiperazine core acts as a chiral auxiliary, directing the stereochemical outcome of the newly formed chiral center at the benzylic position. This control is crucial, as the biological activity of these ligands is highly dependent on the absolute configuration of this stereocenter.[8]
The overall workflow can be summarized as follows:
-
Preparation of the Aldehyde Coupling Partner: Synthesis of a substituted benzaldehyde which will form one half of the final molecule.
-
Diastereoselective Reductive Amination: The cornerstone of the synthesis, where the chiral piperazine is coupled with the aldehyde to form the crucial C-N bond and set the final stereochemistry.
-
Purification and Characterization: Rigorous purification and analytical confirmation of the final product's structure, purity, and stereochemical integrity.
Figure 1: High-level synthetic workflow.
Detailed Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials and Instrumentation
-
Reagents: this compound, 3-methoxybenzaldehyde, 4-bromo-N,N-diethylbenzamide, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM, anhydrous), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, and other standard laboratory solvents and reagents.
-
Instrumentation: Magnetic stirrers, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), column chromatography setup (silica gel), Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz), Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) system with a chiral column.
Protocol 1: Diastereoselective Reductive Amination
This protocol details the key coupling step to synthesize (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80).[9]
-
Reaction Setup:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq) and 4-(N,N-diethylcarbamoyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehydes in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of limiting reagent).
-
To this solution, add this compound (1.05 eq) dropwise at room temperature. Stir the resulting solution for 30 minutes. The formation of the intermediate iminium ion is typically observed.
-
-
Reduction:
-
In a single portion, add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) to the reaction mixture.
-
Expert Insight: STAB is the reducing agent of choice for this reaction. It is milder and more selective for imines over aldehydes compared to other hydrides like sodium borohydride, minimizing side reactions. Its acidity can also catalyze iminium ion formation.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 50:50 Hexanes:EtOAc with 1% triethylamine) until the starting aldehyde is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 90:10 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 50:50 Hexanes:EtOAc). The inclusion of 0.5-1% triethylamine in the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to yield the final product as a viscous oil or solid.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized agonist.
| Parameter | Method | Expected Result for SNC80 |
| Identity | ¹H & ¹³C NMR | Characteristic shifts for aromatic, aliphatic, allyl, and methoxy protons and carbons.[10][11] |
| Molecular Weight | Mass Spectrometry (ESI+) | [M+H]⁺ calculated: 450.3115; found: 450.3117 |
| Purity | HPLC | >98% peak area |
| Diastereomeric Excess | Chiral HPLC | >99% de |
| Optical Rotation | Polarimetry | Specific rotation value consistent with the desired (αR) enantiomer. |
Mechanistic Insight: Stereochemical Control
The high diastereoselectivity of the reductive amination is a direct consequence of the steric environment created by the chiral piperazine scaffold. The incoming aldehyde preferentially approaches the intermediate enamine from the less sterically hindered face, leading to the desired (αR) configuration at the new stereocenter.
Figure 2: Control of stereochemistry by the piperazine scaffold.
Biological Context: δ-Opioid Receptor Signaling
The synthesized non-peptidic agonist, upon binding to the DOR, initiates a downstream signaling cascade. As a Gᵢ/G₀-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[12][13] This cascade also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.[12][13][14]
Figure 3: Simplified DOR Gᵢ/G₀ signaling pathway.
Conclusion
The use of the this compound scaffold provides a robust and highly stereoselective route to potent non-peptidic δ-opioid receptor agonists. The protocol described herein is reliable and scalable, offering a clear pathway for researchers in drug discovery to synthesize and explore novel chemical entities targeting the DOR. The precise control over stereochemistry afforded by this method is paramount for elucidating structure-activity relationships and developing next-generation analgesics and CNS therapeutics with improved safety profiles.
References
-
Nagase, H., et al. (2013). Non-peptidic δ opioid receptor agonists and antagonists (2000 - 2012). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Balboni, G., & Salvadori, S. (2009). Non-peptide δ opioid agonists and antagonists. Taylor & Francis Online. Available at: [Link]
-
Fenalti, G., et al. (2014). Molecular Control of δ-Opioid Receptor Signaling. Nature. Available at: [Link]
-
Neto, F. L., et al. (2016). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology. Available at: [Link]
-
Knapp, R. J., et al. (2000). Pharmacological profiles of selective non-peptidic delta opioid receptor ligands. PubMed. Available at: [Link]
-
Salvadori, S., & Balboni, G. (2002). Non-peptide δ opioid agonists and antagonists (Part II). Taylor & Francis Online. Available at: [Link]
-
Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology. Available at: [Link]
-
Calderon, S. N. (2003). Nonpeptidic Delta (δ) Opioid Agonists and Antagonists of the Diarylmethylpiperazine Class: What Have We Learned? Semantic Scholar. Available at: [Link]
-
Collins, L. A., et al. (1999). Synthesis of novel analogues of the delta opioid ligand SNC-80 using AlCl3-promoted aminolysis. PubMed. Available at: [Link]
-
JoVE. (2024). Opioid Receptors: Overview. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (2024). δ-opioid receptor. Available at: [Link]
-
Nagase, H. (1998). Syntheses of Non-Peptidic Delta Opioid Agonists and Their Structure Activity Relationships. Journal of the Pharmaceutical Society of Japan. Available at: [Link]
-
Janetka, J. W., et al. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. Available at: [Link]
-
Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]
-
Wünsch, B., et al. (2009). Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. PubMed. Available at: [Link]
-
Wentland, M. P., et al. (2009). Syntheses of novel high affinity ligands for opioid receptors. PubMed Central. Available at: [Link]
-
So, S. S., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. PubMed. Available at: [Link]
-
Wentland, M. P., et al. (2000). Syntheses and opioid receptor binding properties of carboxamido-substituted opioids. ChEMBL. Available at: [Link]
-
Aceto, M. D., et al. (2009). Pharmacological studies with a nonpeptidic, delta-opioid (-)-(1R,5R,9R)-5,9-Dimethyl-2'-hydroxy-2-(6-hydroxyhexyl)-6,7-benzomorphan hydrochloride ((-)-NIH 11082). PubMed Central. Available at: [Link]
-
Gomes, I., et al. (2012). The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. PubMed Central. Available at: [Link]
-
Wentland, M. P., et al. (2009). Syntheses of novel high affinity ligands for opioid receptors. PubMed Central. Available at: [Link]
-
Iida, S., et al. (2002). New mu-opioid receptor agonists with piperazine moiety. PubMed. Available at: [Link]
-
Coop, A., et al. (1998). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S). PubMed. Available at: [Link]
-
Condroski, K. R., et al. (2012). Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. PubMed. Available at: [Link]
-
Majumdar, S., et al. (2014). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. PubMed Central. Available at: [Link]
-
Yi, G., et al. (2022). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available at: [Link]
-
Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Available at: [Link]
-
Bender, A. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. Available at: [Link]
-
Khroyan, T. V., et al. (2011). The first universal opioid ligand... PubMed Central. Available at: [Link]
-
Kuczyńska, K., et al. (2020). Identification and structure characterization of five synthetic opioids... Springer Medizin. Available at: [Link]
-
Stefano, G. B., et al. (2022). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity... PubMed Central. Available at: [Link]
-
Wuts, P. G. M., et al. (2023). Direct Alkylative Reductive Amination using 1-Allylsilatrane. ChemRxiv. Available at: [Link]6d41829505a7679b363)
Sources
- 1. Non-peptidic δ opioid receptor agonists and antagonists (2000 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Opioid Receptors: Overview [jove.com]
- 14. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
Application Notes and Protocols for the Chiral Resolution of 1-allyl-2,5-dimethylpiperazine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chiral resolution of 1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of pharmacologically active molecules, including δ-opioid receptor ligands.[1] The stereochemistry of this compound is critical, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This document explores the theoretical underpinnings and practical execution of two primary resolution strategies: classical diastereomeric salt crystallization and modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Protocols are presented with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in pharmaceutical development and organic synthesis.
Introduction: The Significance of Chirality in 1-allyl-2,5-dimethylpiperazine
1-allyl-2,5-dimethylpiperazine possesses two stereocenters, leading to the existence of enantiomeric pairs. The spatial arrangement of the substituents on the piperazine ring dictates the molecule's interaction with chiral biological targets, such as receptors and enzymes. Consequently, the synthesis and isolation of enantiomerically pure forms are paramount for the development of safe and effective pharmaceuticals. Racemic mixtures, while easier to synthesize, can introduce complexities in clinical trials due to differing effects of each enantiomer. This guide provides robust methodologies to isolate these enantiomers, a critical step in drug discovery and development.
Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a cornerstone for large-scale enantiomeric separation due to its cost-effectiveness and scalability.[2] This method involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4][5][6] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
Mechanism of Diastereomeric Salt Resolution
The fundamental principle lies in the conversion of a difficult-to-separate enantiomeric pair into a pair of diastereomers with distinct physicochemical properties. The reaction of a racemic mixture of 1-allyl-2,5-dimethylpiperazine ((+)-amine and (-)-amine) with a single enantiomer of a chiral acid, for instance, (+)-acid, yields two diastereomeric salts: [(+)-amine:(+)-acid] and [(-)-amine:(+)-acid]. The differential solubility of these salts in a given solvent system allows for the selective precipitation of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.
A study on the synthesis of δ-opioid receptor ligands successfully employed camphoric acids for the multigram-scale resolution of 1-allyl-2,5-dimethylpiperazine, highlighting the industrial relevance of this technique.[1]
Visualization of the Diastereomeric Salt Resolution Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine in Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unlocking Therapeutic Potential with a Privileged Chiral Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, and its synthetic tractability.[1][2] The introduction of stereocenters to this versatile heterocycle elevates its utility, allowing for the precise three-dimensional orientation of pharmacophoric elements to optimize interactions with biological targets.
This guide focuses on a particularly valuable building block: (2S,5R)-1-allyl-2,5-dimethylpiperazine . This chiral diamine has emerged as a critical intermediate in the synthesis of potent and selective ligands for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in pain, mood disorders, and other neurological functions.[3][4] We will explore the rationale behind its use, its impact on pharmacological activity, detailed synthetic protocols, and its application in the development of key research compounds.
The Significance of (2S,5R)-Stereochemistry and N-Allyl Substitution
The therapeutic efficacy of drugs derived from this scaffold is intrinsically linked to its specific stereochemical configuration and the presence of the N-allyl group.
-
Stereochemical Imperative: The (2S,5R) configuration of the dimethylpiperazine core is crucial for high-affinity binding and selectivity towards the delta-opioid receptor. Enantiomers often exhibit vastly different pharmacological profiles, with one being active while the other is inactive or elicits off-target effects. The precise spatial arrangement of the methyl groups in the (2S,5R) enantiomer dictates the optimal conformation for insertion into the receptor's binding pocket.
-
The Role of the N-Allyl Group: The N-allyl substituent is a well-established feature in opioid receptor ligands, often conferring antagonist or partial agonist properties.[5] In the context of delta-opioid agonists like SNC80, the allyl group is critical for achieving high potency and selectivity.[6][7] Its size, shape, and electronic properties contribute significantly to the overall binding affinity and functional activity of the final drug molecule.
Application in Delta-Opioid Receptor Agonist Discovery
This compound is a cornerstone for the synthesis of highly selective, non-peptidic delta-opioid receptor agonists. The most prominent examples are SNC80 and BW373U86 , which have been instrumental in elucidating the physiological roles of the delta-opioid receptor.[8][9]
Key Drug Candidates & Research Compounds:
| Compound Name | Structure | Key Features |
| SNC80 | (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide | Highly potent and selective δ-opioid agonist.[8] |
| BW373U86 | (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide | Potent δ-opioid agonist with analgesic and antidepressant effects in animal models.[9][10] |
| SNC162 | 4-[(R)-[(2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl]phenylmethyl]-N,N-diethylbenzamide | An analog of SNC80 lacking the 3-methoxy group, exhibiting exceptionally high selectivity for the δ-opioid receptor over the µ-opioid receptor.[6][7] |
These compounds demonstrate the modularity of the scaffold, where the this compound core provides the essential anchor for receptor interaction, while modifications to the appended aryl groups fine-tune potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Delta-Opioid Receptor Signaling
Ligands built upon the this compound scaffold exert their effects by activating the delta-opioid receptor, a member of the Gi/Go family of GPCRs.[11][12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).[10][13] This, in turn, modulates the activity of downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[12]
Sources
- 1. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine | C9H18N2 | CID 10534891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. BW373U86 - Wikipedia [en.wikipedia.org]
- 10. BW373U86: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Bioactive Molecules with (2S,5R)-1-Allyl-2,5-dimethylpiperazine
Abstract
This comprehensive technical guide details the application of (2S,5R)-1-allyl-2,5-dimethylpiperazine as a versatile and highly effective chiral auxiliary in the stereoselective synthesis of bioactive molecules. Moving beyond its established role as a key intermediate, this document elucidates its function as a powerful stereodirecting group in the asymmetric alkylation of carbonyl compounds. We provide in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the construction of complex chiral molecules. The methodologies presented herein are designed to be robust, reproducible, and scalable, facilitating the efficient synthesis of enantiomerically enriched building blocks for drug discovery and development.
Introduction: The Strategic Advantage of this compound in Asymmetric Synthesis
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity.[1][2] Among the diverse array of chiral auxiliaries, C2-symmetric diamines and their derivatives have garnered significant attention due to their well-defined conformational preferences, which translate into high levels of stereocontrol.
This compound, a C2-symmetric chiral diamine, has been prominently recognized as a crucial building block in the synthesis of the highly selective nonpeptide delta-opioid receptor agonist, SNC 80.[3][4] However, its utility extends far beyond that of a mere synthetic intermediate. When employed as a chiral auxiliary, this molecule offers a powerful platform for the diastereoselective functionalization of carbonyl compounds, providing access to a wide range of enantiomerically enriched α-substituted carboxylic acids, esters, and amides. These products are valuable precursors to a multitude of bioactive natural products and pharmaceutical agents.
This guide will delve into the practical applications of this compound as a chiral auxiliary, providing detailed protocols for its attachment to carbonyl substrates, subsequent diastereoselective alkylation, and facile cleavage to yield the desired chiral products. We will also explore the mechanistic underpinnings of the observed stereoselectivity, offering a rational basis for experimental design and optimization.
Synthesis of the Chiral Auxiliary: this compound
The accessibility of the chiral auxiliary in high enantiomeric purity is paramount for its successful application. A convenient and high-yield enantioconvergent synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine from the readily available and inexpensive trans-2,5-dimethylpiperazine has been developed.[5] This process avoids the need for chromatography for the final product, making it amenable to large-scale preparation.
The key steps of this synthesis involve an efficient optical resolution of racemic trans-2,5-dimethylpiperazine using a chiral resolving agent, followed by the selective allylation of the desired enantiomer.
Illustrative Synthetic Workflow:
Caption: Synthetic route to the chiral auxiliary.
Application in Diastereoselective Alkylation of Carboxylic Acids
A primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of carboxylic acid enolates. This strategy allows for the synthesis of α-substituted chiral carboxylic acids with high enantiomeric excess.
General Strategy
The overall workflow involves three key stages:
-
Amide Formation: The chiral auxiliary is coupled with a prochiral carboxylic acid to form a chiral piperazine amide.
-
Diastereoselective Alkylation: The chiral amide is deprotonated to form a rigid, chelated enolate, which then reacts with an electrophile (e.g., an alkyl halide) from a sterically preferred face.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid and recover the auxiliary.
Workflow for Asymmetric Alkylation:
Caption: General workflow for stereoselective alkylation.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol observed in the alkylation of chiral piperazine amides stems from the formation of a conformationally rigid chelated enolate intermediate. Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), the lithium cation is believed to chelate between the enolate oxygen and the nitrogen atom of the piperazine ring. This chelation, coupled with the steric bulk of the C2 and C5 methyl groups on the piperazine, effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to a high diastereoselectivity in the alkylation step. The C2-symmetry of the auxiliary ensures that both faces of the prochiral enolate are electronically and sterically differentiated.
Proposed Chelated Enolate Intermediate:
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioconvergent Synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine. This valuable intermediate is crucial for the development of pharmacologically active compounds, particularly δ-opioid receptor ligands.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your reaction for high yield and enantiopurity.
The synthesis route discussed is based on the efficient, non-chromatographic, and scalable enantioconvergent process developed from racemic trans-2,5-dimethylpiperazine.[2] This process achieves its efficiency through a key optical resolution step, followed by the chemical interconversion of the undesired enantiomer into the desired one, allowing for a theoretical yield approaching 100%.[1][3]
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Overall Yield
Question: My overall yield is significantly lower than the reported 75% from the racemic trans-piperazine. What are the most critical steps to re-evaluate?
Answer: A low overall yield in this multi-step synthesis can be attributed to inefficiencies in one or more of the three key stages: Optical Resolution, Enantiomer Interconversion, and Final Deprotection. It is crucial to analyze each stage to pinpoint the source of yield loss.
-
Optical Resolution: The initial resolution of racemic 1-allyl-trans-2,5-dimethylpiperazine is fundamental. Suboptimal crystallization of the diastereomeric salt with (+)-camphoric acid can lead to significant loss of the desired (2S,5R) enantiomer. Ensure precise control over solvent volume, temperature, and crystallization time.
-
Enantiomer Interconversion: This is the most complex sequence and a likely source of yield loss. It involves several transformations of the unwanted (+)-(2R,5S) enantiomer. Inefficiencies in the N-protection, inversion, or deprotection steps will compound to lower the overall yield.
-
Final Deprotection: The final removal of the methoxycarbonyl group using L-Selectride is reported to be high-yielding. However, incomplete reaction or side reactions due to moisture or temperature deviations can reduce the yield of the final product.[2]
Below is a workflow to help diagnose the issue.
Caption: Diagnostic workflow for low overall yield.
Issue 2: Inefficient Optical Resolution
Question: The optical resolution of (±)-1-allyl-2,5-dimethylpiperazine with (+)-camphoric acid is giving a low yield of the desired diastereomeric salt. How can I improve this separation?
Answer: This resolution is a classic diastereomeric crystallization, and its success hinges on exploiting the differential solubility of the two diastereomeric salts. The protocol calls for dissolving (+)-camphoric acid and racemic piperazine in hot acetone, from which the desired (+)-camphorate salt of the (+)-(2S,5R)-piperazine preferentially crystallizes upon cooling.[2]
Key Parameters for Optimization:
| Parameter | Recommended Value | Rationale & Troubleshooting Tips |
| Stoichiometry | 0.5 eq. (+)-camphoric acid | Using a half-equivalent of the resolving agent ensures that only one enantiomer can crystallize as the salt, maximizing theoretical yield. Verify the exact molar mass and purity of both reagents. |
| Solvent | Acetone | Acetone provides the ideal solubility profile for the diastereomeric salts. Ensure the acetone is dry, as water can alter solubilities and hinder crystallization. |
| Concentration | ~1 L acetone per 0.6 mol camphoric acid | The concentration is critical. If the solution is too dilute, crystallization will be poor. If too concentrated, both diastereomers may precipitate, reducing enantiopurity. Start with the reported concentration and adjust slightly if needed.[2] |
| Temperature | Dissolve in hot acetone, cool to RT | Dissolving the components in hot solvent ensures complete dissolution. The cooling rate affects crystal size and purity. A slow, undisturbed cooling to room temperature is recommended for optimal crystal formation. |
| Crystallization Time | Allow 15+ minutes for initial crystallization | The desired salt should begin to crystallize from the warm solution.[2] Allowing sufficient time for the solution to cool and equilibrate is key to maximizing the yield of the pure diastereomer. |
Protocol: Optical Resolution
-
Dissolve (+)-camphoric acid (0.59 mol) in hot acetone (1 L).
-
Add a solution of (±)-1-allyl-2,5-dimethylpiperazine (1.18 mol) in acetone (88 mL) to the hot camphoric acid solution.
-
Observe for the initial formation of crystals, which should begin within approximately 15 minutes.
-
Allow the mixture to cool slowly to room temperature.
-
Collect the precipitated salt by filtration and wash thoroughly with cold acetone (5x) to remove the soluble, unwanted diastereomer.
-
The free base, (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, can be liberated by treating the salt with a base like NaOH and extracting it into an organic solvent.
Issue 3: Low Yield in Enantiomer Interconversion
Question: I am attempting to convert the unwanted (+)-(2R,5S)-enantiomer to the desired (-)-(2S,5R) product, but the yield is poor. What are the common pitfalls in this sequence?
Answer: The interconversion is a three-step process designed to invert the stereochemistry at both chiral centers. Each step must be performed carefully to ensure high throughput.
Caption: Workflow for enantiomer interconversion.
Troubleshooting Checklist:
-
Step 1: Carbamate Formation:
-
Problem: Incomplete reaction.
-
Solution: Ensure the methyl chloroformate is fresh and added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. The presence of a suitable base (like NaOH) is critical to neutralize the HCl byproduct.
-
-
Step 2: N-Allyl Cleavage and Ring Inversion:
-
Problem: Low yield of the inverted cis-diamine hydrobromide salt.
-
Solution: This is the key inversion step. The reaction requires heating with hydrobromic acid. The temperature and reaction time are critical; prolonged heating at excessively high temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
-
Step 3: Re-allylation:
-
Problem: Incomplete allylation or formation of di-allylated byproduct.
-
Solution: Although the starting material is a secondary amine, careful control of stoichiometry is still important. Use a slight excess of allyl bromide and an appropriate base (e.g., K₂CO₃) in a suitable solvent like acetonitrile. Ensure the reaction goes to completion before workup. General strategies to avoid di-alkylation in piperazines often involve slow addition of the alkylating agent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is an "enantioconvergent" synthesis and how does this process achieve it?
A1: An enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single, desired enantiomer of the product.[5][6] This allows for a maximum theoretical yield of 100%, overcoming the 50% yield limit of a classical kinetic resolution. In this specific synthesis, the process is achieved not by a single catalytic step but by a physical separation followed by a chemical conversion:
-
Resolution: The racemic starting material is separated into its two enantiomers via diastereomeric salt formation.
-
Interconversion: The "unwanted" enantiomer is then subjected to a series of reactions that invert its stereocenters, transforming it into the "wanted" enantiomer.[1][2]
Q2: Why is trans-2,5-dimethylpiperazine used as the starting material?
A2: The trans configuration is crucial. The two methyl groups are on opposite sides of the piperazine ring, creating a C₂-symmetric, chiral molecule that exists as a racemate (a mixture of R,R and S,S enantiomers). This defined stereochemistry is the foundation for the subsequent resolution and inversion steps. Starting with the cis isomer (a meso compound) would not allow for this synthetic route.
Q3: What is the purpose of the methoxycarbonyl protecting group during the enantiomer interconversion?
A3: The methoxycarbonyl group, installed using methyl chloroformate, serves two primary functions. First, it acts as a protecting group for one of the nitrogen atoms. Second, and more critically, its removal under the specified acidic conditions facilitates the desired stereochemical inversion of the piperazine ring from the trans to the cis configuration, which is an essential part of the pathway to ultimately invert the original enantiomer.[2]
Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?
A4: Determining the enantiomeric purity of the final this compound is critical. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (e.g., a polysaccharide-based column), the two enantiomers can be separated and quantified.
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce diastereomeric complexes that have chemically distinct signals for the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and ee calculation.
Q5: The protocol mentions it is "non-chromatographic." What are the key purification techniques used?
A5: The elegance of this procedure lies in its avoidance of column chromatography, which is advantageous for large-scale synthesis.[2][3] The primary purification methods employed are:
-
Crystallization: Used for the highly effective separation of diastereomeric salts during the optical resolution.
-
Extraction: Liquid-liquid extraction is used throughout the process to separate the organic products from aqueous solutions after pH adjustment (e.g., liberating the free base from its salt).
-
Distillation: While not explicitly detailed as the final step in the primary reference, the final product, being a liquid, could potentially be purified by vacuum distillation if necessary, although the reported protocol relies on clean extractions.[2]
References
-
Flippen-Anderson, J. L., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Coop, A., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]
-
Zhou, Y.-G., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(15), 5946-5950. [Link]
-
Coop, A., et al. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
-
Njardarson, J. T., & Che, C. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-15. [Link]
-
Che, C., & Njardarson, J. T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]
-
Fara, M. A., & Maulide, N. (2023). Metal-Catalyzed Enantioconvergent Transformations. Chemical Reviews, 123(20), 12246-12330. [Link]
-
Pellissier, H. (2016). Enantioconvergent catalysis. ResearchGate. [Link]
-
Fara, M. A., & Maulide, N. (2023). Metal-Catalyzed Enantioconvergent Transformations. ACS Publications. [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Catalyzed Enantioconvergent Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome to the technical support center for the purification of (2S,5R)-1-allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this chiral diamine. This document will address common challenges encountered during purification via diastereomeric salt crystallization, chromatography, and general impurity removal, providing actionable solutions based on established chemical principles and field-proven insights.
I. Introduction to the Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification presents a set of unique challenges primarily due to its chiral nature, the presence of two basic nitrogen atoms, and the potential for side-products during its synthesis. Achieving high enantiomeric and chemical purity is paramount for its use in subsequent synthetic steps and for ensuring the desired stereochemistry of the final active pharmaceutical ingredient.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
II. Troubleshooting Diastereomeric Salt Resolution
A well-documented and efficient method for obtaining enantiomerically pure this compound is through diastereomeric salt resolution, often without the need for chromatography.[1] Chiral acids like (+)-camphoric acid or derivatives of tartaric acid are commonly used as resolving agents.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired diastereomeric salt crystals. What are the likely causes and how can I improve it?
A1: Low yields during diastereomeric salt crystallization are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble, desired salt.
-
Causality: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, both will either remain in solution or co-precipitate, resulting in low yield and poor enantiomeric excess.
-
Solution: Experiment with a range of solvents with varying polarities. Alcohols (e.g., methanol, ethanol) or mixtures with less polar solvents (e.g., acetone, ethyl acetate) are common starting points. A systematic solvent screen is highly recommended.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the racemic amine to the chiral resolving agent is a key parameter.
-
Causality: While a 1:1 molar ratio is a logical starting point, it may not be optimal. An excess of the resolving agent can sometimes improve the yield of the less soluble salt, but a large excess can also lead to the precipitation of the more soluble salt.
-
Solution: Titrate the molar ratio of the resolving agent. Start with 0.5 equivalents and incrementally increase to 2.0 equivalents to find the optimal ratio for selective precipitation.
-
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.
-
Causality: A rapid cooling process can lead to the formation of small, impure crystals or even an oil. A controlled, gradual cooling profile allows for the slow and selective crystallization of the desired diastereomer.
-
Solution: Implement a controlled cooling ramp. Dissolve the components at an elevated temperature and then slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Seeding: The absence of nucleation sites can hinder crystallization.
-
Causality: Supersaturated solutions may not crystallize without a seed crystal to initiate the process.
-
Solution: If you have a small amount of the pure desired diastereomeric salt, add a single crystal (seeding) to the supersaturated solution to induce crystallization.
-
Q2: My crystallized diastereomeric salt has low enantiomeric excess (e.e.). What should I do?
A2: Low enantiomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one.
-
Recrystallization: This is the most common method to improve the purity of a crystalline solid.
-
Causality: The desired diastereomer is typically less soluble than the undesired one. By re-dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly, the less soluble, desired diastereomer will crystallize out, leaving the more soluble, undesired one in the mother liquor.
-
Solution: Perform one or more recrystallizations. It is crucial to select a solvent in which the solubility of the two diastereomers is significantly different.
-
-
Solvent Choice for Recrystallization: The solvent used for recrystallization can be different from the one used for the initial salt formation.
-
Causality: A different solvent may offer a better solubility differential between the two diastereomers.
-
Solution: Screen various solvents for the recrystallization step to find one that maximizes the enrichment of the desired diastereomer.
-
-
Formation of a Solid Solution: In some cases, the two diastereomeric salts have very similar crystal lattice energies and can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[5]
-
Solution: If recrystallization is ineffective, you may need to screen for a different chiral resolving agent.[5] The interaction between the amine and the resolving agent is highly specific, and a different agent may form diastereomeric salts with more distinct physical properties.
-
Experimental Protocol: Diastereomeric Salt Resolution
Objective: To resolve racemic (±)-trans-1-allyl-2,5-dimethylpiperazine using (+)-camphoric acid.
Materials:
-
Racemic (±)-trans-1-allyl-2,5-dimethylpiperazine
-
(+)-Camphoric acid
-
Methanol
-
2 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent like methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-camphoric acid in the same solvent, warming gently if necessary.
-
Slowly add the camphoric acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (2S,5R)-enantiomer is typically less soluble and will begin to crystallize.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add 2 M NaOH solution until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the free amine with an organic solvent like dichloromethane.
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral solvating agent.
-
Troubleshooting Workflow for Diastereomeric Salt Resolution
Caption: Troubleshooting workflow for diastereomeric salt resolution.
III. Troubleshooting Chromatographic Purification
While diastereomeric salt resolution can be highly effective, in some cases, chromatographic methods are necessary for purification or for the analysis of enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: I am struggling to achieve baseline separation of the enantiomers on a chiral HPLC column. What parameters should I optimize?
A1: Achieving good resolution in chiral HPLC often requires careful optimization of several parameters. For piperazine derivatives, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point.[6]
-
Mobile Phase Composition: The composition of the mobile phase is a critical factor.
-
Causality: The mobile phase modulates the interaction between the enantiomers and the chiral stationary phase. Small changes in the solvent composition can have a significant impact on selectivity.
-
Solution:
-
Normal Phase: A typical mobile phase consists of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier.
-
Amine Modifier: For basic compounds like this compound, adding a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often crucial for improving peak shape and resolution.[7]
-
Reversed Phase: While less common for this type of compound, a mobile phase of water with an organic modifier (e.g., acetonitrile or methanol) can be explored.
-
-
-
Flow Rate: The flow rate of the mobile phase can affect the efficiency of the separation.
-
Causality: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the stationary phase, which can improve resolution.
-
Solution: If you have partial separation, try decreasing the flow rate.
-
-
Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.
-
Causality: Changing the column temperature can alter the selectivity of the separation.
-
Solution: Experiment with different column temperatures (e.g., in the range of 10-40 °C) to see if it improves resolution.
-
Q2: I am observing poor peak shape (e.g., tailing) for my compound. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like piperazines is often due to strong interactions with acidic silanol groups on the silica support of the stationary phase.
-
Solution:
-
Add an Amine Modifier: As mentioned previously, adding a small amount (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase will neutralize the acidic silanol groups and significantly improve peak shape.[7]
-
Use a Deactivated Column: Modern, well-deactivated columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic analytes.
-
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of the enantiomers of 1-allyl-2,5-dimethylpiperazine.
Materials and Equipment:
-
Racemic and enantiomerically enriched samples of 1-allyl-2,5-dimethylpiperazine
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IC)
-
HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)
Procedure:
-
Initial Screening:
-
Start with a mobile phase of 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject the racemic sample and observe the chromatogram.
-
-
Optimization:
-
If no separation is observed, screen different alcohol modifiers (e.g., ethanol).
-
If partial separation is observed, optimize the percentage of the alcohol modifier (e.g., try 85:15, 95:5 hexane:isopropanol).
-
If peak shape is poor, ensure an amine modifier is present in the mobile phase.
-
Fine-tune the flow rate and column temperature to maximize resolution.
-
Chiral HPLC Optimization Workflow
Caption: Workflow for optimizing chiral HPLC separation.
IV. Removal of Common Impurities
The synthesis of this compound typically involves the N-alkylation of trans-2,5-dimethylpiperazine with an allyl halide. This reaction can lead to the formation of by-products that need to be removed.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of the starting material, trans-2,5-dimethylpiperazine, in my product. How can I remove it?
A1: The starting material has two secondary amine groups, while the product has one secondary and one tertiary amine. This difference in basicity and polarity can be exploited for separation.
-
Acid/Base Extraction: A carefully controlled acid wash can be used. The di-secondary amine is more basic than the secondary-tertiary diamine product and may be selectively protonated and extracted into an aqueous acidic phase.
-
Chromatography: If other methods fail, column chromatography on silica gel can be used. The more polar starting material will have a lower Rf value than the less polar product.
Q2: I suspect I have the di-allylated by-product, 1,4-diallyl-2,5-dimethylpiperazine, in my product. How can I confirm its presence and remove it?
A2: The di-allylated product is a common by-product in this reaction.
-
Confirmation:
-
Mass Spectrometry (MS): The di-allylated product will have a molecular weight corresponding to the addition of two allyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the di-allylated product will lack the N-H proton signal present in the desired product and will show signals corresponding to two symmetrical allyl groups.
-
-
Removal:
-
Distillation: The di-allylated product will have a higher boiling point than the mono-allylated product and can potentially be separated by fractional distillation.
-
Chromatography: The di-allylated product is less polar than the desired mono-allylated product and will have a higher Rf value on silica gel chromatography.
-
V. Determination of Enantiomeric Excess (e.e.)
Accurately determining the enantiomeric excess is crucial to confirm the success of the purification.
Frequently Asked Questions (FAQs)
Q1: How can I determine the enantiomeric excess of my purified this compound using NMR?
A1: NMR spectroscopy can be a powerful tool for determining enantiomeric excess when a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used.[9]
-
Using a Chiral Solvating Agent (CSA):
-
Principle: A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different chemical environments, leading to the splitting of certain signals in the NMR spectrum.
-
Procedure:
-
Acquire a standard 1H NMR spectrum of your purified sample.
-
Add an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL)) to the NMR tube.
-
Acquire another 1H NMR spectrum.
-
Look for a signal (e.g., a methyl or an allylic proton) that has split into two distinct peaks. The ratio of the integrals of these two peaks corresponds to the enantiomeric ratio.
-
-
-
Using a Chiral Derivatizing Agent (CDA):
-
Principle: A CDA is an enantiomerically pure compound that reacts covalently with the analyte to form a stable mixture of diastereomers. These diastereomers have distinct NMR spectra.
-
Procedure:
-
React your purified amine with an enantiomerically pure CDA (e.g., Mosher's acid chloride).
-
Purify the resulting diastereomeric amides.
-
Acquire a 1H or 19F NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio, which reflects the enantiomeric ratio of the starting amine.
-
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Boiling Point |
| This compound | C₉H₁₈N₂ | 154.25 g/mol | Light yellow to light orange oil | Data not available |
| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 g/mol | Crystals | 162-165 °C |
VI. References
-
Benchchem. (2026, January 5). What to do when chiral resolution with Di-p-toluoyl-D-tartaric acid fails.
-
National Center for Biotechnology Information. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed. [Link]
-
Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Nanalysis. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. [Link]
-
Royal Society of Chemistry. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
-
ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ACS Publications. (n.d.). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. PubChem. [Link]
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. [Link]
-
ResearchGate. (2025, August 6). Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. PubChem. [Link]
-
Chemical Suppliers. (n.d.). (2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5. [Link]
-
Henan Alfa Chemical Co., Ltd. (n.d.). CAS :163061-73-2|trans-1-allyl-2,5-diméthylpipérazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. asdlib.org [asdlib.org]
Side reactions in the synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine and their prevention
Technical Support Center: Synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures grounded in established scientific principles to ensure a successful and high-yield synthesis.
The synthesis of this compound, a crucial intermediate for various pharmacologically active molecules, including δ-opioid receptor ligands, is a well-established procedure.[1][2][3] However, like many amine alkylations, this reaction is prone to side reactions that can complicate purification and reduce the overall yield. This guide will focus on the most common of these, particularly over-alkylation, and provide robust strategies for their prevention.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-allylated Product
Question: I am getting a low yield of this compound, and my crude NMR/LC-MS shows a significant amount of starting material and a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: This is a classic case of incomplete reaction and a competing side reaction, most likely di-alkylation (over-alkylation). The piperazine ring has two secondary amine groups, and both are nucleophilic. After the first allylation, the remaining secondary amine can react with another molecule of allyl bromide, leading to the formation of 1,4-diallyl-2,5-dimethylpiperazine.
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 molar ratio of (2S,5R)-2,5-dimethylpiperazine to allyl bromide often leads to a mixture of mono- and di-alkylated products, as well as unreacted starting material.[4] The mono-allylated product is still nucleophilic enough to react further.[4][5]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the second, generally slower, alkylation step to occur.[4]
-
Reactivity of the Alkylating Agent: Allyl bromide is a relatively reactive alkylating agent, which can favor over-alkylation if not properly controlled.
Solutions and Preventative Measures:
To favor mono-alkylation, the key is to manipulate the reaction conditions to make the reaction of the starting piperazine with the allyl bromide statistically more likely than the reaction of the mono-allylated product.
-
Use a Large Excess of the Piperazine: A common and effective strategy is to use a significant excess of (2S,5R)-2,5-dimethylpiperazine relative to the allyl bromide (e.g., 3-5 equivalents).[4] This ensures that the allyl bromide is more likely to encounter an unreacted piperazine molecule.
-
Slow Addition of the Alkylating Agent: Adding the allyl bromide dropwise to a solution of the piperazine at a controlled temperature (e.g., 0 °C) can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of di-alkylation.[4]
-
Control of Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both alkylation steps. However, the second alkylation is often more sensitive to temperature changes, so a lower temperature can improve selectivity for the mono-alkylated product.[4]
Issue 2: Presence of Quarternary Ammonium Salts
Question: My product is highly water-soluble, and I am having trouble extracting it from the aqueous phase during workup. I suspect the formation of a quaternary ammonium salt. Is this possible?
Answer: Yes, it is possible, though less common than di-alkylation. Further reaction of the di-allylated piperazine with allyl bromide can lead to the formation of a quaternary ammonium salt. This is particularly problematic as these salts are highly polar and will partition into the aqueous layer during extraction, leading to significant product loss.
Root Cause Analysis:
-
Excessive Alkylating Agent: A large excess of allyl bromide will drive the reaction towards exhaustive alkylation.
-
High Reaction Temperatures: Higher temperatures increase the likelihood of the Menshutkin reaction, which is the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide.[6]
Solutions and Preventative Measures:
-
Strict Stoichiometric Control: Carefully control the amount of allyl bromide used. As mentioned previously, using an excess of the piperazine is the best approach to avoid over-alkylation in the first place.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of over-alkylated products are formed.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of this compound?
A1: The most common side product is the di-alkylated species, (2S,5R)-1,4-diallyl-2,5-dimethylpiperazine. This occurs because the mono-allylated product, the desired compound, still possesses a nucleophilic secondary amine that can react with the allylating agent.[4][5]
Q2: How can I effectively separate the desired mono-allylated product from the unreacted piperazine and the di-allylated side product?
A2: Column chromatography is a standard method for purification.[4] The polarity differences between the starting material (most polar), the mono-allylated product, and the di-allylated product (least polar) allow for effective separation on a silica gel column. An appropriate solvent system, such as a gradient of ethyl acetate in hexanes with a small amount of triethylamine to prevent peak tailing, can be used.
Q3: Are there alternative methods to favor mono-alkylation besides using a large excess of the piperazine?
A3: Yes, another effective method is to use a protecting group strategy.[7] One of the amine groups of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). The allylation is then performed on the unprotected nitrogen. Finally, the protecting group is removed to yield the desired mono-allylated product. While this adds extra steps to the synthesis, it can provide a cleaner reaction with higher selectivity.
Q4: Can the choice of solvent influence the outcome of the reaction?
A4: Yes, the solvent can play a role.[4] Polar aprotic solvents like acetonitrile or DMF are commonly used for N-alkylation reactions. The choice of solvent can influence the solubility of the reactants and the transition state energies of the competing reaction pathways. It is often beneficial to perform a small-scale screen of different solvents to find the optimal conditions for your specific setup.
Experimental Protocols
Protocol 1: Optimized Mono-allylation using Excess Piperazine
This protocol is designed to maximize the yield of the mono-allylated product by controlling the stoichiometry and reaction conditions.
| Parameter | Value | Justification |
| (2S,5R)-2,5-dimethylpiperazine | 3.0 eq | A significant excess minimizes di-alkylation.[4] |
| Allyl bromide | 1.0 eq | The limiting reagent. |
| Solvent | Acetonitrile | A common polar aprotic solvent for N-alkylation. |
| Base | K₂CO₃ | 2.0 eq |
| Temperature | 0 °C to room temperature | Slow addition at low temperature improves selectivity.[4] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a stirred solution of (2S,5R)-2,5-dimethylpiperazine (3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl bromide (1.0 eq) dropwise over a period of 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the allyl bromide is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizing Reaction Pathways
Main Reaction and Side Reaction
The following diagram illustrates the desired mono-alkylation and the competing di-alkylation side reaction.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
-
Avoiding Over-alkylation. ACS Green Chemistry Institute. [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome to the technical support center for (2S,5R)-1-allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for successful asymmetric synthesis.
Introduction to this compound
This compound is a C2-symmetric chiral auxiliary, a powerful tool in modern organic synthesis for inducing stereoselectivity. Its rigid, chair-like conformation and the steric hindrance provided by the methyl groups create a well-defined chiral environment, making it particularly effective for directing the stereochemical outcome of reactions on an attached substrate. This auxiliary has been instrumental in the synthesis of complex molecules, including potent delta-opioid receptor ligands.[1][2]
This guide will walk you through the typical workflow of using this auxiliary, from amide formation to the crucial diastereoselective reaction and final cleavage, providing practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This chiral auxiliary is primarily used to control stereochemistry in the formation of new stereocenters, particularly at the α-position to a carbonyl group. Its most common application is in the diastereoselective alkylation of enolates derived from amides of carboxylic acids. It is a key building block for synthesizing enantiomerically pure compounds, such as ligands for opioid receptors.[1][2]
Q2: How do I choose the correct conditions for attaching the auxiliary to my substrate?
A2: The auxiliary is typically attached to a carboxylic acid via standard amide coupling reactions. The choice of coupling agent is crucial to ensure high yield and avoid racemization if the substrate has a pre-existing stereocenter. Common choices include carbodiimides (like DCC or EDC) with an additive (like HOBt), or conversion of the carboxylic acid to an acid chloride followed by reaction with the auxiliary. The latter method is often faster but requires harsher conditions.
Q3: What is the mechanism behind the stereochemical control?
A3: The stereocontrol arises from the rigid conformation of the piperazine ring and the steric bulk of the methyl groups. When the amide enolate is formed, the auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate. This preferential attack leads to the formation of one diastereomer in excess.
Q4: Is the auxiliary recoverable after the reaction?
A4: Yes, one of the advantages of using this type of chiral auxiliary is that it can often be recovered after the cleavage step and reused, which is economically beneficial.[3] The specific recovery procedure will depend on the cleavage method used.
Experimental Workflow and Troubleshooting
The overall experimental workflow for a typical application of this compound in a diastereoselective alkylation is outlined below.
Caption: General experimental workflow using the chiral auxiliary.
Part 1: Amide Formation
The first step is the coupling of your carboxylic acid substrate with the chiral auxiliary to form a chiral amide.
Experimental Protocol: Amide Formation via Acid Chloride
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of this compound (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Troubleshooting Amide Formation
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Amide | Incomplete formation of the acid chloride. | Ensure the carboxylic acid is completely dry. Use fresh, high-purity oxalyl chloride. Increase reaction time or slightly warm the reaction if necessary. |
| Inefficient coupling reaction. | Ensure all reagents and solvents are anhydrous. The amine auxiliary may be protonated; use a sufficient excess of base. | |
| Side Product Formation | Racemization of the α-carbon if it is a stereocenter. | This can occur with harsh conditions. Consider using a milder coupling agent like EDC/HOBt or HATU, which are less likely to cause epimerization.[3] |
| Formation of a di-acylated piperazine. | This is less common with this auxiliary due to the N-allyl group, but can occur if the starting piperazine is not fully allylated. Ensure the purity of the auxiliary. |
Part 2: Diastereoselective Alkylation
This is the key step where the new stereocenter is formed. The choice of base, solvent, temperature, and electrophile is critical for achieving high diastereoselectivity.
Experimental Protocol: Diastereoselective Enolate Alkylation
-
Enolate Formation: Dissolve the chiral amide (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq), dropwise. Stir for 30-60 minutes at -78 °C.
-
Electrophile Addition: Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise and stir at -78 °C for 1-4 hours.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Diastereomeric Ratio (d.r.) Analysis: Determine the d.r. of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
Troubleshooting Diastereoselective Alkylation
Caption: Troubleshooting guide for low diastereoselectivity.
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes?
A: A low diastereomeric ratio is a common issue and often points to problems with the enolate formation or the reaction conditions.[3]
-
Temperature: The most critical factor is often temperature. The energy difference between the transition states leading to the two diastereomers is small, so the reaction must be kept cold (typically -78 °C) to maximize selectivity. Any warming can lead to a loss of selectivity.
-
Base and Enolate Geometry: The geometry of the enolate (E or Z) is crucial.[3] For this system, a specific enolate geometry is favored, which leads to the desired diastereomer. The choice of base (LDA, LHMDS, etc.) and solvent can influence this. Ensure your base is freshly prepared or titrated.
-
Solvent: Ethereal solvents like THF are generally preferred as they solvate the lithium cation, leading to a more defined transition state. Using less coordinating solvents may lead to unwanted aggregation and lower selectivity.
Q: The overall yield is low, and I recover a lot of starting material. What should I do?
A: This suggests incomplete deprotonation or a problem with the electrophile.
-
Incomplete Deprotonation: Ensure your base is active and added in a slight excess (1.05-1.1 eq). The amide may be less acidic than you think, so a longer deprotonation time might be needed.
-
Electrophile Reactivity: The electrophile may be unreactive. Consider switching to a more reactive leaving group (e.g., from a bromide to an iodide or triflate). Also, ensure the electrophile is pure and added correctly.
Part 3: Cleavage of the Auxiliary
Once the desired stereocenter is set, the auxiliary must be removed to yield the final product. The choice of cleavage method depends on the desired functional group.
| Desired Product | Cleavage Reagents | Cautions and Considerations |
| Carboxylic Acid | Basic Hydrolysis (e.g., LiOH, H₂O₂) | Can be exothermic and generate oxygen gas.[3] Basic conditions can cause epimerization at the α-carbon if it is acidic. Use milder conditions and careful temperature control (e.g., 0 °C). |
| Primary Alcohol | Reductive Cleavage (e.g., LiAlH₄, LiBH₄) | Powerful reducing agents that may also reduce other functional groups in your molecule.[3] Careful selection of the reductant and temperature control is key for selectivity. |
| Aldehyde | Partial Reduction (e.g., DIBAL-H or Weinreb amide formation followed by reduction) | Requires precise temperature control to avoid over-reduction to the alcohol. |
| Ester/Amide | Transamination/Alcoholysis | May require elevated temperatures, which could be detrimental to sensitive products. Lewis acid catalysis can sometimes promote these reactions at lower temperatures. |
Experimental Protocol: Reductive Cleavage to a Primary Alcohol
-
Reaction Setup: Dissolve the alkylated amide (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) and cool to 0 °C under an inert atmosphere.
-
Reducing Agent Addition: Add a solution of a reducing agent like LiAlH₄ (2.0-3.0 eq) in THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quenching: Carefully quench the reaction by sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C.
-
Workup and Isolation: Stir the resulting suspension until a white precipitate forms. Filter the solid and wash thoroughly with an organic solvent. The filtrate contains the desired alcohol and the recovered auxiliary. Concentrate the filtrate and separate the products by column chromatography or acid/base extraction.
Troubleshooting Auxiliary Cleavage
Q: The cleavage reaction is incomplete, and I recover the starting amide.
A: This is common with sterically hindered amides.
-
Increase Reagent Excess: Use a larger excess of the cleaving reagent.
-
Increase Temperature: Gently warm the reaction (e.g., to 40 °C or reflux), but be mindful of potential side reactions or epimerization.
-
Choose a More Powerful Reagent: If using LiBH₄, consider switching to the more powerful LiAlH₄.
Q: My product has epimerized at the α-carbon during cleavage.
A: This is a significant risk, especially under basic or harsh conditions.[3]
-
Milder Conditions: Use the mildest possible conditions that still effect cleavage. For hydrolysis, consider enzymatic methods or conditions with weaker bases and lower temperatures.
-
Protecting Groups: If the α-proton is particularly acidic, it may not be possible to avoid epimerization with certain cleavage methods. You may need to reconsider the synthetic route.
By carefully considering the factors outlined in this guide, you can effectively troubleshoot and optimize your reactions using the this compound chiral auxiliary, leading to high yields and excellent stereoselectivity in your synthetic endeavors.
References
- Common pitfalls in the use of chiral auxiliaries - Benchchem. (n.d.).
- Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2003). Journal of Organic Chemistry, 68(10), 3976-3980.
- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (2003). PubMed.
Sources
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions Involving (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome to the technical support center for researchers utilizing the C₂-symmetric chiral auxiliary, (2S,5R)-1-allyl-2,5-dimethylpiperazine. This guide is designed to provide in-depth, field-proven insights into optimizing and troubleshooting reactions, particularly the common challenge of low diastereoselectivity in asymmetric alkylation. As Senior Application Scientists, we understand that achieving high stereocontrol is paramount, and this document synthesizes technical accuracy with practical, actionable advice.
Troubleshooting Guide
This section addresses specific issues encountered during experimentation. The questions are structured to guide you from common initial problems to more complex, nuanced optimization strategies.
Q1: My diastereomeric ratio (d.r.) is poor (e.g., <70:30) or near 1:1. What are the first and most critical parameters I should investigate?
A1: Poor diastereoselectivity is most often a result of suboptimal reaction conditions that fail to sufficiently differentiate the energy levels of the diastereomeric transition states. The two most impactful variables to address immediately are temperature and solvent choice .
Causality and Expert Rationale:
-
Reaction Temperature: The diastereomeric ratio is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the different diastereomers. Lowering the reaction temperature increases the impact of this energy difference, thereby amplifying the selectivity. Reactions run at higher temperatures may approach thermodynamic equilibrium or may not provide enough energy discrimination between the competing transition states, leading to a mixture of products.[1] It is common for high selectivity to be achieved only at very low temperatures (e.g., -78 °C to -100 °C).
-
Solvent Choice: The solvent plays a critical role in the solvation of the lithium enolate and the transition state assembly.[2][3][4] Its polarity and coordinating ability can dramatically influence the aggregation state of the enolate and the tightness of the transition state, which directly impacts stereoselectivity.
-
Coordinating Solvents (e.g., THF): Tetrahydrofuran (THF) is the most common solvent for these reactions. It effectively solvates the lithium cation, leading to a well-defined, organized transition state that is crucial for high facial discrimination.
-
Non-Coordinating Solvents (e.g., Toluene): These can sometimes be used, but they may promote the formation of enolate aggregates, which can lead to different and often lower selectivity.[5][6]
-
Solvent Purity: The presence of protic impurities like water or alcohols will quench the enolate and destroy the reaction. Ensure you are using a freshly distilled, anhydrous solvent.
-
Actionable Protocol: If you are experiencing poor d.r., perform a temperature and solvent screen as outlined below.
| Parameter | Condition 1 (Baseline) | Condition 2 (Recommended) | Condition 3 (Alternative) | Expected Outcome |
| Temperature | 0 °C | -78 °C | -100 °C (THF/Hexane slush) | Lower temperature should significantly increase d.r. |
| Solvent | Dichloromethane | Tetrahydrofuran (THF) | 2-Methyl-THF | THF is generally optimal for stabilizing the key transition state. |
Q2: I've optimized the temperature to -78 °C in THF, but my selectivity is still not satisfactory (>95:5). What advanced strategies can I employ?
A2: When initial optimizations are insufficient, the issue often lies with the structure and reactivity of the lithium enolate itself. The key is to control the enolate's aggregation state and geometry. This can be achieved by modifying the base used for deprotonation or by using salt additives.
Causality and Expert Rationale:
-
Lithium Amide Base: The choice of base dictates the speed and completeness of enolate formation. While Lithium Diisopropylamide (LDA) is standard, its bulky nature can sometimes be suboptimal depending on the substrate. Lithium Hexamethyldisilazide (LHMDS) is another common choice with different steric and aggregation properties. Incomplete deprotonation is a major cause of side reactions and reduced selectivity.[7]
-
Enolate Aggregation: Lithium enolates exist in solution not as simple monomers, but as a complex equilibrium of aggregates (dimers, tetramers, etc.).[8][9] These different aggregates can have vastly different reactivities and selectivities. The most selective pathway often proceeds through a specific, well-organized aggregate or a monomeric species.
-
Salt Additives (LiCl): The addition of lithium chloride is a powerful technique for improving diastereoselectivity. LiCl is a known "de-aggregrating" agent for lithium amides and enolates.[10] It breaks up larger, less reactive aggregates into smaller, more reactive, and often more highly selective species by forming mixed aggregates. This leads to a more homogenous population of the reactive species and can significantly sharpen the stereochemical outcome.
Actionable Protocol:
-
Step 1: Ensure Full Enolate Formation: Use a slight excess of a freshly prepared strong base (1.05 - 1.1 equivalents).
-
Step 2: Experiment with Additives: After deprotonation but before adding the electrophile, add 1.0-2.0 equivalents of anhydrous, finely ground LiCl (dried in vacuo at >150°C) as a solution in THF. Stir for 30-60 minutes at the reaction temperature to allow for equilibration before adding the electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which the this compound auxiliary directs stereochemistry?
A1: The auxiliary, when part of an amide, directs the stereochemical outcome of enolate reactions through steric hindrance in a well-defined transition state. After deprotonation with a lithium amide base, a rigid, chelated lithium enolate is formed. This enolate is believed to react via a six-membered, chair-like Zimmerman-Traxler transition state. The methyl group at the C5 position of the piperazine ring projects outwards, creating a sterically hindered facial environment. This forces the incoming electrophile to attack the enolate from the less hindered face, resulting in the formation of one diastereomer preferentially. The C₂-symmetry of the auxiliary ensures that both faces of the piperazine ring present a similar steric environment, simplifying the stereochemical analysis.
Q2: Why is the choice of electrophile important?
A2: The reactivity of the electrophile is critical. The alkylation of enolates is typically an SN2 reaction.[11] For high selectivity, the reaction must be fast and irreversible.
-
Good Electrophiles: Highly reactive primary alkyl halides like methyl iodide, benzyl bromide, and allyl bromide are ideal.
-
Poor Electrophiles: Less reactive electrophiles, such as secondary halides (e.g., isopropyl iodide), can react too slowly. This allows for competing side reactions like enolate equilibration or decomposition, which can erode the diastereomeric ratio. Bulky tertiary halides do not work as they favor elimination.
Q3: How do I accurately determine the diastereomeric ratio of my product?
A3: The d.r. should be determined on the crude reaction mixture to avoid skewing the results during purification. The most common methods are:
-
High-Field ¹H NMR Spectroscopy: In many cases, the protons alpha to the newly formed stereocenter or the auxiliary's methyl groups will have slightly different chemical shifts for each diastereomer. Integration of these distinct signals provides the ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column is the most accurate method. It allows for the physical separation of the diastereomers, and the ratio is determined by the integration of the peak areas.
-
Capillary Electrophoresis (CE): This can also be an effective technique for separating diastereomers.
Experimental Protocols & Data
Protocol 1: General Procedure for High-Selectivity Asymmetric Alkylation
This protocol provides a robust starting point for the alkylation of an N-propionyl derivative of this compound.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add the amide substrate (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Solvent Addition: Add anhydrous THF (to make a 0.1 M solution) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: In a separate flask, prepare a 1.0 M solution of LDA in THF. Add the LDA solution (1.05 equiv.) dropwise to the stirred amide solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Quench: Stir the reaction at -78 °C for 2-4 hours (monitor by TLC). Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude d.r. by ¹H NMR or chiral HPLC/GC analysis before proceeding with purification.
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting and optimizing your reaction.
Caption: A step-by-step decision tree for troubleshooting low diastereoselectivity.
Proposed Transition State Model
This diagram illustrates the steric model for diastereoselection in the alkylation of the lithium enolate.
Caption: Zimmerman-Traxler model showing steric hindrance by the C5-methyl group.
References
-
Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. ACS Publications. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. ACS Publications. [Link]
-
Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society. [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Lithium Amides as Noncovalent Chiral Auxiliaries. ChemistryViews. [Link]
-
Influence of Steric Factors on Chiral Lithium Amide Aggregates. Sci-Hub. [Link]
-
Influence of Steric Factors on Chiral Lithium Amide Aggregates. PubMed. [Link]
-
Enediolate-dilithium amide mixed aggregates in the enantioselective alkylation of arylacetic acids: structural studies and a stereochemical model. PubMed. [Link]
-
Enediolate–Dilithium Amide Mixed Aggregates in the Enantioselective Alkylation of Arylacetic Acids: Structural Studies and a Stereochemical Model. Journal of the American Chemical Society. [Link]
-
Structural Consequences of the Addition of Lithium Halides in Enolization and Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
-
Asymmetric Induction. Michigan State University Chemistry. [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. RSC Publishing. [Link]
-
Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]
-
Overview of Enolate Alkylations. University of Wisconsin-Madison Chemistry. [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]
-
An Increased Understanding of Enolate Additions under Mechanochemical Conditions. National Institutes of Health. [Link]
-
Lithium enolates & enolate equivalents. Making Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.ru [sci-hub.ru]
- 6. Influence of steric factors on chiral lithium amide aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enediolate-dilithium amide mixed aggregates in the enantioselective alkylation of arylacetic acids: structural studies and a stereochemical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Chiral Purity in (2S,5R)-1-allyl-2,5-dimethylpiperazine Synthesis
Welcome to the technical support center for the synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the critical step of removing the unwanted (+)-enantiomer, ensuring high enantiomeric purity of your final compound. Here, we will explore the underlying principles of chiral resolution, provide detailed troubleshooting guides for common experimental hurdles, and present step-by-step protocols for the most effective techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for resolving racemic 1-allyl-2,5-dimethylpiperazine?
A1: The most prevalent method for resolving racemic 1-allyl-2,5-dimethylpiperazine on both laboratory and industrial scales is diastereomeric salt crystallization . This classical technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, primarily solubility, which allows for their separation by fractional crystallization.[1][2] For this specific molecule, chiral resolving agents like (+)-camphoric acid have been used effectively.[3]
Q2: How do I choose the right resolving agent and solvent for my diastereomeric salt crystallization?
A2: The selection of the resolving agent and solvent system is critical for a successful resolution. For a basic compound like 1-allyl-2,5-dimethylpiperazine, a chiral acid is the appropriate choice. While (+)-camphoric acid is a known effective agent, other chiral acids such as tartaric acid derivatives can also be screened. The ideal solvent or solvent mixture should maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. A systematic screening of various solvents with different polarities (e.g., acetone, ethanol, methanol, and their aqueous mixtures) is highly recommended.
Q3: My resolution is not working; the salt is "oiling out" instead of crystallizing. What's causing this?
A3: "Oiling out" is a common issue in crystallization and typically occurs when the diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the crystallization temperature. To troubleshoot this, you can try several approaches:
-
Solvent Polarity: Experiment with a less polar solvent or a mixture of solvents to decrease the solubility of the salt.
-
Concentration: You may be using too little solvent. Try a more concentrated solution.
-
Temperature: A slower, more controlled cooling process can encourage crystal formation over oiling out.
-
Seeding: Introducing a small seed crystal of the desired diastereomeric salt can initiate crystallization.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess (e.e.) of your this compound. This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their accurate quantification. Gas chromatography (GC) with a chiral column can also be an effective method.[4]
Q5: Is it possible to recover and reuse the unwanted (+)-enantiomer?
A5: Yes, and this is a key strategy for developing a more efficient and economical synthesis. The unwanted enantiomer that remains in the mother liquor after crystallization can be recovered and then racemized (converted back into a 1:1 mixture of both enantiomers). This racemic mixture can then be recycled back into the resolution process. This overall approach is often referred to as an "enantioconvergent synthesis".[3][5][6]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses common problems encountered during the chiral resolution of 1-allyl-2,5-dimethylpiperazine via diastereomeric salt crystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Diastereomeric Salt | 1. The desired salt has significant solubility in the mother liquor.2. Suboptimal molar ratio of the resolving agent.3. Incomplete crystallization. | 1. Optimize the solvent system to minimize the solubility of the desired salt. Consider using a solvent/anti-solvent mixture.2. Experiment with different stoichiometries of the resolving agent (e.g., 0.5 to 1.0 equivalents).3. Ensure a slow and controlled cooling process and allow sufficient time for crystallization. |
| Low Diastereomeric Excess (d.e.) | 1. Co-precipitation of the more soluble diastereomeric salt.2. Inefficient separation of crystals from the mother liquor. | 1. Perform a recrystallization of the isolated salt. This will often significantly improve the d.e.2. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| No Crystal Formation | 1. The diastereomeric salt is too soluble in the chosen solvent.2. The solution is not sufficiently supersaturated. | 1. Screen for a different solvent system where the salt is less soluble.2. Concentrate the solution by carefully evaporating some of the solvent.3. Induce crystallization by seeding with a known crystal or by gently scratching the inner surface of the flask at the solution's surface. |
| Inconsistent Results Between Batches | 1. Variations in starting material purity.2. Inconsistent cooling rates or agitation.3. Variations in the seeding process. | 1. Ensure the purity of the racemic 1-allyl-2,5-dimethylpiperazine and the resolving agent are consistent.2. Standardize the cooling profile and stirring speed for all batches.3. Develop a consistent seeding protocol, including the amount and form of the seed crystals. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-1-allyl-2,5-dimethylpiperazine
This protocol is a general guideline based on established methods for similar compounds and may require optimization.
Materials:
-
(±)-1-allyl-2,5-dimethylpiperazine
-
(+)-Camphoric acid (or other suitable chiral acid)
-
Acetone (or other suitable solvent)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a suitable flask, dissolve (+)-camphoric acid (0.5 to 1.0 molar equivalent) in hot acetone.
-
Salt Formation: To the hot solution, add a solution of (±)-1-allyl-2,5-dimethylpiperazine (1.0 molar equivalent) in a minimal amount of acetone.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (+)-enantiomer is expected to crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
Liberation of the Free Base: The filtered solid is the diastereomeric salt. To recover the enantiomerically enriched amine, dissolve the salt in water and basify the solution with an aqueous base (e.g., NaOH).
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 2).
-
Recovery of the (-)-enantiomer: The mother liquor from the filtration in step 4 contains the diastereomeric salt of the desired (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine. This can be similarly treated with a base to liberate the free amine.
Protocol 2: Chiral HPLC Analysis of 1-allyl-2,5-dimethylpiperazine
This protocol provides a starting point for developing a chiral HPLC method. The specific column and mobile phase may require optimization.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or a cyclofructan-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, DEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., 0.1% DEA) is often added to improve peak shape and resolution for basic compounds. A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the 1-allyl-2,5-dimethylpiperazine sample in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Advanced Strategies for Enantiomer Removal and Process Optimization
For a truly efficient and cost-effective synthesis, especially on a larger scale, more advanced strategies can be employed.
Enantioconvergent Synthesis: The Power of Recycling
An enantioconvergent synthesis aims to convert the entirety of a racemic starting material into a single desired enantiomer, thus achieving a theoretical yield of 100%.[3][5][6] In the context of this compound synthesis, this involves the crucial step of racemizing the unwanted (+)-enantiomer that is recovered from the mother liquor of the diastereomeric salt crystallization.
The racemization of chiral amines can often be achieved by heating in the presence of a catalyst. The specific conditions for the racemization of (+)-1-allyl-2,5-dimethylpiperazine would need to be empirically determined but could involve heating with a strong base or a transition metal catalyst.[7] The resulting racemic mixture can then be reintroduced into the resolution process, effectively converting the unwanted enantiomer into the desired one over multiple cycles.
Caption: Workflow for an enantioconvergent synthesis.
Alternative and Emerging Techniques
While diastereomeric salt crystallization is the workhorse for chiral resolution, other techniques may be suitable depending on the scale and specific requirements of the synthesis.
-
Preparative Chiral Chromatography: This technique uses the same principles as analytical chiral HPLC but on a larger scale to physically separate and collect the two enantiomers.[7] It can provide very high enantiomeric purity but is often more expensive and less scalable than crystallization.
-
Enzymatic Kinetic Resolution (EKR): EKR utilizes enzymes, such as lipases, which can selectively react with one enantiomer of a racemic mixture.[8][9] For example, a lipase could be used to selectively acylate one enantiomer of 1-allyl-2,5-dimethylpiperazine, allowing for the separation of the acylated product from the unreacted enantiomer. While highly selective, developing a successful EKR often requires screening a variety of enzymes and reaction conditions.
-
Enantioselective Synthesis: An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly using a chiral catalyst or a chiral starting material. For instance, starting from an enantiomerically pure amino acid, a synthetic route can be devised to produce (2S,5R)-2,5-dimethylpiperazine, which can then be allylated. This approach can be very efficient but may require more complex synthetic steps.
References
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
- Portoghese, P. S., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80.
- Kwan, M. H. T., et al. (2018). Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle.
- Portoghese, P. S., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. Request PDF.
- BenchChem. (2025).
- Daicel Chiral Technologies. (2026).
- Dwight, W. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Gotor-Fernández, V., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395.
- de Gonzalo, G., et al. (2016).
- Chemistry LibreTexts. (2022). 6.
- Hollfelder, F., & Turner, N. J. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 10(19), 6236–6244.
- van Rantwijk, F., & Sheldon, R. A. (2006). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 8(3), 260-264.
- Hollfelder, F., & Turner, N. J. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed.
- BenchChem. (2025).
- Al-Majid, A. M., & El-Faham, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6699.
- Blacker, A. J., & Williams, J. M. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2419–2430.
- BenchChem. (2025). Application Notes and Protocols for Monitoring the Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid.
- BenchChem. (2025). Technical Support Center: Scaling Up (R)-2-Methylpiperazine (L)-Tartaric Acid Salt Resolution.
- Hollfelder, F., & Turner, N. J. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.
- Portoghese, P. S., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
- Black, S. N. (2020). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
- BenchChem. (2025). Technical Support Center: Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid.
- Gao, J., et al. (2020). Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine. Organic Process Research & Development, 24(2), 277-282.
- Roth, B. L., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Sigma-Aldrich. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine.
- Mimura, K., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- Black, S. N. (2020). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
- Szántay, C., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3169.
- Landolsi, K., & Abid, S. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Taylor & Francis. (2022).
- PubChem. (2R,5R)-2,5-dimethylpiperazine.
- Gao, J., et al. (2020). Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine. Figshare.
- Jin, B., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl)
- Szántay, C., et al. (2025). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
Sources
- 1. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of (2S,5R)-1-allyl-2,5-dimethylpiperazine under different reaction conditions
Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability of (2S,5R)-1-allyl-2,5-dimethylpiperazine. As a key intermediate in the synthesis of pharmacologically active compounds, particularly delta-opioid receptor ligands, understanding its reactivity and degradation pathways is critical for successful and reproducible outcomes[1][2]. This guide, structured in a practical question-and-answer format, offers field-proven insights and troubleshooting strategies to navigate the complexities of working with this chiral diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from its susceptibility to oxidation, thermal degradation, and potential side reactions related to the N-allyl group. The piperazine ring itself, particularly when N-substituted, can undergo oxidative degradation, which may be catalyzed by trace metal impurities[3][4]. The allyl group's double bond is also a reactive site.
Q2: How should I properly store this reagent for long-term use?
A2: For optimal long-term stability, this compound should be stored at low temperatures, with -20°C being a common recommendation[5]. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Studies on similar synthetic piperazines have shown significant degradation when stored at room temperature over several months, making refrigerated or frozen storage essential[6].
Q3: Is this compound sensitive to air or moisture?
A3: Yes. The tertiary amine functionality of the piperazine ring can be readily oxidized, a process accelerated by oxygen. Moisture can facilitate protonation/deprotonation equilibria and may introduce dissolved oxygen. For reactions requiring the free base, it is crucial to handle the reagent under an inert atmosphere and use anhydrous solvents.
Q4: Can the allyl group be cleaved during a reaction?
A4: Yes, the N-allyl group can be labile under certain conditions. It is particularly sensitive to transition metal catalysts, especially palladium, which is often used for deallylation. If your reaction involves such catalysts for other transformations, you risk cleaving the allyl group. Careful selection of catalysts and reaction conditions is necessary to preserve this functional group.
Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during reactions involving this compound.
Problem 1: Low Yield in N-Alkylation or N-Acylation Reactions
-
Probable Cause 1: Incorrect Basicity/pH. The nucleophilicity of the secondary amine at the N4 position is highly dependent on its protonation state. If the reaction medium is too acidic, the piperazine will be protonated and non-nucleophilic. If an external base is used, its strength (pKa) and stoichiometry are critical.
-
Solution 1: Optimize Base and Solvent.
-
Ensure you are using at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. For sluggish reactions, a stronger base like DBU or potassium carbonate may be required.
-
The choice of solvent is important. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective.
-
Consider the pKa of the piperazine. A study of piperazine derivatives highlighted that pH control is a critical parameter for their activity, suggesting that maintaining an optimal pH range is key for reactivity[7].
-
-
Probable Cause 2: Reagent Degradation. The reagent may have degraded during storage or handling due to oxidation.
-
Solution 2: Verify Reagent Quality and Use Inert Atmosphere.
-
Before use, verify the purity of the this compound via NMR or GC-MS.
-
Always perform reactions under an inert atmosphere (N₂ or Ar). Degas solvents prior to use, especially for sensitive reactions.
-
Problem 2: Formation of Unexpected Side Products
-
Probable Cause 1: Oxidative Degradation. The appearance of smaller amine fragments, ring-opened products, or N-formylated species suggests oxidative degradation has occurred. This is often catalyzed by trace metals (e.g., Cu²⁺, Fe²⁺) and accelerated by heat and the presence of oxygen[3][4].
-
Solution 1: Minimize Oxygen and Metal Contamination.
-
Use high-purity, anhydrous solvents and degas them thoroughly.
-
Work under a strict inert atmosphere from start to finish.
-
Avoid metal spatulas or equipment that could introduce catalytic metal ions. If metal catalysis is suspected from starting materials, consider adding a chelating agent like EDTA in trace amounts during aqueous workup.
-
Keep reaction temperatures as low as reasonably possible to achieve the desired conversion rate.
-
-
Probable Cause 2: Di-substitution or Reaction at the N1-Allyl Position. If your reaction is intended to modify the N4 position, you may see side products from reactions at the N1 position or the allyl group itself, especially under harsh conditions.
-
Solution 2: Employ Milder Conditions.
-
Use milder reagents and lower reaction temperatures.
-
For N-alkylation, using an excess of piperazine can favor mono-alkylation if the starting material is the unsubstituted trans-2,5-dimethylpiperazine[8]. For the pre-allylated substrate, careful control of stoichiometry is key.
-
Problem 3: Compound Decomposition During Workup or Purification
-
Probable Cause 1: pH Swings during Extraction. The compound can be sensitive to strong acids or bases, especially at elevated temperatures. Emulsions during aqueous workups can prolong exposure to non-ideal pH conditions.
-
Solution 1: Careful pH Control and Temperature Management.
-
When performing acid-base extractions, use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃) and keep the solutions cool with an ice bath.
-
Minimize the time the compound spends in highly acidic or basic aqueous layers.
-
To break emulsions, consider adding brine or filtering through a pad of Celite.
-
-
Probable Cause 2: Thermal Stress during Solvent Evaporation or Chromatography. Piperazine derivatives can be susceptible to thermal degradation[9][10].
-
Solution 2: Use Low-Temperature Purification Techniques.
-
Concentrate solutions using a rotary evaporator with the water bath at a low temperature (<40°C).
-
For column chromatography, use a system that minimizes run time. If the compound shows instability on silica gel, consider switching to a less acidic stationary phase like alumina or using a buffered eluent system.
-
Data & Protocols
Table 1: Summary of Incompatible Conditions and Handling Recommendations
| Parameter | Recommendation / Incompatible Condition | Rationale |
| Atmosphere | Incompatible: Air (Oxygen) Recommended: Inert (Nitrogen, Argon) | Prevents oxidative degradation of the piperazine ring and N-allyl group[4][11]. |
| Temperature | Incompatible: Prolonged heating >150°C Recommended: Store at -20°C; run reactions at the lowest effective temperature. | High temperatures can cause thermal degradation, potentially via ring-opening reactions[3][9]. |
| pH | Incompatible: Strong, concentrated acids/bases; nitrite sources at high pH. Recommended: Use dilute acids/bases for workup; maintain pH control. | Avoids unwanted side reactions and degradation. High pH with nitrites can form N-nitrosopiperazines[12]. |
| Catalysts | Incompatible: Unintended exposure to transition metals (Pd, Cu, Fe). | Can catalyze oxidation or cleavage of the N-allyl group[3][13]. |
| Reagents | Incompatible: Strong oxidizing agents (e.g., peroxides, permanganate). | Will readily degrade the molecule. |
Diagrams and Visual Workflows
Below are diagrams illustrating key concepts for handling this compound.
Caption: A simplified pathway for the oxidative degradation of the piperazine.
Caption: Troubleshooting workflow for low-yield reactions.
Protocol 1: General Procedure for N4-Acylation
This protocol provides a framework for acylating the secondary amine, with critical stability checkpoints highlighted.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) via syringe to achieve a concentration of ~0.1 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) via syringe. Stir the solution for 5 minutes.
-
Cooling: Cool the flask to 0°C using an ice-water bath. This minimizes potential side reactions and exothermic events.
-
Reagent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.), dissolved in a small amount of anhydrous solvent, dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Low Temperature): Once complete, cool the reaction mixture back to 0°C. Quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<40°C).
-
Purification: Purify the crude product via flash column chromatography.
References
-
Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Available at: [Link]
-
ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available at: [Link]
-
University of Regina. Oxidative degradation of piperazine in the absorption of carbon dioxide. Available at: [Link]
-
PubMed. Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Available at: [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link]
-
The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]
-
Zenodo. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Available at: [Link]
-
The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]
-
Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
PubMed. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Available at: [Link]
-
ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]
-
ACS Publications. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
ResearchGate. Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]
-
National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. Available at: [Link]
-
Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
-
PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Available at: [Link]
-
National Institutes of Health. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]
-
PubMed. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available at: [Link]
-
ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. Available at: [Link]
-
SmartChem. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine - Chemical Distribution. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]
-
PubMed. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. Available at: [Link]
-
PubMed. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Available at: [Link]
-
National Institutes of Health. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem. Available at: [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
How to avoid racemization during the synthesis and handling of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome to the technical support center for (2S,5R)-1-allyl-2,5-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during the synthesis and handling of this critical chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter in your work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of racemization for this compound?
A1: Racemization, the conversion of a single enantiomer into a mixture of both, is a significant concern when working with chiral amines like this compound. The key factors that can induce racemization include:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.[1][2] The presence of a proton source or a base can facilitate the transient formation of an achiral intermediate, such as an enamine or an iminium ion, which can then be non-stereoselectively converted back to the amine, leading to a loss of enantiomeric purity.[1]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1][3] This is particularly true when the molecule is in solution, where it has greater conformational freedom.
-
Presence of Certain Metal Catalysts: While essential for many synthetic steps, some transition metal catalysts, particularly under forcing conditions, can promote racemization.[4][5] This can occur through various mechanisms, including the formation of metal-hydride species that can participate in reversible addition-elimination pathways.
-
Prolonged Reaction or Storage Times: The longer the chiral compound is exposed to conditions that favor racemization, the greater the potential loss of enantiomeric excess (ee).[1]
Q2: I'm synthesizing this compound starting from trans-2,5-dimethylpiperazine. What are the critical steps to watch for potential racemization?
A2: The synthesis of enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine typically involves an optical resolution step.[6][7][8] While the resolution itself separates the enantiomers, subsequent steps can compromise the stereochemical integrity. Key areas of concern are:
-
Liberation of the Free Amine: After resolving the diastereomeric salts (e.g., with (+)-camphoric acid), the free amine is typically liberated by treatment with a base.[6] It is crucial to use a mild base and avoid excessive heat during this step and the subsequent extraction to prevent racemization.
-
N-Allylation Reaction: The introduction of the allyl group is a critical step. The choice of reagents and reaction conditions is paramount. While various methods exist, it's important to select one that proceeds under mild conditions.
-
Purification: Distillation, if used for purification, should be performed at the lowest possible temperature and pressure to minimize thermal stress on the molecule. Chromatographic methods are generally preferred for purification of the final product.
Q3: How can I accurately determine the enantiomeric purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for determining the enantiomeric purity of chiral amines.[9][10][11]
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a broad range of racemates, including primary and secondary amines.[9]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.[11] The addition of a small amount of an amine modifier, like diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and prevent tailing.[9]
-
Method Validation: It is essential to validate the analytical method to ensure its accuracy and precision.[11] This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer.
Here is a general workflow for developing a chiral HPLC method:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Improving the Efficiency of Optical Resolution for trans-2,5-Dimethylpiperazine
Welcome to the technical support center for the optical resolution of trans-2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the diastereomeric salt crystallization process. By understanding the causality behind experimental choices, you can optimize your resolution efficiency, yield, and enantiomeric purity.
Section 1: Foundational Concepts (FAQs)
This section addresses common preliminary questions regarding the optical resolution of trans-2,5-dimethylpiperazine.
Q1: What is optical resolution, and why is it critical for trans-2,5-dimethylpiperazine?
A1: Optical resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components.[1] trans-2,5-Dimethylpiperazine is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, these enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies often require the characterization and use of a single, pure enantiomer to ensure drug safety and efficacy.[2][3] Therefore, an efficient resolution is a critical step in its use as a pharmaceutical intermediate.
Q2: What is the most common method for resolving trans-2,5-dimethylpiperazine?
A2: The most prevalent and scalable method is diastereomeric salt formation.[4] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[1][6]
Q3: Which resolving agents are typically used for this separation?
A3: Tartaric acid and its derivatives are the most commonly cited resolving agents for piperazine-based compounds due to their availability, cost-effectiveness, and tendency to form stable, crystalline salts.[7][8][9] Specifically, enantiomerically pure forms like L-(+)-tartaric acid or D-(-)-tartaric acid are used to react with the racemic trans-2,5-dimethylpiperazine.[8] Other agents like dibenzoyltartaric acid (DBTA) or mandelic acid have also been used for resolving similar cyclic amines and can be considered during screening.[10][11]
Section 2: Experimental Protocol: A Standard Approach
This section provides a generalized, step-by-step protocol for the resolution of racemic trans-2,5-dimethylpiperazine using L-tartaric acid. This protocol should be considered a starting point, with optimization often required.
Protocol: Resolution via Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a suitable reactor, dissolve racemic trans-2,5-dimethylpiperazine in an appropriate solvent (e.g., a water/acetic acid mixture or an alcohol like ethanol).[1][9]
-
Heat the solution to ensure complete dissolution (e.g., >85°C).[9]
-
In a separate vessel, dissolve one molar equivalent of L-tartaric acid in the same solvent.
-
Slowly add the L-tartaric acid solution to the heated amine solution with controlled stirring. This will form a mixture of two diastereomeric salts in solution: (R,R)-piperazine·(L)-tartrate and (S,S)-piperazine·(L)-tartrate.
-
-
Controlled Crystallization:
-
Slowly cool the solution to a temperature where nucleation of the less soluble diastereomer is favored (e.g., 68-74°C).[9] Rapid cooling can induce high supersaturation and lead to "oiling out."[12]
-
(Optional but recommended) Introduce seed crystals of the desired diastereomeric salt to promote controlled crystallization.[9]
-
Age the mixture at this temperature for a set period (e.g., 1-2 hours) to allow for crystal growth.[9]
-
Continue the slow cooling process to a lower temperature (e.g., 12-18°C) over several hours to maximize the yield of the precipitated salt.[1][9]
-
-
Isolation of Diastereomeric Salt:
-
Isolate the precipitated crystals via filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[1]
-
-
Liberation of the Free Amine:
-
Dissolve the isolated, purified diastereomeric salt in water.
-
Add a strong base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.[5][13]
-
Extract the enantiomerically enriched trans-2,5-dimethylpiperazine into a suitable organic solvent (e.g., chloroform).[9][13]
-
Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the final product.[9]
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of the final product using a validated chiral HPLC or GC method.[14]
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue Category: Poor Crystal Formation & "Oiling Out"
Q4: My reaction mixture is not producing crystals; instead, a thick, immiscible liquid has separated. What is happening and how can I fix it?
A4: This phenomenon is known as "oiling out" or liquid-liquid phase separation.[12] It occurs when the concentration of the diastereomeric salt exceeds its solubility to such a high degree that forming a disordered, solute-rich liquid phase is kinetically favored over forming an ordered crystal lattice.[15] This is highly detrimental as it prevents selective crystallization and traps impurities.[12][15]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling is a primary cause of high supersaturation.[12] Slow down the cooling profile significantly to allow time for proper nucleation and crystal growth.
-
Decrease Solute Concentration: Start with a more dilute solution. This lowers the overall supersaturation level, making it less likely to cross the threshold for oiling out.[12]
-
Optimize the Solvent System: The choice of solvent is critical.[1] An ideal solvent will have a large difference in solubility between the two diastereomeric salts. If oiling out persists, screen different solvents or introduce a co-solvent. For example, adding a small amount of a more polar solvent might stabilize the system.[12]
-
Ensure Purity of Starting Materials: Impurities can disrupt the crystal lattice formation and induce oiling out.[12][16] Ensure your racemic amine and resolving agent are of high purity.
Issue Category: Low Yield and/or Low Enantiomeric Excess (ee)
Q5: I isolated crystals, but my final yield is very low. What are the likely causes?
A5: Low yield can stem from several factors:
-
Incomplete Precipitation: The desired diastereomer may still have significant solubility in the mother liquor at the final filtration temperature. Cooling to a lower temperature or using an anti-solvent (added slowly) can help.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic substrate is crucial. Ratios other than 1:1 can sometimes be beneficial, but significant deviations can leave one component unreacted or form different salt complexes, affecting yield.[6]
-
Excessive Washing: While washing the filtered crystals is necessary to remove the mother liquor (which is enriched in the undesired enantiomer), using too much solvent or a solvent that is too warm will dissolve your product. Use a minimal amount of ice-cold solvent.[1]
Q6: My enantiomeric excess (ee) is lower than expected after a single crystallization. How can I improve it?
A6: Achieving high ee often requires optimization. A low ee indicates that the precipitated solid is not a pure diastereomer but a mixture.
-
Perform Recrystallization: The most direct way to improve ee is to perform one or more recrystallizations of the isolated diastereomeric salt.[5] Dissolve the salt in a minimal amount of hot solvent and repeat the controlled cooling and filtration process. Monitor the ee after each step.
-
Optimize the Solvent: The separation efficiency is highly dependent on the solvent's ability to differentiate between the solubilities of the two diastereomeric salts. A systematic solvent screening is highly recommended.[1]
-
Allow Sufficient Equilibration Time: Crystallization is a thermodynamic process. Ensure you are allowing enough time at each temperature step for the system to reach equilibrium, where the less soluble salt preferentially crystallizes.[11]
Data Presentation: Solvent Screening
A systematic solvent screening is crucial for success. The goal is to maximize the solubility difference between the two diastereomeric salts.
| Solvent System | Polarity Index | Typical Observations | Potential Outcome |
| Ethanol | 5.2 | Good for forming well-defined crystals, moderate solubility for salts. | A good starting point for many resolutions.[1] |
| Methanol | 6.6 | Higher polarity, may dissolve both salts too well, leading to lower yields. | May require lower temperatures or an anti-solvent. |
| Isopropanol | 4.3 | Lower polarity, may cause premature precipitation if solubility is too low. | Can be effective if salts have poor solubility. |
| Water/Ethanol Mix | Variable | Allows for fine-tuning of polarity to optimize solubility differences. | Often provides the best balance for yield and purity. |
| Acetonitrile | 6.2 | Aprotic polar solvent, can offer different selectivity. | Worth screening if alcohols are not effective. |
Note: This table provides illustrative examples. Optimal conditions are highly dependent on the specific substrates.
Section 4: Analytical Methods for Purity Assessment
Accurate determination of enantiomeric excess is essential to validate your resolution process.
Q7: What is the best method to determine the enantiomeric excess of my resolved trans-2,5-dimethylpiperazine?
A7: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the gold-standard techniques.[2][14]
-
Chiral HPLC: This is often the preferred method. It uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating chiral amines.[17]
-
Challenge: trans-2,5-Dimethylpiperazine lacks a strong UV chromophore, which can lead to low sensitivity with standard UV detectors.[2][17] To overcome this, you can either use a detector that does not require a chromophore (like a Mass Spectrometer or Evaporative Light Scattering Detector) or perform a pre-column derivatization to attach a UV-active tag to the amine.[2]
-
-
Chiral GC: This method is suitable for volatile compounds. The amine may need to be derivatized (e.g., through acylation) to increase its volatility and improve peak shape for separation on a chiral GC column.[2][18]
Calculating Enantiomeric Excess (% ee): The % ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram:[17] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Section 5: Visualizations
Workflow Diagram
The following diagram illustrates the general workflow for the optical resolution process.
Caption: General workflow for optical resolution by diastereomeric salt crystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low enantiomeric excess (ee).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of δ-Opioid Receptor Ligands from (2S,5R)-1-allyl-2,5-dimethylpiperazine
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the common challenges encountered during the synthesis of delta-opioid receptor ligands utilizing the key intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experiments. The question-and-answer format is designed for quick reference when a reaction does not proceed as expected.
Question 1: My initial allylation of (2S,5R)-2,5-dimethylpiperazine is resulting in a complex mixture with a low yield of the desired mono-allylated product. What is going wrong?
Answer: This is the most common pitfall in this synthesis. The primary issue is the competitive N,N'-di-alkylation of the piperazine ring. The two secondary amine nitrogens have similar reactivity, and the initial mono-alkylation does not sufficiently deactivate the second nitrogen to prevent a subsequent reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Stoichiometry | Using a 1:1 ratio or an excess of allyl bromide dramatically increases the probability of the second nitrogen reacting after the first is alkylated.[1] | Use a significant excess of the starting trans-2,5-dimethylpiperazine relative to the allyl bromide (e.g., 2.0 to 1.25 equivalents of piperazine to 1.0 equivalent of allyl bromide). This statistically favors the reaction of allyl bromide with an unreacted piperazine molecule.[2] |
| High Reaction Temperature | Elevated temperatures provide the activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation, reducing selectivity.[1] | Maintain a gentle reflux and control the rate of addition of allyl bromide to avoid excessive heat generation. Discontinuing external heating once the exothermic reaction begins can be an effective strategy.[2] |
| Highly Concentrated Reactants | High concentrations of both reactants increase the frequency of molecular collisions, including the collision between the mono-allylated product and the alkylating agent. | Add the alkylating agent (allyl bromide) slowly and in a solution of the reaction solvent (e.g., dried acetone) to maintain a low instantaneous concentration.[1][2] |
| Inappropriate Solvent | The choice of solvent can influence the relative reactivity and solubility of reactants and intermediates. Using a solvent that allows for the crystallization of byproducts can help drive the reaction. | Dried acetone is an effective solvent. Using anhydrous conditions is crucial to prevent the crystallization of hydrated piperazine hydrobromide salt, which can complicate the reaction mixture.[2] |
Question 2: I've managed to improve the mono-allylation yield, but now I'm struggling with purification. How can I effectively isolate this compound?
Answer: Purification can be challenging due to the similar polarities of the starting material, mono-allylated product, and di-allylated byproduct. While column chromatography is an option, an optimized reaction and workup can often preclude the need for it.
Potential Causes & Solutions:
-
Cause: Co-elution or poor separation on silica gel.
-
Solution 1 (Optimized Workup): A well-established method avoids chromatography entirely. After the reaction, the mixture can be cooled, filtered to remove piperazine hydrobromide salt, and the filtrate concentrated. The resulting residue is then partitioned between a suitable organic solvent (like chloroform) and water to remove remaining salts and unreacted piperazine.[2] This leverages the differential solubility of the components.
-
Solution 2 (Acid-Base Extraction): If impurities persist, an acid-base extraction can be effective. The organic layer containing the amine products can be extracted with a dilute acid (e.g., 1M HCl). The basic amines will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amines.
-
-
Cause: The product is an oil and difficult to handle.
-
Solution (Salt Formation): For long-term storage or handling, the purified free base can be converted to a stable crystalline salt, such as the hydrochloride or camphorate salt. This can also serve as a final purification step. The use of (+)-camphoric acid, for instance, is a key step in the resolution of the racemic piperazine.[3][4]
-
Question 3: My final delta-opioid ligand is showing poor selectivity or reduced potency. Could the stereochemistry of the piperazine intermediate have been compromised?
Answer: This is a critical concern, as the (2S,5R) stereochemistry is essential for the high delta-receptor affinity and selectivity of ligands like SNC80.[4] The piperazine ring itself is conformationally mobile but configurationally stable under standard alkylation and coupling conditions.
Potential Causes & Solutions:
-
Cause: Starting with an incorrect or racemized batch of trans-2,5-dimethylpiperazine.
-
Solution (Verification of Starting Material): Always verify the stereochemical purity of the starting material. The synthesis of the enantiomerically pure (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine often begins with an efficient optical resolution of racemic trans-2,5-dimethylpiperazine using a chiral acid like (+)-camphoric acid.[2][3] Ensure this resolution was successful before proceeding.
-
-
Cause: Epimerization during a subsequent reaction step.
-
Solution (Reaction Condition Control): While the piperazine core is robust, subsequent steps involving the formation of the diarylmethyl moiety can create a new stereocenter. The conditions for this reaction (e.g., Grignard addition, reductive amination) must be carefully controlled to achieve the desired diastereoselectivity. For instance, the synthesis of SNC80 involves a diastereoselective reaction where the absolute configuration of the piperazine directs the stereochemistry of the newly formed center.[3][4] Review the conditions of your coupling step for any harsh basic or acidic conditions that could potentially epimerize an adjacent stereocenter, although this is unlikely for the piperazine core itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind using an excess of piperazine to favor mono-allylation?
The strategy is based on reaction kinetics and probability. Both the starting piperazine (P) and the mono-allylated product (MAP) can react with the allyl bromide (A).
-
P + A → MAP (Desired reaction)
-
MAP + A → DAP (Undesired Di-Allylated Product)
By starting with a high concentration of P relative to A, the probability of an A molecule colliding with a P molecule is much higher than it colliding with a MAP molecule. This statistical control pushes the equilibrium towards the formation of the mono-allylated product.
Q2: In the context of synthesizing a final ligand like SNC80, what is the next key reaction after preparing the allyl-dimethylpiperazine intermediate?
The next crucial step is typically a nucleophilic substitution or reductive amination to attach the diarylmethyl portion of the final ligand. For example, in the synthesis of SNC80, the secondary amine of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine acts as a nucleophile, reacting with a substituted benzhydryl chloride or a related electrophile.[4][5] This reaction creates the final carbon-nitrogen bond and establishes the complete scaffold of the delta-opioid agonist.
Q3: Are there alternatives to direct allylation for achieving mono-substitution?
Yes, a common alternative is to use an orthogonal protecting group strategy.
-
Protection: React the starting (2S,5R)-2,5-dimethylpiperazine with one equivalent of a protecting group like Boc-anhydride (Boc₂O). This will yield the mono-Boc-protected piperazine.
-
Alkylation: The remaining free secondary amine can then be cleanly alkylated with allyl bromide.
-
Deprotection: The Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the desired mono-allylated product.[6]
While this adds two steps to the synthesis (protection and deprotection), it often provides a much cleaner reaction with higher yields of the mono-allylated intermediate, simplifying purification significantly.[7]
Experimental Protocols & Visualizations
Protocol 1: Optimized Mono-N-allylation of (2S,5R)-2,5-dimethylpiperazine
This protocol is adapted from a high-yield, chromatography-free method described in the literature.[2]
-
Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add trans-2,5-dimethylpiperazine (2.0 mol).
-
Dissolution: Add dried acetone (1.7 L) and heat the mixture to reflux to fully dissolve the piperazine.
-
Reagent Addition: In the dropping funnel, prepare a solution of allyl bromide (1.6 mol) in dried acetone (260 mL).
-
Reaction: Discontinue external heating. Add the allyl bromide solution dropwise to the refluxing piperazine solution over approximately 1 hour. Control the addition rate to maintain a gentle reflux from the heat of the reaction.
-
Completion: After the addition is complete, stir the reaction mixture under reflux for an additional 30 minutes.
-
Workup: Cool the mixture to room temperature. Filter the white precipitate (piperazine hydrobromide) and wash it with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the resulting residue between chloroform (CHCl₃) and water. Separate the layers and wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude (-)-1-allyl-trans-2,5-dimethylpiperazine as an oil. This material is often of sufficient purity (>95%) for subsequent steps.
Diagrams
Caption: Overall synthetic workflow.
Caption: Decision tree for troubleshooting low yield.
Caption: Competing mono- and di-alkylation pathways.
References
-
Carroll, F. I., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
-
Carroll, F. I., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
-
Mishra, R. K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
Mishra, R. K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
-
Kim, I. J., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. Bioorganic & Medicinal Chemistry, 11(22), 4761–4768. [Link]
-
ResearchGate. (2025). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1539. [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine? PubMed. [Link]
-
Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695–704. [Link]
-
ResearchGate. (2018). (PDF) Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S). ResearchGate. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Calderon, S. N., & Coop, A. (2004). SNC 80 and related delta opioid agonists. Current Pharmaceutical Design, 10(7), 733–742. [Link]174/1381612043453054)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Spectroscopic Scrutiny of (2S,5R)-1-allyl-2,5-dimethylpiperazine: A Comparative ¹H and ¹³C NMR Analysis
For the discerning eye of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2S,5R)-1-allyl-2,5-dimethylpiperazine. This chiral piperazine derivative is a key intermediate in the synthesis of potent and selective delta-opioid receptor ligands, making its structural elucidation paramount for the development of novel therapeutics.
This guide moves beyond a mere recitation of spectral data. It delves into the causal relationships between the molecule's stereochemistry, conformational dynamics, and its NMR fingerprint. We will explore the predicted spectral features of this compound and compare them with experimentally determined data for analogous N-substituted piperazine systems, offering a robust framework for spectroscopic analysis in this important class of compounds.
The Structural Landscape: Stereochemistry and Conformation
This compound possesses a trans-configuration of the two methyl groups on the piperazine ring. This specific stereochemistry is crucial for its biological activity. The piperazine ring typically adopts a chair conformation to minimize steric strain. The introduction of an allyl group on one of the nitrogen atoms introduces further structural complexity.
Due to the nitrogen inversion and ring-flipping, N-substituted piperazines can exist as a mixture of conformers in solution.[1][2] This dynamic behavior can significantly influence the appearance of the NMR spectrum, often leading to broadened signals or the appearance of multiple sets of peaks at lower temperatures.[3] For this compound, the two primary chair conformers would involve the allyl group being either in an axial or equatorial position. The relative populations of these conformers will dictate the observed, time-averaged chemical shifts and coupling constants.
Caption: 2D structure of this compound.
Predicted ¹H NMR Spectral Analysis
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H NMR spectrum of this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H on N4 | 1.5 - 2.5 | br s | - | Exchangeable proton on secondary amine. |
| Methyl (C2-CH₃, C5-CH₃) | 1.0 - 1.2 | d | ~6-7 | Doublet due to coupling with adjacent methine proton. |
| Piperazine Ring CH₂ (axial) | 1.8 - 2.2 | m | - | More shielded axial protons. |
| Piperazine Ring CH₂ (equatorial) | 2.6 - 2.9 | m | - | More deshielded equatorial protons. |
| Piperazine Ring CH | 2.3 - 2.7 | m | - | Methine protons adjacent to methyl groups. |
| Allyl CH₂ (N-CH₂) | 2.9 - 3.2 | dt | ~6, ~1.5 | Deshielded by adjacent nitrogen. Doublet of triplets due to coupling with olefinic proton and terminal CH₂. |
| Allyl CH | 5.6 - 5.9 | m | - | Olefinic proton, complex multiplet due to coupling with adjacent CH₂ groups. |
| Allyl =CH₂ (cis) | 5.0 - 5.2 | d | ~10 | Diastereotopic terminal olefinic proton. |
| Allyl =CH₂ (trans) | 5.1 - 5.3 | d | ~17 | Diastereotopic terminal olefinic proton. |
The diastereotopic nature of the terminal allyl protons arises from the chiral centers in the piperazine ring, leading to distinct chemical shifts and coupling constants for the cis and trans protons.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Methyl (C2-CH₃, C5-CH₃) | 15 - 20 | Typical range for aliphatic methyl groups. |
| Piperazine Ring CH₂ | 45 - 55 | Methylene carbons in a six-membered heterocyclic ring. |
| Piperazine Ring CH | 50 - 60 | Methine carbons adjacent to nitrogen. |
| Allyl CH₂ (N-CH₂) | 55 - 60 | Deshielded by the adjacent nitrogen atom. |
| Allyl =CH₂ | 115 - 120 | Terminal sp² hybridized carbon of the allyl group. |
| Allyl CH | 135 - 140 | Internal sp² hybridized carbon of the allyl group. |
Comparative Analysis with N-Substituted Piperazine Analogs
For instance, in N-benzoylpiperazines, the electron-withdrawing nature of the benzoyl group leads to a downfield shift of the adjacent piperazine protons compared to N-alkyl derivatives.[2] The allyl group in our target molecule is less electron-withdrawing than a benzoyl group, thus the predicted chemical shifts for the piperazine ring protons are expected to be further upfield.
The conformational dynamics observed in other substituted piperazines, often studied using variable temperature NMR, highlight the potential for similar behavior in this compound.[3] At room temperature, a time-averaged spectrum is typically observed. However, at lower temperatures, the interconversion between conformers may slow down, leading to the resolution of signals for each distinct conformer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Chiral HPLC methods for determining the enantiomeric purity of (2S,5R)-1-allyl-2,5-dimethylpiperazine
An In-Depth Guide to Chiral HPLC Methodologies for the Enantiomeric Purity Assessment of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Introduction
This compound is a chiral molecule with potential applications in pharmaceutical development. As with many chiral compounds, its biological activity is often stereospecific, meaning that one enantiomer may be therapeutically active while the other could be inactive or even elicit undesirable side effects. Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control in the synthesis and manufacturing of such molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity.
This guide provides a comparative analysis of different chiral HPLC methods for resolving the enantiomers of this compound. We will delve into the underlying principles of chiral recognition, present detailed experimental protocols, and offer insights into method development and optimization.
Fundamentals of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase. The differing stability of these complexes results in different retention times for the two enantiomers. The primary mechanisms of interaction include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The selection of an appropriate CSP is paramount and is largely dictated by the functional groups present in the analyte. For a molecule like this compound, which contains tertiary amine functionalities, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.
Comparative Analysis of Chiral Stationary Phases
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose that have been functionalized with aromatic groups (e.g., phenyl, chlorophenyl), are among the most versatile and widely used in chiral separations.
-
Principle of Operation : The helical structure of the polysaccharide backbone creates chiral grooves. The functional groups on the polysaccharide provide sites for hydrogen bonding and π-π interactions. The enantiomers of the analyte fit differently into these grooves, leading to separation.
-
Mobile Phase Systems : These columns are compatible with a wide range of mobile phases, including normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., acetonitrile/water) modes. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary when analyzing basic compounds like piperazines to reduce peak tailing and improve peak shape.
-
Advantages :
-
Broad applicability to a wide range of chiral compounds.
-
High loading capacity.
-
Robust and long-lasting.
-
-
Limitations :
-
The separation mechanism can be complex and sometimes difficult to predict.
-
May require the use of amine additives, which can be problematic for certain detection methods like mass spectrometry.
-
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface.
-
Principle of Operation : The primary mechanism of separation is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the cyclodextrin cavity. Chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.
-
Mobile Phase Systems : These columns are most commonly used in reversed-phase mode, with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile or methanol. The pH of the buffer can significantly influence the retention and selectivity by altering the ionization state of the analyte.
-
Advantages :
-
Well-defined separation mechanism.
-
Excellent for separating compounds that can fit into the cyclodextrin cavity.
-
Often provides different selectivity compared to polysaccharide-based CSPs.
-
-
Limitations :
-
May have lower loading capacity compared to polysaccharide-based CSPs.
-
The range of applicable compounds can be more limited.
-
Detailed Experimental Protocols & Data
The following protocols are provided as robust starting points for the analysis of this compound. The data presented is illustrative of typical results.
Method A: Polysaccharide-Based CSP in Normal-Phase Mode
This method utilizes a popular amylose-based CSP and a normal-phase mobile system, which often provides excellent selectivity for amine-containing compounds.
Experimental Protocol:
-
Column : A chiral column with a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase : Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Expected Chromatographic Parameters:
| Parameter | (2R,5S)-enantiomer | (2S,5R)-enantiomer |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Tailing Factor (T_f) | 1.1 | 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Method B: Cyclodextrin-Based CSP in Reversed-Phase Mode
This method offers an alternative selectivity using a beta-cyclodextrin column in a reversed-phase system. This approach can be advantageous if the compound has poor solubility in normal-phase solvents.
Experimental Protocol:
-
Column : A chiral column with a stationary phase of beta-cyclodextrin bonded to silica gel. (e.g., CYCLOBOND I 2000, 250 x 4.6 mm, 5 µm).
-
Mobile Phase : 10 mM Ammonium Acetate buffer (pH 4.5) / Acetonitrile (60:40, v/v).
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
Expected Chromatographic Parameters:
| Parameter | (2R,5S)-enantiomer | (2S,5R)-enantiomer |
| Retention Time (t_R) | ~ 12.3 min | ~ 13.5 min |
| Tailing Factor (T_f) | 1.2 | 1.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
Method Development and Optimization Strategies
A systematic approach is crucial for developing a robust chiral separation method. The following workflow outlines a logical progression for optimizing the separation of this compound.
Caption: A workflow for chiral method development.
-
Mobile Phase Composition : The ratio of the strong solvent (e.g., isopropanol in normal-phase, acetonitrile in reversed-phase) to the weak solvent is a critical parameter. Systematically varying this ratio will have the most significant impact on retention times and can also affect resolution.
-
Additive Concentration : For amine-containing compounds like this compound, the concentration of the amine modifier (in normal-phase) or the pH and concentration of the buffer (in reversed-phase) is crucial for good peak shape and reproducibility.
-
Temperature : Column temperature can influence the thermodynamics of the chiral recognition process. Evaluating a range of temperatures (e.g., 15 °C to 40 °C) can sometimes dramatically improve resolution.
Troubleshooting Common Issues
Caption: Troubleshooting common chiral HPLC issues.
-
Poor Resolution : If the peaks are not baseline separated, first try adjusting the mobile phase composition to increase the separation factor. If this is unsuccessful, consider changing the column temperature. As a last resort, a different type of CSP may be required.
-
Peak Tailing : This is a common issue with basic analytes. In normal-phase, ensure an appropriate amine modifier is present in the mobile phase. In reversed-phase, adjust the pH of the mobile phase to ensure the analyte is in a consistent ionization state.
-
Irreproducible Retention Times : This can be caused by column equilibration issues or changes in the mobile phase composition. Ensure the column is thoroughly equilibrated with the mobile phase before each run and that the mobile phase is prepared fresh daily.
Conclusion
The enantiomeric purity of this compound can be reliably determined using chiral HPLC. Both polysaccharide-based and cyclodextrin-based CSPs offer viable routes to separation. The choice between them will depend on factors such as available instrumentation, sample solubility, and the presence of other chiral impurities. A systematic approach to method development, starting with the screening of different CSPs and mobile phase systems, is the most effective way to achieve a robust and reliable method suitable for quality control in a regulated environment.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (2S,5R)-1-allyl-2,5-dimethylpiperazine in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone strategy for achieving high levels of asymmetric induction, guiding reactions to yield a preponderance of one enantiomer. This guide provides an in-depth comparison of the well-established Evans' oxazolidinones and SAMP/RAMP hydrazones with the less ubiquitously applied but structurally intriguing (2S,5R)-1-allyl-2,5-dimethylpiperazine. While direct comparative performance data for the latter is sparse in the broader context of asymmetric reactions, this guide will leverage data from structurally related piperazine and diketopiperazine systems to provide a scientifically grounded perspective on its potential.
The Central Role of Chiral Auxiliaries
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, ideally in a high-yielding and non-racemizing fashion, to reveal the enantiomerically enriched product. The auxiliary itself can often be recovered and reused, a key consideration for process efficiency and cost-effectiveness.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS) in the presence of a Lewis acid (e.g., Bu₂BOTf). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.[1]
Caption: Stereocontrol in the asymmetric alkylation of an Evans' oxazolidinone.
Performance Data
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Benzyl bromide | >99:1 | [2] |
| Alkylation | Methyl iodide | 99:1 | [2] |
| Aldol | Isobutyraldehyde | >99:1 | [3] |
| Aldol | Benzaldehyde | 99:1 | [4] |
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Purify by column chromatography.[2]
-
Cleavage: Dissolve the alkylated product in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours. Quench with aqueous sodium sulfite solution. Extract with diethyl ether to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.[5][6]
SAMP/RAMP Hydrazones: Masters of Asymmetric α-Alkylation of Carbonyls
The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, provides a powerful and reliable route to the asymmetric α-alkylation of aldehydes and ketones.[7] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are readily prepared from proline.
Mechanism of Stereocontrol
The reaction proceeds via the formation of a chiral hydrazone, which upon deprotonation with a strong base like LDA, forms a rigid, chelated azaenolate. The lithium cation is coordinated to the nitrogen atom and the methoxy oxygen, creating a conformationally restricted system. The bulky pyrrolidine ring effectively blocks one face of the azaenolate, leading to highly diastereoselective alkylation from the opposite face.[7]
Caption: Stereocontrol in the asymmetric alkylation of a SAMP hydrazone.
Performance Data
| Ketone | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Cyclohexanone | Methyl iodide | >98% | [8] |
| 3-Pentanone | Ethyl iodide | >95% | [7] |
| Propiophenone | Benzyl bromide | 95% | [8] |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone using SAMP
-
Hydrazone Formation: A mixture of cyclohexanone (1.0 eq) and SAMP (1.1 eq) is stirred in anhydrous diethyl ether at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation.
-
Alkylation: The purified hydrazone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 4 hours at this temperature. Methyl iodide (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether.[8]
-
Cleavage: The crude alkylated hydrazone is dissolved in pentane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with oxygen and warmed to room temperature. The solvent is removed, and the resulting α-alkylated ketone is purified by chromatography. Alternatively, cleavage can be achieved under milder, non-oxidative conditions using oxalic acid.[9][10]
This compound: An Emerging Player with Untapped Potential
This compound is a chiral diamine that has found significant application as a key intermediate in the synthesis of potent and selective δ-opioid receptor ligands.[11][12] Its synthesis is well-documented, with an efficient enantioconvergent route starting from inexpensive trans-2,5-dimethylpiperazine.[11]
While its use as a general-purpose chiral auxiliary is not as extensively reported as Evans' oxazolidinones or SAMP/RAMP hydrazones, its structural features suggest considerable potential in asymmetric synthesis. The C2-symmetric backbone of the trans-2,5-dimethylpiperazine core provides a well-defined chiral environment.
Inferred Mechanism of Stereocontrol and Potential Applications
Based on studies of related piperazine and diketopiperazine systems, we can infer the likely mechanism of stereocontrol and potential applications for this compound as a chiral auxiliary.
When acylated on one of the nitrogen atoms, the resulting amide can be deprotonated to form a chiral enolate. The stereochemical outcome of subsequent reactions would likely be governed by the conformational preference of the piperazine ring and the directing effect of the methyl groups at the C2 and C5 positions. The allyl group on the other nitrogen could also play a role in coordinating with metal ions, further rigidifying the transition state.
Potential Applications:
-
Asymmetric Alkylation: Acylation of the piperazine followed by deprotonation and reaction with an electrophile could lead to the formation of α-substituted chiral carboxylic acid derivatives. The diastereoselectivity would depend on the facial bias imposed by the chiral piperazine backbone.
-
Asymmetric Aldol Reactions: The corresponding chiral enolates could be reacted with aldehydes to generate chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Attachment of a dienophile to the piperazine nitrogen could allow for diastereoselective [4+2] cycloadditions, a strategy that has been successfully employed with diketopiperazine-based auxiliaries.
Synthesis of this compound
An enantioconvergent synthesis has been reported, starting from racemic trans-2,5-dimethylpiperazine. The key steps involve resolution with a chiral acid, followed by N-allylation.[11]
Comparative Analysis
| Feature | Evans' Oxazolidinones | SAMP/RAMP Hydrazones | This compound (Inferred) |
| Substrate Scope | Broad (carboxylic acid derivatives) | Broad (aldehydes and ketones) | Potentially broad (carboxylic acid derivatives) |
| Key Reactions | Alkylation, Aldol, Conjugate Addition, Diels-Alder | α-Alkylation of carbonyls | Potentially Alkylation, Aldol, Diels-Alder |
| Predictability | Excellent, well-established models | Excellent, well-established models | Good, based on related systems |
| Auxiliary Removal | Various methods (hydrolytic, reductive) | Ozonolysis, hydrolysis (mild and harsh methods available) | Likely standard amide cleavage methods (hydrolysis, reduction) |
| Auxiliary Recovery | Generally good | Good | Good |
| Availability | Commercially available from amino alcohols | Synthesized from proline | Synthesized from trans-2,5-dimethylpiperazine |
Conclusion
Evans' oxazolidinones and SAMP/RAMP hydrazones are well-entrenched as highly effective and reliable chiral auxiliaries for a wide range of asymmetric transformations. Their mechanisms of stereocontrol are well-understood, and their application is supported by a vast body of literature.
This compound, while primarily utilized in the synthesis of specific pharmaceutical targets, possesses the structural attributes of a promising chiral auxiliary. Its C2-symmetric framework and the potential for rigid, chelated transition states suggest that it could offer high levels of stereocontrol in reactions such as asymmetric alkylations and aldol additions. Further research into the broader applicability of this and other chiral piperazine-based auxiliaries is warranted and could open up new avenues for efficient asymmetric synthesis. For researchers in drug development, the dual role of this molecule as both a chiral auxiliary and a key building block for bioactive compounds makes it a particularly interesting target for further investigation.
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Enders, D., et al. (1996). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 73, 1. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1332-1339. [Link]
-
Smith, A. B., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(12), 1957-1960. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
Enders, D., et al. (1997). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthesis, 1997(11), 1282-1284. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Massachusetts Institute of Technology. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link]
-
Flippen-Anderson, J. L., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Orena, M., et al. (1990). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 55(16), 4787-4790. [Link]
-
Organic Syntheses. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]
-
National Institutes of Health. (2004). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link]
-
ResearchGate. (1993). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. [Link]
-
ChemTube3D. (n.d.). Asymmetic Alkylation of SAMP Hydrazone. [Link]
-
Springer Nature Experiments. (2008). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. [Link]
-
Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. web.mit.edu [web.mit.edu]
- 9. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Introduction
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a trivial detail but a cornerstone of its pharmacological identity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different potency, efficacy, and toxicity profiles.[1] The compound (2S,5R)-1-allyl-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective delta-opioid receptor ligands, which are promising candidates for novel analgesics with reduced side effects compared to traditional opioids.[2][3] Given its role as a critical building block, rigorous and unambiguous validation of its (2S,5R) configuration is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical methodologies for determining the absolute configuration of this specific chiral diamine. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, compare performance based on practical and theoretical considerations, and provide actionable protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the necessary framework to select the most appropriate validation strategy for your specific research and development context.
The Definitive Method: Single-Crystal X-Ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining absolute configuration.[4] It provides a direct, three-dimensional map of the electron density within a molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms.
Expertise & Experience: The Principle of Anomalous Dispersion
For chiral molecules, the key to determining absolute configuration via XRD lies in the phenomenon of anomalous dispersion (or resonant scattering).[5] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of corresponding reflection planes (hkl) and (-h-k-l) are equal. By carefully measuring the small but significant differences in these intensities (the Bijvoet pairs), one can determine the absolute arrangement of atoms in the crystal lattice without reference to any other chiral substance.[6]
For a light-atom molecule like this compound (composed of C, H, N), the anomalous scattering effect is very weak. A common and highly effective strategy is to co-crystallize the molecule with a chiral entity of known configuration or an entity containing a "heavy" atom (e.g., bromine or heavier).[5][7] A literature precedent for a closely related compound demonstrated the successful determination of the (2S,5R) configuration by forming a salt with (+)-camphoric acid, a known chiral resolving agent, and analyzing the resulting crystal.[8] This approach is highly recommended.
Experimental Protocol: SC-XRD via Chiral Salt Formation
-
Salt Formation:
-
Dissolve equimolar amounts of this compound and a suitable chiral acid of known configuration (e.g., (1R)-(-)-10-camphorsulfonic acid or (+)-camphoric acid) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Gently warm the solution to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, store the solution at 4°C.
-
Alternative methods include slow evaporation of the solvent or vapor diffusion, where a less soluble "anti-solvent" (e.g., diethyl ether or hexane) is allowed to slowly diffuse into the primary solution.
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects (size typically 0.1-0.3 mm).
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection & Analysis:
-
Mount the goniometer on the X-ray diffractometer.
-
Collect a full sphere of diffraction data. Modern diffractometers automate this process.
-
Process the data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Crucially, refine the Flack parameter. A value close to 0 for the known configuration confirms the assignment, while a value near 1 indicates the opposite enantiomer was crystallized.[7]
-
Trustworthiness: A Self-Validating System
The strength of SC-XRD lies in its internal validation. The final solved structure provides a wealth of data (bond lengths, angles, thermal parameters, and the Flack parameter) that must be chemically sensible and self-consistent. An incorrect assignment would lead to a poor refinement and a statistically insignificant Flack parameter.
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)
When obtaining high-quality crystals proves to be a bottleneck, VCD emerges as a powerful and reliable alternative for determining absolute configuration in solution.[1][9] This technique is particularly well-suited for molecules like this compound, which may be oils or reluctant to crystallize.
Expertise & Experience: The Synergy of Experiment and Theory
VCD measures the minute difference in the absorption of left and right circularly polarized infrared light during vibrational transitions.[10] Enantiomers produce mirror-image VCD spectra. The technique is inherently comparative: the experimental VCD spectrum of the unknown compound is compared to a theoretically predicted spectrum calculated via Density Functional Theory (DFT).[1] If the signs and relative intensities of the experimental bands match the calculated spectrum for the (2S,5R) configuration, the assignment is confirmed. If they are perfectly opposite, the molecule is the (2R,5S) enantiomer.
This method's success hinges on the accuracy of the computational model. For a flexible molecule like our target, this involves a thorough conformational search to identify all low-energy structures, calculating the VCD spectrum for each, and then generating a final, Boltzmann-averaged spectrum based on their relative energies.[11]
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M.[10] The solvent must be transparent in the IR region of interest (approx. 900-1600 cm⁻¹).
-
-
Spectral Acquisition:
-
Acquire the IR and VCD spectra on a commercial VCD spectrometer.
-
Data collection time can range from 1 to several hours to achieve an adequate signal-to-noise ratio.[10]
-
-
Computational Analysis:
-
Perform a systematic conformational search of the this compound structure using a molecular mechanics force field followed by DFT optimization of the low-energy conformers.
-
For each stable conformer, perform a DFT frequency and VCD intensity calculation (e.g., using B3LYP functional with a 6-31G(d) basis set or higher).
-
Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of all significant conformers.
-
-
Comparison and Assignment:
-
Visually and quantitatively (e.g., using confidence level algorithms) compare the experimental VCD spectrum with the calculated spectrum for the (2S,5R) enantiomer.[11] A strong correlation confirms the configuration.
-
The Chromophore-Dependent Method: Electronic Circular Dichroism (ECD)
ECD is another chiroptical technique that, like VCD, relies on comparing experimental and calculated spectra.[12] However, ECD measures the differential absorption of circularly polarized UV-Visible light, corresponding to electronic transitions.[13]
Expertise & Experience: Applicability to the Target Molecule
The primary requirement for ECD is the presence of a chromophore that absorbs in the accessible UV-Vis range (typically >200 nm). This compound lacks a strong chromophore. The N-C and C-C sigma bonds absorb at very high energies, and the allyl C=C bond has a weak π→π* transition around 200-210 nm, which can be difficult to measure accurately and may overlap with solvent cutoffs. Therefore, while technically possible, ECD is not the recommended chiroptical method for this specific molecule . It would be far more suitable for derivatives containing aromatic rings, such as the final δ-opioid receptor ligands synthesized from this intermediate.[2][3]
The Indirect Approach: NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a cornerstone of chemical structure elucidation, but in an achiral solvent, enantiomers are indistinguishable as they produce identical spectra. The solution is to introduce a chiral auxiliary that converts the pair of enantiomers into a pair of diastereomers.[14] Diastereomers have different physical properties and are distinguishable by NMR.
Expertise & Experience: A Modified Mosher's Method
The classic Mosher's method was developed for chiral alcohols and amines and uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent (CDA).[15][16] For this compound, the secondary amine (N-H) is the reaction handle. By reacting separate aliquots of the piperazine with (R)-MTPA chloride and (S)-MTPA chloride, two different diastereomeric amides are formed.
The principle relies on the magnetic anisotropy of the MTPA phenyl ring. In the most stable conformation, this ring shields or deshields nearby protons. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers and calculating the chemical shift differences (Δδ = δS - δR) for protons on either side of the piperazine ring, one can deduce the absolute configuration at the adjacent stereocenters.[17]
Caption: Principle of the modified Mosher's method for NMR analysis.
Experimental Protocol: Modified Mosher's Method
-
Derivatization (Two separate reactions):
-
Reaction A: To a solution of the piperazine (~5 mg) in a dry solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base like triethylamine), add a slight excess (~1.2 eq) of freshly prepared or commercial (R)-(-)-MTPA chloride.
-
Reaction B: In a separate vial, perform the identical reaction using (S)-(+)-MTPA chloride.
-
Allow both reactions to proceed to completion at room temperature (monitor by TLC or LC-MS). It is critical that the reaction is complete to avoid kinetic resolution artifacts.
-
-
NMR Acquisition:
-
Directly acquire high-resolution ¹H NMR spectra for both crude reaction mixtures (if clean) or after a simple workup/purification.
-
It is essential to acquire 2D spectra (e.g., COSY, HSQC) to unambiguously assign all proton signals of the piperazine core.
-
-
Data Analysis:
-
Carefully assign the chemical shifts for corresponding protons in both the (R)- and (S)-MTPA derivative spectra.
-
Calculate the difference: Δδ = δ(S-MTPA derivative) - δ(R-MTPA derivative).
-
Apply the Mosher's model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern reveals the absolute configuration.[17]
-
Performance Comparison Guide
| Feature | Single-Crystal X-Ray (SC-XRD) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) | Electronic Circular Dichroism (ECD) |
| Conclusion | Definitive & Unambiguous [4] | High Confidence (Comparative)[1] | High Confidence (Comparative)[15] | High Confidence (Comparative)[12] |
| Sample State | Solid (Single Crystal) | Solution (Liquid/Oil/Solid) | Solution (Liquid/Oil/Solid) | Solution (Liquid/Oil/Solid) |
| Sample Amount | < 1 mg (of crystal) | 5 - 10 mg | ~10 mg (5 mg per derivative) | 0.1 - 1 mg |
| Crystallization? | Yes, Mandatory [10] | No | No | No |
| Computation? | No (for assignment) | Yes, Mandatory (DFT) [10] | No (Model-based interpretation) | Yes, Mandatory (TDDFT) [18] |
| Key Advantage | "Gold Standard" proof | No crystallization needed | Uses standard NMR equipment | High sensitivity, low sample amount |
| Key Challenge | Crystal growth can be impossible [19] | Computationally intensive; sensitive to conformation[11] | Requires chemical derivatization; potential for artifacts[17] | Requires a suitable chromophore [12] |
| Suitability for Topic | Excellent (if crystallizable) | Excellent | Very Good | Poor |
Conclusion and Final Recommendations
The validation of the absolute configuration of this compound is a critical step that warrants a rigorous analytical approach. Based on the comparative analysis, a clear strategy emerges:
-
Primary Recommendation (Highest Confidence): Single-Crystal X-Ray Crystallography . Given the literature precedent, the most definitive and authoritative method is to form a salt with a known chiral acid (e.g., camphorsulfonic acid) and perform SC-XRD analysis.[8] Success provides irrefutable proof of the absolute configuration.
-
Primary Alternative (If Crystallization Fails): Vibrational Circular Dichroism . VCD is the strongest alternative, providing high-confidence data from a solution-state measurement, thereby completely bypassing the crystallization hurdle.[1] Its application to a wide range of molecules without chromophores makes it ideally suited for this specific intermediate.
-
Secondary Alternative (Resource-Constrained): NMR via Mosher's Method . If access to an X-ray diffractometer or VCD spectrometer is limited, the modified Mosher's method is a robust and accessible technique that leverages standard NMR instrumentation.[16] It requires careful execution of the chemical derivatization and meticulous NMR analysis but can provide a conclusive assignment.
Ultimately, the choice of method will depend on sample availability, physical properties (ability to crystallize), and access to specialized instrumentation. For critical applications in drug development, employing two orthogonal methods (e.g., SC-XRD and VCD) provides the highest possible level of stereochemical validation and scientific rigor.
References
-
Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
Brossi, A., & Pauk, K. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Wikipedia. (2023). Absolute configuration. Retrieved from [Link]
-
Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., & Coop, A. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. Retrieved from [Link]
-
Coop, A., Rothman, R. B., Porreca, F., & Flippen-Anderson, J. L. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Rurarz, E. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
-
White, J. D. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Retrieved from [Link]
-
Bultinck, P., & Herrebout, W. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Retrieved from [Link]
-
White, J. D. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
-
Wenzel, T. J. (n.d.). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Retrieved from [Link]
-
Helmchen, G. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Retrieved from [Link]
-
Di Bari, L., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. Retrieved from [Link]
-
BioTools Inc. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Retrieved from [Link]
-
Bertz, T. R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Retrieved from [Link]
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Calderon, S. N., et al. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. Retrieved from [Link]
-
Wenzel, T. J. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Retrieved from [Link]
-
R. dos Santos, F., & A. de Oliveira, K. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
-
Wenzel, T. J. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Retrieved from [Link]
-
Pescitelli, G. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]
-
Papke, K. M., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
-
Fleming, A. M., et al. (2018). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Chemical Communications. Retrieved from [Link]
-
Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Van der Heijden, G., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). Retrieved from [Link]
-
Zhang, H. J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry. Retrieved from [Link]
-
Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Retrieved from [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to (2S,5R)-1-allyl-2,5-dimethylpiperazine
A Comparative Guide to the Synthetic Routes of (2S,5R)-1-allyl-2,5-dimethylpiperazine
Introduction: The chiral diamine this compound is a highly valuable building block in medicinal chemistry. Its significance is primarily linked to its role as a key intermediate in the synthesis of potent and selective δ-opioid receptor agonists, such as SNC80.[1][2] These therapeutic candidates have shown promise in delivering analgesia with a reduced side-effect profile compared to traditional µ-opioid agonists like morphine. The precise stereochemistry of the piperazine core—specifically the (2S,5R) configuration—is critical for pharmacological activity. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies to obtain this enantiomerically pure intermediate, offering field-proven insights for researchers in process development and medicinal chemistry.
The central challenge in synthesizing this molecule lies in controlling the two stereocenters at the C2 and C5 positions to achieve the desired trans relationship and the correct absolute configuration. This guide will compare the most established industrial method—classical resolution coupled with an enantioconvergent process—against alternative strategies, providing the necessary experimental data and protocols for informed decision-making.
Route 1: The "Workhorse" Method - Enantioconvergent Classical Resolution
This strategy is the most widely documented and scalable approach, starting from the readily available racemic trans-2,5-dimethylpiperazine.[1][2] Its industrial viability stems from a clever enantioconvergent process that allows the undesired enantiomer to be recycled, theoretically doubling the yield from the racemic starting material.
Overall Strategy Workflow
The process can be visualized as a four-stage campaign:
-
Synthesis of Racemic Precursor: Preparation of the racemic trans-2,5-dimethylpiperazine.
-
Diastereomeric Salt Formation: Resolution of the racemate using a chiral resolving agent.
-
Enantiomer Interconversion: Racemization of the undesired enantiomer for recycling.
-
Final Functionalization: N-allylation of the desired enantiopure piperazine.
Detailed Experimental Protocols
Protocol 1.1: Synthesis of Racemic trans-2,5-Dimethylpiperazine
This procedure is adapted from a patented industrial method utilizing 2-aminopropanol-1.[3]
-
Reaction Setup: A high-pressure autoclave is charged with 2-aminopropanol-1 (2.0 mol), water, and a slurry of Raney nickel catalyst in the presence of hydrogen.
-
Cyclization: The reactor is pressurized with hydrogen (approx. 800-1000 psi) and heated to 160-180 °C for 6-8 hours. The reaction involves the catalytic dimerization and cyclization of the amino alcohol.
-
Workup and Isolation: After cooling and venting, the catalyst is removed by filtration. The aqueous solution is distilled to remove water. The crude product, containing a mixture of cis and trans isomers, is then purified.
-
Purification: The trans isomer is selectively crystallized from a suitable solvent like acetone, leveraging its lower solubility compared to the cis isomer. A yield of approximately 70-75% for the trans isomer can be expected from the mixed product.[3]
-
Expert Insight: The choice of a Raney nickel catalyst under hydrogen pressure is crucial. It facilitates both the dehydrogenation of the alcohol to an intermediate aldehyde and the subsequent reductive amination steps required for ring formation. The final crystallization step is key to isolating the thermodynamically more stable trans isomer.
Protocol 1.2: Optical Resolution and N-Allylation
This protocol is based on the highly efficient method developed by Rothman and coworkers.[1]
-
Salt Formation: (+)-Camphoric acid (0.5 mol) is dissolved in hot acetone. A solution of racemic trans-2,5-dimethylpiperazine (1.0 mol) in acetone is added. The molar ratio is critical; using a sub-stoichiometric amount of the resolving agent ensures high enantiopurity of the crystallized salt.
-
Crystallization: The desired diastereomeric salt, (+)-(2S,5R)-2,5-dimethylpiperazine-(+)-camphorate, begins to crystallize from the warm solution. The mixture is cooled to room temperature and filtered. The salt is washed thoroughly with cold acetone to remove the more soluble (-)-enantiomer salt.
-
Liberation of Free Base: The filtered salt is suspended in water and basified (e.g., with concentrated NH₄OH or NaOH) to liberate the free (+)-(2S,5R)-2,5-dimethylpiperazine. The enantiomerically pure diamine is then extracted into an organic solvent (e.g., chloroform) and isolated by evaporation.
-
N-Allylation: The isolated (+)-(2S,5R)-2,5-dimethylpiperazine (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile. A mild base like potassium carbonate (1.5 eq.) is added, followed by the slow addition of allyl bromide (1.05 eq.). The reaction is stirred at room temperature until completion (monitored by TLC/GC-MS).
-
Final Workup: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water to remove salts, dried, and concentrated to yield the final product, this compound, in high purity (>99% ee) and yield.
-
Trustworthiness: This resolution protocol is robust and has been demonstrated on scales exceeding 100 grams without the need for chromatography.[1] The key to its success is the significant solubility difference between the two diastereomeric salts in acetone. The subsequent N-allylation is a standard, high-yielding transformation.
Route 2: Preparative Chiral Chromatography
For laboratory-scale synthesis or when absolute purity of both enantiomers is required for comparative studies, preparative chiral chromatography offers a direct, albeit less scalable, alternative. This method bypasses the need for chemical resolving agents.
Overall Strategy Workflow
The workflow is significantly more linear than the resolution route.
General Protocol
-
Column and Mobile Phase Screening: A screening of various chiral stationary phases (CSPs) is performed at an analytical scale. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are typically effective for separating amine enantiomers.[4][5] Mobile phases in normal phase (e.g., hexane/isopropanol/diethylamine) or supercritical fluid chromatography (SFC) conditions (CO₂/methanol/amine additive) are evaluated.
-
Method Optimization: The mobile phase composition, flow rate, and temperature are optimized to maximize resolution (Rs) and minimize run time.
-
Preparative Scale-Up: The optimized method is scaled to a preparative column. The racemic trans-2,5-dimethylpiperazine is dissolved in the mobile phase and injected onto the column in batches.
-
Fraction Collection: The eluting enantiomers are detected (e.g., by UV) and collected in separate fractions.
-
Product Isolation: The solvent is evaporated from the collected fractions to yield the two separate, enantiomerically pure piperazines. The desired (+)-(2S,5R) enantiomer is then allylated as described in Protocol 1.2.
-
Expert Insight: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for this application. It allows for faster separations, uses less organic solvent, and simplifies product isolation due to the volatility of CO₂. The addition of a basic modifier (e.g., diethylamine) to the mobile phase is critical to prevent peak tailing and achieve good peak shape for basic analytes like piperazines.
Route 3: De Novo Asymmetric Synthesis
A modern alternative to resolution is the direct asymmetric synthesis from achiral precursors using a chiral catalyst or auxiliary. While intellectually elegant, a well-established, high-yielding catalytic asymmetric route to (2S,5R)-2,5-dimethylpiperazine is not prominently featured in the literature, suggesting that it is not currently competitive with the enantioconvergent resolution for this specific target.
Hypothetically, such a route could involve the asymmetric reduction of a 2,5-dimethyl-3,6-dihydropyrazine precursor or a stereoselective cyclization of a chiral open-chain precursor derived from L-alanine. However, controlling the diastereoselectivity to favor the trans product while simultaneously setting both stereocenters via catalysis presents a significant synthetic challenge. The lack of robust, scalable protocols for this approach makes it a less practical option at present compared to the other routes.
Comparative Analysis
| Feature | Route 1: Enantioconvergent Resolution | Route 2: Preparative Chiral Chromatography | Route 3: Asymmetric Synthesis (Hypothetical) |
| Overall Yield | High (Theoretically up to 100% from racemate) | Moderate to High (Depends on separation efficiency) | Variable (Highly dependent on catalyst performance) |
| Scalability | Excellent (Proven on >100 g scale)[1] | Poor to Moderate (Limited by column size and cost) | Potentially good, but catalyst cost can be prohibitive |
| Stereoselectivity | Excellent (>99% ee achievable) | Excellent (>99.5% ee achievable) | Good to Excellent (Typically 90-99% ee) |
| Operational Cost | Low to Moderate (Inexpensive resolving agent) | High (Expensive columns, high solvent/CO₂ usage) | High (Often requires expensive metal catalysts/ligands) |
| Development Time | Moderate (Requires optimization of crystallization) | Moderate (Requires screening of columns/conditions) | High (Requires extensive catalyst screening & optimization) |
| Key Advantage | Cost-effective at scale, high material throughput | Direct access to both enantiomers, high purity | Potentially shorter route, avoids resolutions |
| Key Disadvantage | Multi-step, involves waste from resolving agent | Not cost-effective for large quantities | Lack of established methods, high initial investment |
Conclusion and Recommendations
For the synthesis of this compound, the Enantioconvergent Classical Resolution (Route 1) stands out as the most practical, economical, and scalable method. Its widespread adoption is a testament to its robustness and efficiency, particularly the value derived from recycling the undesired enantiomer. This route is highly recommended for any application requiring multi-gram to kilogram quantities of the target molecule.
Preparative Chiral Chromatography (Route 2) serves as an excellent alternative for research-scale applications. It is the method of choice when small quantities (<10 g) of extremely high-purity material are needed quickly, or when both enantiomers are required for structure-activity relationship (SAR) studies.
While Asymmetric Synthesis (Route 3) represents the forefront of modern synthetic chemistry, the current lack of a validated, efficient protocol for this specific target makes it a more academic pursuit than a practical solution for sourcing this compound.
References
-
Rothman, L. D., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Calderon, S. N., et al. (1994). Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis and Biological Evaluation of (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80), a Highly Selective, Nonpeptide δ Opioid Receptor Agonist. Journal of Medicinal Chemistry, 37(14), 2125-2128. [Link]
-
Vanden Eynde, J. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 5(9), 5543-5548. [Link]
-
Gatfaoui, F., et al. (2016). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461-1464. [Link]
- Godfrey, T. H. (1958). U.S. Patent No. 2,861,994. Washington, DC: U.S.
-
Schlessinger, R. H., & Iwanowicz, E. J. (1989). An Improved Synthesis of (−)-(2R,5R)-2,5-Dimethylpyrrolidine. The Journal of Organic Chemistry, 54(7), 1755-1756. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-245. [Link]
-
Voyer, N., et al. (2018). D-alanine derived 1,4-piperazine 2 synthetic procedure. ResearchGate. [Link]
-
Lattanzi, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(20), 9328-9333. [Link]
-
Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. ResearchGate. [Link]
-
D'Orazio, G., et al. (2021). Recent advances in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 197, 113945. [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sfera.unife.it [sfera.unife.it]
Benchmarking the stereoselectivity of (2S,5R)-1-allyl-2,5-dimethylpiperazine against other chiral reagents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The synthesis of enantiomerically pure compounds is a cornerstone of this endeavor, with chiral reagents playing a pivotal role in orchestrating the three-dimensional arrangement of atoms. This guide provides a comparative analysis of prominent chiral reagents, benchmarking their performance in key asymmetric transformations.
While established reagents like Evans' oxazolidinones and SAMP/RAMP hydrazones have a well-documented history of high stereocontrol, the field is continually exploring new chiral scaffolds. One such molecule is (2S,5R)-1-allyl-2,5-dimethylpiperazine , a C2-symmetric chiral diamine. Although it has been synthesized and utilized as a key intermediate in the development of potent δ-opioid receptor ligands, its application as a chiral auxiliary to direct stereoselective reactions is not yet extensively documented in peer-reviewed literature.[1][2]
This guide, therefore, serves a dual purpose. First, it will provide a theoretical framework for the potential application of chiral piperazines like this compound as chiral auxiliaries by examining their structural and stereochemical features. Second, it will benchmark this potential against the proven, experimentally validated performance of widely-used chiral auxiliaries in asymmetric alkylation reactions, offering a clear and objective comparison for researchers selecting a reagent for their synthetic challenges.
The Untapped Potential of this compound: A Structural Perspective
The efficacy of a chiral auxiliary is intrinsically linked to its structure. This compound possesses several features that make it an intriguing candidate for directing stereoselective transformations.
-
C2-Symmetry: The C2-symmetric nature of the piperazine ring can significantly reduce the number of possible transition states in a reaction, simplifying the stereochemical outcome.
-
Steric Hindrance: The two methyl groups on the piperazine ring create a defined steric environment that could effectively shield one face of a reactive intermediate, such as an enolate.
-
Chelation Control: The two nitrogen atoms offer potential chelation sites for a metal cation (e.g., Li+), which could lock the conformation of the molecule and the attached substrate into a rigid framework, enhancing stereochemical communication.
Hypothetical Mechanism: Asymmetric Alkylation of a Ketone
To illustrate its potential, let's consider a hypothetical scenario where this compound is used as a chiral auxiliary for the α-alkylation of a ketone. The reaction would proceed through the formation of a chiral hydrazone, followed by deprotonation to form a lithium azaenolate. The stereochemical outcome would be dictated by the facial selectivity of the subsequent alkylation.
Caption: Hypothetical workflow for asymmetric alkylation using a chiral piperazine auxiliary.
In this model, the lithium cation would chelate between the two nitrogen atoms of the piperazine and the azaenolate nitrogen, creating a rigid, bicyclic-like transition state. The methyl groups of the piperazine would then dictate that the electrophile approaches from the less sterically encumbered face, leading to a high degree of diastereoselectivity.
Benchmarking Against the Gold Standards: Evans' Oxazolidinones and SAMP/RAMP Hydrazones
To provide a realistic benchmark for the potential of new chiral reagents, we will now compare the performance of two of the most reliable and widely used classes of chiral auxiliaries in asymmetric alkylation: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are one of the most successful classes of chiral auxiliaries.[3] They are typically derived from readily available amino acids and function by forming a chiral imide with a carboxylic acid derivative.
Mechanism of Stereocontrol:
The high stereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate upon deprotonation with a lithium or sodium base. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[4]
Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.
Enders' SAMP/RAMP Hydrazones
The SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, developed by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[1]
Mechanism of Stereocontrol:
Similar to the hypothetical piperazine mechanism, the stereoselectivity of the SAMP/RAMP method relies on the formation of a rigid, chelated azaenolate upon deprotonation with LDA. The lithium cation is chelated by the methoxymethyl group and the azaenolate nitrogen. This locks the conformation of the pyrrolidine ring, which in turn blocks one face of the azaenolate, leading to highly diastereoselective alkylation.[5]
Caption: Stereocontrol in SAMP/RAMP hydrazone-mediated alkylation.
Performance Comparison: Asymmetric Alkylation
The following table summarizes representative experimental data for the asymmetric alkylation of propionyl derivatives using an Evans' oxazolidinone and a propanal SAMP hydrazone, providing a direct comparison of their stereoselectivity and efficiency.
| Chiral Reagent | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| Evans' Auxiliary | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | 61-77 | 98:2 | [6] |
| Evans' Auxiliary | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | LDA | 80-92 | >99:1 | |
| SAMP Hydrazone | 3-Pentanone SAMP Hydrazone | Ethyl Iodide | LDA | 90 (crude) | ≥97:3 | [7] |
| SAMP Hydrazone | Propanal SAMP Hydrazone | Methyl Iodide | LDA | 95 | >95:5 |
As the data indicates, both Evans' oxazolidinones and SAMP/RAMP hydrazones consistently deliver excellent levels of stereocontrol and high chemical yields in asymmetric alkylation reactions.
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for an asymmetric alkylation using an Evans' auxiliary and a SAMP hydrazone are provided below.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide.[6]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (10 mL per mmol of substrate) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the alkylated product.
Asymmetric Alkylation using a SAMP Hydrazone Auxiliary
This protocol describes the alkylation of 3-pentanone SAMP hydrazone with ethyl iodide.[7]
Materials:
-
3-Pentanone SAMP hydrazone
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Diisopropylamine
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.
-
Alkylation: In a separate flame-dried flask under argon, dissolve 3-pentanone SAMP hydrazone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the hydrazone solution via cannula. Stir at -78 °C for 2 hours.
-
Add ethyl iodide (1.2 equiv) dropwise. Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
-
Cleavage (Ozonolysis): Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with oxygen or nitrogen and then quench with a reducing agent (e.g., dimethyl sulfide).
-
After workup, purify the resulting ketone by distillation or flash chromatography.
Conclusion
This guide has benchmarked the stereoselectivity of chiral reagents in the context of asymmetric synthesis. While this compound presents an interesting structural motif with the potential for application as a chiral auxiliary, its efficacy in this role remains to be experimentally validated.
In contrast, Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones stand as robust and reliable tools for the stereoselective construction of chiral centers. Both methodologies consistently provide high levels of diastereoselectivity and chemical yield in asymmetric alkylation reactions, albeit through distinct mechanistic pathways involving chelated intermediates. The choice between these and other established auxiliaries will depend on the specific substrate, desired stereochemical outcome, and the conditions for auxiliary removal.
For researchers venturing into the synthesis of novel chiral molecules, the data and protocols presented herein provide a solid foundation for the rational selection of a chiral reagent. Furthermore, this comparative analysis establishes a clear performance benchmark against which new and emerging chiral auxiliaries, such as those based on the piperazine scaffold, can be evaluated.
References
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed.. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education - ACS Publications. [Link]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mit.edu [web.mit.edu]
A Comparative Guide to Chiral Catalysts in the Kinetic Resolution of Terminal Epoxides: Contextualizing (2S,5R)-1-allyl-2,5-dimethylpiperazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of asymmetric synthesis, the kinetic resolution of racemic terminal epoxides stands as a cornerstone strategy for accessing enantiopure building blocks crucial for the development of pharmaceuticals and fine chemicals. The choice of a chiral catalyst is paramount to the success of this endeavor, directly influencing reaction rates, enantioselectivity, and overall process efficiency. This guide provides a comparative analysis of prominent catalyst classes employed in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a benchmark reaction for evaluating catalyst performance.
While direct, publicly available experimental data on the application of (2S,5R)-1-allyl-2,5-dimethylpiperazine as a catalyst in this specific transformation is limited, this guide will contextualize its potential by comparing its structural class—chiral diamines and piperazines—with well-established and highly efficient catalytic systems. By examining the mechanistic principles and performance of these alternatives, we can extrapolate the key structural and electronic attributes that would govern the efficacy of this compound and similar chiral piperazine derivatives.
The Principle of Kinetic Resolution: A Race of Enantiomers
Kinetic resolution hinges on the differential rate of reaction of two enantiomers in a racemic mixture with a chiral catalyst or reagent. In the context of the hydrolytic kinetic resolution (HKR) of a terminal epoxide, the chiral catalyst preferentially catalyzes the ring-opening of one enantiomer with water, leading to the formation of an enantioenriched 1,2-diol and leaving behind the unreacted, enantioenriched epoxide[1][2][3]. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is indicative of a more effective kinetic resolution.
Established Catalyst Systems for Hydrolytic Kinetic Resolution of Terminal Epoxides
The field of HKR is dominated by a few highly successful catalyst classes, with Jacobsen's chiral (salen)Co(III) complexes being the most prominent.
Chiral (salen)Co(III) Complexes (Jacobsen's Catalyst)
Developed by Eric Jacobsen and his group, chiral (salen)Co(III) complexes are exceptionally effective catalysts for the HKR of a wide array of terminal epoxides[1][2][3]. These catalysts are known for their high selectivity factors, often exceeding 200, which allows for the isolation of both the unreacted epoxide and the resulting 1,2-diol in very high enantiomeric excess (>99% ee)[1][2].
The mechanism of the Jacobsen HKR is understood to involve a cooperative bimetallic pathway, where two cobalt centers work in concert. One cobalt complex acts as a Lewis acid to activate the epoxide, while a second cobalt complex, acting as a Brønsted acid, delivers a water molecule for the nucleophilic attack[4]. This cooperative mechanism is believed to be a key factor in the high efficiency and enantioselectivity of the reaction.
dot
Caption: Proposed cooperative bimetallic mechanism for the Jacobsen HKR.
Chiral Amino Alcohols
Chiral amino alcohols represent another class of ligands that have been explored for the asymmetric ring-opening of epoxides. While not as universally successful as the (salen)Co(III) complexes in HKR, they have shown promise in promoting the addition of various nucleophiles to epoxides with good to excellent enantioselectivity. The mechanism often involves the in-situ formation of a metal complex, where the amino alcohol acts as a bidentate ligand, creating a chiral environment around the metal center that directs the nucleophilic attack.
Performance Comparison of Catalysts in the HKR of Terminal Epoxides
The following table summarizes representative data for the performance of different catalyst systems in the hydrolytic kinetic resolution of common terminal epoxides. This data is compiled from various literature sources and serves to provide a quantitative basis for comparison.
| Catalyst System | Epoxide Substrate | Selectivity Factor (s) | Unreacted Epoxide ee (%) | 1,2-Diol ee (%) | Reference(s) |
| (R,R)-(salen)Co(III)OAc | Propylene Oxide | >400 | >99 | 98 | [1][2] |
| (R,R)-(salen)Co(III)OAc | Styrene Oxide | >200 | >99 | 97 | [1][2] |
| (R,R)-(salen)Co(III)OAc | Epichlorohydrin | >100 | >99 | 98 | [1][2] |
| Chiral Amino Alcohol/Metal | Styrene Oxide | 10-50 | 90-98 | 85-95 | [5] |
Contextualizing this compound: A Prospective Analysis
This compound is a C2-symmetric chiral diamine. The C2 symmetry can be advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst.
The presence of the allyl group on one of the nitrogen atoms introduces an additional structural element that could influence catalytic activity and selectivity. The methyl groups at the C2 and C5 positions provide a rigidified chiral backbone, which is crucial for creating a well-defined chiral pocket around the active site of the catalyst.
For this compound to be an effective catalyst for HKR, it would likely need to be used in conjunction with a Lewis acidic metal center (e.g., Co(II), Cr(III), etc.) to form an in-situ catalyst. The performance of such a system would depend on several factors:
-
Lewis Acidity of the Metal Center: The ability of the metal to activate the epoxide towards nucleophilic attack.
-
Coordination Geometry: The geometry of the metal-piperazine complex will dictate the shape of the chiral pocket.
-
Steric and Electronic Properties: The steric bulk of the methyl groups and the electronic nature of the allyl group will influence the approach of the epoxide and the nucleophile.
dot
Caption: A workflow for selecting and optimizing a chiral catalyst for HKR.
Experimental Protocols
The following are generalized protocols for the hydrolytic kinetic resolution of a terminal epoxide. These should be considered as a starting point and will require optimization for specific substrates and catalysts.
Protocol 1: Hydrolytic Kinetic Resolution using (R,R)-(salen)Co(III)OAc (Jacobsen's Catalyst)
Materials:
-
(R,R)-(salen)Co(III)OAc (0.5-2.0 mol%)
-
Racemic terminal epoxide (1.0 equiv)
-
Deionized water (0.5-0.6 equiv)
-
Anhydrous solvent (e.g., THF, MTBE, or neat)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reaction monitoring equipment (chiral GC or HPLC)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (R,R)-(salen)Co(III)OAc catalyst.
-
Add the anhydrous solvent (if used) followed by the racemic terminal epoxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the deionized water dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide and the formed diol.
-
Once the desired conversion (ideally around 50%) is reached, quench the reaction.
-
The unreacted epoxide and the 1,2-diol can be separated by standard purification techniques such as column chromatography or distillation.
-
Characterize the enantiomeric excess of the recovered epoxide and the product diol using chiral GC or HPLC.
Protocol 2: Screening of a Novel Chiral Diamine Catalyst (e.g., this compound)
Materials:
-
Chiral diamine ligand (e.g., this compound) (1-10 mol%)
-
Metal salt (e.g., Co(OAc)₂, CrCl₂, etc.) (1-10 mol%)
-
Racemic terminal epoxide (1.0 equiv)
-
Deionized water (0.5-0.6 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reaction monitoring equipment (chiral GC or HPLC)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diamine ligand and the metal salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add the racemic terminal epoxide to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the deionized water dropwise to the stirred reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC.
-
Upon reaching approximately 50% conversion, quench the reaction.
-
Work up the reaction mixture and purify the unreacted epoxide and the 1,2-diol.
-
Determine the enantiomeric excess of both the recovered starting material and the product.
Conclusion and Future Outlook
The hydrolytic kinetic resolution of terminal epoxides is a powerful and practical method for the synthesis of enantioenriched chiral building blocks. While Jacobsen's (salen)Co(III) catalysts have set a high benchmark in terms of efficiency and selectivity, the exploration of new catalyst classes remains a vibrant area of research.
Chiral piperazines, such as this compound, represent a structurally distinct class of ligands with the potential for effective asymmetric catalysis. Their C2-symmetric nature and tunable steric and electronic properties make them intriguing candidates for the development of novel catalytic systems. Further research is warranted to experimentally evaluate the performance of this compound and its analogs in the kinetic resolution of epoxides and other asymmetric transformations. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of synthetic chemists and accelerate the discovery and development of new chiral drugs and materials.
References
-
Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science1997 , 277 (5328), 936–938. [Link]
-
Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. J. Am. Chem. Soc.2002 , 124 (7), 1307–1315. [Link]
-
Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]
-
Hansen, K. B.; Leighton, J. L.; Jacobsen, E. N. On the Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by (salen)Co(III) Complexes. J. Am. Chem. Soc.1996 , 118 (43), 10924–10925. [Link]
-
Bode, J. W.; Hsieh, S.-Y. Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chem. Eur. J.2014 , 20 (24), 7228-7231. [Link]
-
Coldham, I.; Das, A.; Choi, A. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Org. Lett.2023 , 25 (6), 957–961. [Link]
-
Azizi, N.; Saidi, M. R. The mild aminolysis of a variety of epoxides in water gave β-amino alcohols with high selectivity and in excellent yields in the absence of any catalyst. Org. Lett.2005 , 7 (17), 3649-3651. [Link]
-
Kumar, M.; Kureshy, R. I.; Saravanan, S.; Verma, S.; Jakhar, A.; Khan, N. H.; Abdi, S. H. R.; Bajaj, H. C. A readily synthesized chiral sulfinamide based organocatalyst enables an asymmetric ring-opening (ARO) reaction of meso epoxides with anilines in high yields of with excellent enantioselectivity at room temperature. Org. Lett.2014 , 16 (10), 2798-2801. [Link]
Sources
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
A Comparative Guide to Chiral Reagents in Asymmetric Synthesis: A Cost-Benefit Analysis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The biological activity of chiral molecules is often confined to a single enantiomer, rendering its stereoisomer either inactive or, in some cases, harmful. This guide provides a detailed cost-benefit analysis of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a key chiral intermediate, comparing its utility and economic viability against other established alternatives in the field of asymmetric synthesis. This document is intended for researchers, chemists, and professionals in drug development who make critical decisions on synthetic strategy and resource allocation.
Introduction: The Imperative of Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of medicinal chemistry. Nature's biological targets—enzymes, receptors, and nucleic acids—are inherently chiral, leading to stereospecific interactions with drug molecules. Chemists employ several strategies to achieve this stereocontrol, primarily through the use of chiral catalysts or chiral auxiliaries.[1][2]
-
Chiral Ligands are used in sub-stoichiometric (catalytic) amounts. They complex with a metal center to create a chiral environment that influences the stereochemical outcome of a reaction, allowing a single catalyst molecule to generate many molecules of the chiral product.[2]
-
Chiral Auxiliaries are stoichiometric reagents that are temporarily attached to a prochiral substrate.[1] This covalent modification directs the stereochemistry of a subsequent reaction, creating a diastereomeric intermediate that can be purified before the auxiliary is cleaved and often recovered.[3][4][5]
This compound serves as a valuable chiral building block, particularly in the synthesis of non-peptidic δ-opioid receptor agonists like SNC80, which have shown potential as analgesics with fewer side effects than traditional opioids.[6][7] Its utility stems from its rigid, C2-symmetric chiral scaffold. This guide will dissect the economic and scientific rationale for its use compared to other widely adopted chiral reagents.
In-Depth Profile: this compound
Synthesis and Cost-Effectiveness
The economic viability of a chiral reagent is fundamentally tied to its synthesis. A highly efficient, scalable, and non-chromatographic synthesis for (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine has been developed, which significantly enhances its cost-benefit profile.[6][7] The process is an enantioconvergent synthesis starting from the inexpensive and commercially available trans-2,5-dimethylpiperazine.
Key Features of the Synthesis:
-
Inexpensive Starting Material: Begins with a racemic or meso starting compound.
-
Efficient Optical Resolution: Utilizes relatively inexpensive resolving agents like (+)-camphoric acid to separate the enantiomers as diastereomeric salts.[7][8]
-
Enantiomer Interconversion: Crucially, the undesired (+)-enantiomer is not discarded but is converted back to the racemic starting material and recycled into the resolution process, effectively converting the entire initial batch into the desired (-)-enantiomer over time.
-
High Yield & Purity: This process allows for the laboratory preparation of the enantiomerically pure diamine in 100-gram quantities without the need for costly and time-consuming column chromatography.[6][7]
This enantioconvergent approach maximizes the atom economy from the starting racemate, a significant factor in reducing the overall cost per gram of the final product.
Caption: Workflow for the cost-effective enantioconvergent synthesis.
Applications and Performance
The primary and most well-documented application of this compound is as a stereochemically defined building block in the synthesis of complex pharmaceutical targets.[8] It is a critical intermediate for δ-opioid receptor ligands, where its piperazine core is incorporated directly into the final active pharmaceutical ingredient (API).[6][7] In this context, it is not a traditional chiral auxiliary that is later removed, but rather a chiral synthon that constitutes a significant portion of the target molecule's scaffold.
The "performance" in this case is measured by the efficacy of the final drug product, which has been shown to be highly selective and potent. The synthesis of these ligands relies on the high enantiomeric purity (>99% ee) achievable for the piperazine intermediate.[8]
Comparative Analysis with Alternative Chiral Strategies
While this compound is highly effective for its specific purpose, researchers often need to induce chirality in a wider range of transformations. Here, we compare it to three common classes of chiral reagents.
Alternative 1: Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and well-studied chiral auxiliaries.[1][5] They are temporarily attached to a carboxylic acid derivative, forming an acyl oxazolidinone.
-
Cost-Benefit Analysis:
-
Cost: The auxiliaries themselves are commercially available and moderately priced, derived from readily available amino acids. The need for stoichiometric amounts, plus the synthetic steps to attach and later remove the auxiliary, adds to the overall cost and step count of a synthesis.
-
Performance: They offer excellent stereocontrol (often >99% diastereoselectivity) in a variety of crucial C-C bond-forming reactions, including alkylations, aldol reactions, and acylations.[1]
-
Versatility: Highly versatile for the synthesis of chiral carboxylic acids, aldehydes, alcohols, and ketones.
-
Removal: Cleavage is typically straightforward (e.g., via hydrolysis or reduction) and the auxiliary can often be recovered and recycled with high efficiency.[3]
-
-
Verdict: Evans auxiliaries are a superior choice when the synthetic goal is to create a wide range of chiral products from simple achiral precursors. Their predictability and high diastereoselectivity often justify the cost associated with their stoichiometric use, especially in early-stage drug development.
Alternative 2: Chiral Phosphine Ligands (e.g., BINAP)
Chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are workhorses in catalytic asymmetric synthesis, particularly for hydrogenations, allylations, and cross-coupling reactions.[2][9][10]
-
Cost-Benefit Analysis:
-
Cost: The ligands themselves can be very expensive. However, they are used in catalytic quantities (typically 0.1-5 mol%), meaning a small amount of ligand can produce a large amount of product. This makes the catalyst cost per kilogram of product potentially very low on an industrial scale.
-
Performance: Can achieve very high enantioselectivities (often >95% ee) and high turnover numbers. The performance is highly dependent on the specific reaction, substrate, and metal used.[10]
-
Versatility: A vast library of chiral phosphine ligands exists, enabling a wide array of asymmetric transformations.[10][11]
-
Removal: The product is not covalently bound to the ligand, simplifying purification, which typically involves removing the metal catalyst and residual ligand.
-
-
Verdict: For reactions amenable to catalytic methods, chiral phosphine ligands offer the most economically attractive route for large-scale manufacturing due to the low catalyst loading. They are less practical when a suitable catalytic system for the desired transformation has not been developed.
Alternative 3: Pseudoephedrine as a Chiral Auxiliary
Pseudoephedrine is a cost-effective and readily available chiral auxiliary, popularized by the work of Andrew G. Myers for the asymmetric alkylation of enolates.
-
Cost-Benefit Analysis:
-
Cost: Derived from a natural product, pseudoephedrine is significantly cheaper than many synthetic auxiliaries and ligands.
-
Performance: It provides high diastereoselectivity in the alkylation of glycine enolates to produce non-proteinogenic α-amino acids, and in the alkylation of other carbonyl compounds.
-
Versatility: While highly effective, its application scope is narrower than that of Evans auxiliaries.
-
Removal: The auxiliary is easily cleaved under mild conditions to yield the chiral product, and the pseudoephedrine can be recovered.
-
-
Verdict: Pseudoephedrine is an excellent low-cost option for specific applications, most notably the synthesis of chiral α-alkylated carbonyl compounds and α-amino acids. Its primary advantage is economic.
Caption: Fundamental operational difference between auxiliaries and ligands.
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the discussed chiral reagents. "Cost" is a relative measure considering reagent price, quantity needed (stoichiometric vs. catalytic), and associated process steps.
| Feature | This compound | Evans Oxazolidinones | Chiral Phosphine Ligands (e.g., BINAP) | Pseudoephedrine |
| Primary Use | Chiral Building Block / Synthon | General Chiral Auxiliary | General Chiral Ligand | Chiral Auxiliary |
| Mode of Action | Incorporated into Final Molecule | Stoichiometric, Temporary | Catalytic, Non-covalent | Stoichiometric, Temporary |
| Relative Cost | Low-Medium | Medium | High (reagent), Low (process) | Low |
| Typical Stereoselectivity | >99% ee (as starting material) | >99% ds | 90 to >99% ee | 95 to >99% ds |
| Versatility | Narrow (Specific Scaffolds) | Broad | Very Broad | Medium |
| Recoverable? | N/A (Part of Product) | Yes | N/A | Yes |
Experimental Protocols
For practical application, detailed and validated protocols are essential.
Protocol 1: Synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine [(-)-3]
This protocol is adapted from the literature and demonstrates the final reduction step in one synthetic route.[7]
-
Setup: To a solution of the precursor amide (1 equivalent) and triethylsilane (2.5 equivalents) in anhydrous dichloromethane (CH2Cl2, ~4 mL per gram of amide) under a nitrogen atmosphere, add trifluoroacetic acid (TFA, ~13 equivalents) dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Evaporate the solvent in vacuo. Dissolve the resulting oil in diethyl ether and re-evaporate to remove excess TFA (repeat as necessary until a solid forms).
-
Extraction: Dissolve the solid in water and basify the solution with concentrated ammonium hydroxide (NH4OH). Extract the aqueous layer multiple times with chloroform (CHCl3). For improved recovery, saturate the aqueous layer with sodium chloride (NaCl) before the final extractions.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation or crystallization of a salt.
Protocol 2: Asymmetric Alkylation using an Evans Auxiliary
This is a generalized protocol for the diastereoselective alkylation of a chiral N-acyloxazolidinone.
-
Setup: Dissolve the N-acyloxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), dropwise and stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) (1.2 equivalents) dropwise to the enolate solution. Stir the reaction at -78 °C until TLC analysis indicates the consumption of the starting material (typically 2-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup & Extraction: Allow the mixture to warm to room temperature. Remove the THF in vacuo. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purification & Auxiliary Removal: Purify the product by flash column chromatography. The alkylated product can then be subjected to hydrolysis (e.g., with LiOH/H2O2) to cleave the auxiliary, yielding the enantiomerically enriched carboxylic acid.
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound reveals it to be a highly specialized yet economically sound choice for the synthesis of specific molecular scaffolds, particularly those found in certain δ-opioid receptor modulators. Its value is derived from a highly efficient enantioconvergent synthesis that provides access to large quantities of enantiopure material at a reasonable cost.[6][7][8]
Strategic Recommendations:
-
Choose this compound when its core structure is a key component of the final target molecule. It is a chiral building block, not a general-purpose auxiliary.
-
Choose Evans Auxiliaries for reliable, high-selectivity synthesis of a broad range of chiral compounds at the lab and early development scale, where material cost is secondary to predictability and speed.[1][5]
-
Choose Chiral Ligand Catalysis for processes that are well-established and intended for large-scale industrial production, as the high initial cost of the ligand is offset by its low usage.[2]
-
Choose Pseudoephedrine as a low-cost, effective auxiliary for specific alkylation reactions, particularly when developing cost-sensitive synthetic routes.
Ultimately, the optimal choice depends on a careful evaluation of the project's specific goals, including the target molecule's structure, the scale of the synthesis, budget constraints, and the timeline for development.
References
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]
-
Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. Available at: [Link]
-
Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. ResearchGate. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Enantioselective allylation of aldehydes promoted by chiral sulfur reagents. ElectronicsAndBooks. Available at: [Link]
-
Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. Available at: [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]
-
Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]
-
Construction of axially chiral molecules enabled by photoinduced enantioselective reactions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Ion-paired chiral ligands for asymmetric palladium catalysis. Nature. Available at: [Link]
-
New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine - Chemical Distribution. SmartChem. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. ResearchGate. Available at: [Link]
-
(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. PubChem. Available at: [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Scintila. Available at: [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. International Union of Crystallography. Available at: [Link]
-
Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, TRC. Fisher Scientific. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,5R)-1-allyl-2,5-dimethylpiperazine for Laboratory Professionals
I. Hazard Profile and Risk Assessment: Understanding the "Why"
(2S,5R)-1-allyl-2,5-dimethylpiperazine should be handled as a hazardous substance. This assessment is based on the known properties of piperazine, which is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4][7] The piperazine moiety is also associated with potential allergic reactions.[2] Furthermore, many piperazine derivatives are classified as Dangerous Goods for transport, indicating inherent risks that necessitate careful handling throughout their lifecycle, including disposal.[8]
Table 1: Hazard Profile based on Piperazine and its Derivatives
| Hazard Classification | Description | Primary Sources |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns upon direct contact. | [2][3][4] |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye damage. | [2][4][5] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [2][5] |
| Environmental Hazard | While specific data is limited, heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Prudent practice dictates treating it as potentially hazardous to the environment.[9] | [9] |
Given these potential hazards, it is imperative to treat this compound as a hazardous waste stream and follow all institutional and regulatory guidelines for its disposal.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final collection.
Before beginning any experimental work that will generate this waste, it is crucial to have a designated hazardous waste container ready.
-
Select an Appropriate Waste Container: The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Location: Place the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[5]
Due to the corrosive nature of piperazine compounds, appropriate PPE is mandatory when handling this compound, including during disposal.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]
-
Body Protection: A lab coat is essential to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[6]
-
Liquid Waste: Carefully transfer any waste solutions containing this compound into the designated hazardous waste container. Use a funnel to prevent spills.
-
Solid Waste: Any contaminated solid waste, such as pipette tips, weighing paper, or gloves, must also be collected in the designated hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types.
Any reusable lab equipment, such as glassware or spatulas, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent, such as ethanol or isopropanol, to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the Spill Area: Thoroughly clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Secure the Container: Once the waste container is full, or if it is no longer needed, ensure the lid is securely fastened.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste container. Follow all internal procedures for waste handover.
III. Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, you are not only ensuring your personal safety and the safety of your colleagues but also upholding our collective responsibility to protect the environment. Always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations for hazardous waste disposal.
References
-
Piperazine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99% . Cole-Parmer. [Link]
-
Piperazine - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155836-78-5 . Chemical Suppliers. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands . PubMed. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]
-
2,5-Dimethylpiperazine | C6H14N2 . PubChem. [Link]
- Xnxz xnx xnx.
-
Environmental Impact Assessment of Volatile Organic Compound Emissions during Trenchless Cured-in-Place Pipe Installation . MDPI. [Link]
Sources
- 1. 6284-84-0((2S,5S)-2,5-dimethylpiperazine) | Kuujia.com [kuujia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
Navigating the Safe Handling of (2S,5R)-1-allyl-2,5-dimethylpiperazine: A Guide for Laboratory Professionals
(2S,5R)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of selective δ-opioid receptor ligands, presents unique handling challenges in the laboratory setting.[1][2] This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with confidence and care, ensuring both personal safety and experimental integrity.
Understanding the Hazard Landscape
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Substituted piperazines can be corrosive and cause severe skin burns and eye damage.[5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6]
-
Sensitization: Repeated exposure may lead to allergic skin reactions.[3]
-
Flammability: While specific data is unavailable, related compounds are combustible liquids or flammable solids.[6][7]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | Light Yellow to light Orange Oil | [8] |
| Storage | -20°C Freezer | [8] |
| Solubility | Dichloromethane, Methanol, Tetrahydrofuran | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Enhanced PPE for High-Risk Procedures
For tasks such as large-scale reactions, distillations, or when there is a significant risk of aerosol generation, the following additional PPE is recommended:
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.[3][9] The specific type of respirator should be chosen based on the potential exposure concentration.
-
Chemical-Resistant Apron: An apron made of a material resistant to the solvents being used provides an additional layer of protection for the torso.
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to well-defined operational protocols is paramount to minimizing exposure and ensuring the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][10]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the compound, use appropriate tools such as a calibrated pipette or a syringe. Avoid pouring directly from the storage container to minimize the risk of spills.
-
Reaction Setup: All reactions should be set up within the fume hood. Ensure that all glassware is free of defects and securely clamped.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[3]
-
Post-Reaction: Quench reactions carefully and allow them to cool to room temperature before work-up.
Spill and Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Small Spills (within a fume hood)
-
Alert: Inform nearby colleagues of the spill.
-
Contain: Use an appropriate absorbent material, such as vermiculite or a chemical spill pillow, to contain the spill.[10]
-
Neutralize (if applicable): For amine compounds, a weak acid solution may be used for neutralization after initial absorption.
-
Clean: Carefully collect the absorbed material into a labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team.
-
Isolate: If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Do Not Re-enter: Wait for trained emergency personnel to handle the cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The primary method of disposal should be incineration in a licensed facility.[10] Do not dispose of this chemical down the drain.[11]
-
Empty Containers: Decontaminate empty containers before disposal.[10]
Logical Workflow for Handling this compound
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
